Product packaging for Diaminobiotin(Cat. No.:CAS No. 22342-46-7)

Diaminobiotin

Cat. No.: B117889
CAS No.: 22342-46-7
M. Wt: 218.32 g/mol
InChI Key: JKNCSZDPWAVQAI-ZKWXMUAHSA-N
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Description

Diaminobiotin is a synthetic analogue of biotin (Vitamin B7) that is recognized for its biotin-like activities in scientific research. This compound serves as a valuable tool for investigating the mechanisms of biotin function, particularly in distinguishing between metabolic pathways. Studies using human T-cell lines (e.g., Jurkat cells) have demonstrated that this compound can mimic the effects of biotin by enhancing the transcriptional activity of genes encoding interleukin-2 (IL-2) and the IL-2 receptor gamma (IL-2Rγ) by up to 43% . A key characteristic of this compound is that its effects on gene expression are not mediated by carboxylase-dependent pathways. Supplementation with this compound does not affect the abundance of holocarboxylases or the activity of enzymes like propionyl-CoA carboxylase . This makes it a specific probe for studying non-carboxylase-related signaling and regulatory functions of biotin. Beyond gene expression studies, biotin analogues like this compound have utility in biotechnological applications. Due to its structural similarity to biotin, it exhibits pH-dependent binding to streptavidin and can be used for protein purification processes . Researchers utilize this compound to expand the substrate tolerance of biotin ligase systems and to probe protein-ligand interactions, as it has been shown to specifically modify the fluorescence decay of avidin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2S B117889 Diaminobiotin CAS No. 22342-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13/h6-7,9H,1-5,10-11H2,(H,12,13)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNCSZDPWAVQAI-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1)CCCCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364425
Record name 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22342-46-7
Record name Diaminobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMINOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643W0F9MUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobiotin, a derivative of biotin (B1667282) (Vitamin H), serves as a crucial intermediate in the biosynthesis of biotin in many microorganisms. Its structural similarity to biotin allows it to participate in various biological processes and makes it a valuable tool in biochemical research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in experimental settings, and for the design of novel derivatives.

PropertyValueSource
IUPAC Name 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid[1][2]
Molecular Formula C₉H₁₈N₂O₂S[1][2]
Molecular Weight 218.32 g/mol [1][2]
CAS Number 22342-46-7[1][2]
Appearance Off-White to Pale Blue Solid[3]
Melting Point >175°C (decomposition)[4]
Solubility Water: 20 mg/mL (clear, colorless solution)[4]
DMSO: Soluble (qualitative)[5]
Ethanol: Sparingly soluble (inferred from related compounds)[6]
Methanol: Sparingly soluble (inferred from related compounds)[6]
XLogP3 -2.7[1][2]
pKa (predicted) Due to the presence of two primary amine groups and a carboxylic acid, this compound is an amphoteric molecule. Predicted pKa values are approximately 4.5-5.0 for the carboxylic acid and 9.5-10.5 for the amino groups. Experimental determination is recommended for precise applications.
Stability Stable under standard laboratory conditions. Aqueous solutions are stable for several months when stored properly. Stability is pH and temperature-dependent; degradation may occur at extreme pH values and elevated temperatures.[7]

Signaling Pathways and Logical Relationships

Biotin Biosynthesis Pathway in Escherichia coli

This compound is a key intermediate in the de novo synthesis of biotin in microorganisms like E. coli. The pathway involves a series of enzymatic conversions starting from pimeloyl-CoA. The formation of this compound from 7-keto-8-aminopelargonic acid (KAPA) is a critical step, catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA). This compound is then converted to dethiobiotin (B101835) by dethiobiotin synthetase (BioD).

Biotin_Biosynthesis_Pathway KAPA 7-Keto-8-aminopelargonic acid (KAPA) This compound 7,8-Diaminopelargonic acid (this compound) KAPA->this compound BioA (7,8-diaminopelargonic acid aminotransferase) Dethiobiotin Dethiobiotin This compound->Dethiobiotin BioD (dethiobiotin synthetase) Biotin Biotin Dethiobiotin->Biotin BioB (biotin synthase)

Biotin biosynthesis pathway in E. coli.

Experimental Workflows

Affinity Chromatography using this compound Analogs

The high affinity of biotin and its analogs for streptavidin can be exploited for the purification of biotinylated molecules. While this compound itself has a lower affinity for wild-type streptavidin compared to biotin, it can be used with engineered streptavidin mutants or as a basis for synthesizing other affinity tags. The general workflow for affinity chromatography is depicted below.

Affinity_Chromatography_Workflow cluster_column Affinity Column (Streptavidin-conjugated resin) Resin Streptavidin Resin Purified_Protein Purified Biotinylated Target Molecule Resin->Purified_Protein Waste Waste (unbound molecules) Resin->Waste 2. Washing Sample Sample containing biotinylated target molecule Sample->Resin 1. Binding Wash_Buffer Wash Buffer Wash_Buffer->Resin Elution_Buffer Elution Buffer (e.g., high concentration of free biotin) Elution_Buffer->Resin 3. Elution

General workflow for affinity chromatography.
Proximity-Dependent Biotin Identification (BioID)

BioID is a powerful technique to identify protein-protein interactions in a cellular context. A protein of interest is fused to a promiscuous biotin ligase (like BirA*), which biotinylates nearby proteins. These biotinylated proteins can then be purified and identified. This compound derivatives can be used in specialized BioID applications.

BioID_Workflow cluster_cell Living Cells Bait_Fusion Express Bait-BirA* Fusion Protein Biotin_Addition Add Excess Biotin Proximity_Labeling Proximity-dependent Biotinylation Biotin_Addition->Proximity_Labeling Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Streptavidin_Purification Streptavidin Affinity Purification Cell_Lysis->Streptavidin_Purification Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Streptavidin_Purification->Mass_Spectrometry Data_Analysis Data Analysis and Identification of Proximal Proteins Mass_Spectrometry->Data_Analysis

References

Diaminobiotin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Properties, Synthesis, and Applications of a Key Biotin (B1667282) Intermediate

Abstract

Diaminobiotin, a crucial intermediate in the biosynthesis of biotin (Vitamin B7), is a molecule of significant interest to researchers in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, its role in biological pathways, and its applications in scientific research. Detailed experimental methodologies and data are presented to serve as a valuable resource for scientists working with this compound.

Physicochemical Properties

This compound, systematically named 5-[(3aS,4S,6aR)-3,4-diaminotetrahydro-2H-thieno[3,4-d]imidazol-2-yl]pentanoic acid, is a structural analog of biotin. Its key identifiers and molecular properties are summarized in the table below.

PropertyValueReference
CAS Number 22342-46-7[1][2][3][4][5][6]
Molecular Formula C9H18N2O2S[1][2][5]
Molecular Weight 218.32 g/mol [1][2][3][5]
Synonyms (2S,3S,4R)-3,4-Diaminotetrahydro-2-thiophenepentanoic Acid, Biotin Impurity C[2][6]

Biological Role and Signaling Pathways

This compound is a key intermediate in the de novo biosynthesis of biotin, a pathway essential in many bacteria, plants, and fungi, but absent in mammals. This makes the biotin synthesis pathway an attractive target for the development of novel antimicrobial agents.

Biotin Biosynthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves several enzymatic steps. This compound is formed from 7-keto-8-aminopelargonic acid (KAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA). Subsequently, dethiobiotin (B101835) synthetase (BioD) catalyzes the formation of dethiobiotin from this compound and ATP. The final step involves the insertion of a sulfur atom by biotin synthase (BioB) to form biotin.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF/BioW DAPA 7,8-Diaminopelargonic acid (this compound) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Figure 1: Simplified Biotin Biosynthesis Pathway.
Biotin-like Activities

Studies have shown that this compound can exhibit biotin-like activities in certain cellular contexts. For instance, in Jurkat cells, this compound has been observed to mimic the effects of biotin on the expression of genes encoding interleukin-2 (B1167480) (IL-2) and the IL-2 receptor γ-chain[1]. This activity suggests that this compound can influence cellular processes even in the absence of its conversion to biotin, although these effects are not mediated by carboxylase-dependent pathways[1].

Experimental Protocols

Synthesis of 7,8-Diaminopelargonic Acid (this compound) in Cell-Free Extracts

This protocol is adapted from studies on Escherichia coli and provides a method for the enzymatic synthesis of this compound.

Materials:

  • Cell-free extract from a biotin auxotroph of E. coli

  • 7-oxo-8-aminopelargonic acid (KAPA)

  • L-methionine

  • Pyridoxal-5'-phosphate (PLP)

  • ATP

  • Dethiobiotin synthetase system

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Prepare a reaction mixture containing the cell-free extract, KAPA, L-methionine, PLP, and ATP in the reaction buffer.

  • To quantify the product, couple the reaction with a dethiobiotin synthetase system, which will convert the produced this compound to dethiobiotin.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by boiling or acid precipitation).

  • Analyze the formation of dethiobiotin using a microbiological assay with a biotin auxotroph or by analytical techniques such as HPLC.

Expected Outcome: The amount of dethiobiotin formed is proportional to the amount of this compound synthesized in the initial reaction. The reaction is stimulated by L-methionine and PLP[3][4].

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for this compound are not extensively detailed in the public domain, a general approach based on methods for biotin and its intermediates can be adapted.

Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 0.01-0.03 mol/L potassium dihydrogen phosphate) is often effective.

  • Detection: UV detection at a wavelength between 195-220 nm is suitable for detecting the amino groups[6].

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample containing this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Detector UV Detector (195-220 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Figure 2: General Workflow for HPLC Analysis of this compound.

Interaction with Avidin (B1170675) and Streptavidin

The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent interactions known and is widely exploited in biotechnology. This compound, lacking the ureido ring of biotin, exhibits a significantly weaker interaction with these proteins. This is because the ureido group is crucial for the high-affinity binding, participating in multiple hydrogen bonds within the binding pocket of avidin and streptavidin.

Raman spectroscopic studies have indicated that the interaction of this compound with streptavidin does not cause significant conformational changes in the protein's secondary structure, unlike biotin itself[7]. This highlights the importance of the imidazolidinone ring in the strong protein-ligand interaction.

Applications in Research

  • Antimicrobial Drug Development: As the biotin biosynthesis pathway is essential for many pathogens but absent in humans, its enzymes are attractive targets for novel antibiotics. This compound and its analogs can be used to study the kinetics and inhibition of enzymes like dethiobiotin synthetase.

  • Biochemical Pathway Elucidation: this compound is essential for studying the step-by-step synthesis of biotin and for characterizing the enzymes involved.

  • Biotin Antagonist Studies: While not a direct antagonist in all systems, understanding its interactions can aid in the design of potent biotin antagonists. For example, the analogue 5-(2-thienyl)valeric acid acts as a biotin antagonist by inhibiting biotin biosynthesis at a step prior to the formation of dethiobiotin and 7,8-diaminopelargonic acid[5].

Conclusion

This compound is a fundamentally important molecule in the study of biotin biosynthesis and metabolism. Its distinct chemical properties and biological role provide a wealth of opportunities for research in enzymology, drug discovery, and cell biology. This guide has provided a foundational overview and practical methodologies to assist researchers in their exploration of this fascinating compound.

References

The Unseen Cofactor: A Technical Guide to the Cellular Functions of Diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminobiotin (DAB), a structural analog of biotin (B1667282), has traditionally been viewed as a simple intermediate in the biosynthesis of biotin in certain organisms. However, emerging evidence suggests a more complex and nuanced role for this molecule within cellular systems. This technical guide provides an in-depth exploration of the biological functions of this compound, moving beyond its established role in microbial and plant metabolic pathways to its potential impact on mammalian cellular processes. We delve into the enzymatic interactions of this compound, its influence on cellular signaling and gene expression, and its potential as a modulator of physiological responses. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction

Biotin, or vitamin B7, is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its biosynthesis is restricted to bacteria, archaea, fungi, and plants, making it a vital nutrient for other organisms. The biotin synthesis pathway has been a subject of interest for the development of novel antimicrobial agents. Within this pathway, 7,8-diaminopelargonic acid, commonly known as this compound, serves as a key intermediate. While its role as a precursor to dethiobiotin (B101835) is well-established in biotin-producing organisms, recent studies have indicated that this compound may possess intrinsic biological activities in mammalian cells, independent of its conversion to biotin. This guide aims to provide a thorough technical overview of the known and emerging cellular functions of this compound.

Role in Biotin Biosynthesis

In microorganisms and plants, this compound is a crucial intermediate in the de novo synthesis of biotin.[1][2][3] The pathway involves the conversion of pimeloyl-CoA through a series of enzymatic steps to produce biotin. This compound is synthesized from 7-keto-8-aminopelargonic acid (KAPA) and is subsequently converted to dethiobiotin.

The key enzymes involved in the metabolism of this compound are:

  • 7,8-Diaminopelargonic Acid Aminotransferase (BioA): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, forming this compound.[4][5][6]

  • Dethiobiotin Synthetase (BioD): This ATP-dependent enzyme catalyzes the carboxylation of this compound to form the ureido ring of dethiobiotin.[1][7]

The efficiency of these enzymatic reactions varies across different organisms.

Biotin Biosynthesis Pathway

Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA DAPA 7,8-Diaminopelargonic acid (this compound) KAPA->DAPA DTB Dethiobiotin DAPA->DTB Biotin Biotin DTB->Biotin

Caption: The conserved four-step pathway of biotin biosynthesis.

Quantitative Data

Enzyme Kinetics

The enzymatic conversion of and by this compound has been characterized in several organisms. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the efficiency of these enzymes.

EnzymeSubstrate(s)OrganismKmkcatReference(s)
7,8-Diaminopelargonic Acid Aminotransferase (BioA)7-Keto-8-aminopelargonic acid (KAPA)Escherichia coli<2 µM0.013 s-1[8]
S-Adenosyl-L-methionine (SAM)Escherichia coli150 µM0.013 s-1[8]
7,8-Diaminopelargonic acid (DAPA)Escherichia coli1 µM0.79 s-1[8]
8-Amino-7-oxononanoic acid (KAPA)Mycobacterium tuberculosis3.8 ± 1.0 µM1.0 ± 0.2 min-1[1]
S-Adenosyl-l-methionine (AdoMet)Mycobacterium tuberculosis0.78 ± 0.20 mM1.0 ± 0.2 min-1[1]
Dethiobiotin Synthetase (BioD)7,8-Diaminopelargonic acid (DAPA)Mycobacterium tuberculosis2 µM-[9]
ATPMycobacterium tuberculosis29 µM-[9]
Binding Affinities

The interaction of this compound with avidin (B1170675) and streptavidin, proteins known for their remarkably high affinity for biotin, is of significant interest in various biotechnological applications.

ProteinLigandAffinity Constant (Ka)Dissociation Constant (Kd)Reference(s)
Streptavidin (mutant)This compound2.7 x 104 M-1-[8]
AvidinBiotin-~10-15 M[10]
StreptavidinBiotin~1.8 × 1013 M−1~10-14 M[8][11]
Streptavidin2-Iminobiotin-~10-5 M[12]

Biotin-Like Activity in Mammalian Cells

Recent research has demonstrated that this compound can exert biological effects in mammalian cells, specifically in human Jurkat T-cells, that are independent of its conversion to biotin.[12][13]

Gene Expression Modulation

In Jurkat cells cultured in biotin-deficient media, supplementation with this compound was shown to increase the transcriptional activities of genes encoding for interleukin-2 (B1167480) (IL-2) and the IL-2 receptor γ-chain (IL-2Rγ).[12][13] This effect was comparable to that observed with biotin supplementation, suggesting that this compound can mimic biotin in regulating the expression of these key immune-related genes.[12][13] Importantly, this activity did not appear to be mediated through the classical biotin-dependent carboxylase pathway, as the abundance of holocarboxylases and the activity of propionyl-CoA carboxylase were unaffected by this compound supplementation.[12]

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects on gene expression are still under investigation. However, studies on biotin in Jurkat cells provide potential avenues for exploration. Biotin deficiency in Jurkat cells has been linked to the increased nuclear translocation of the transcription factor NF-κB.[14] This suggests that biotin, and potentially this compound, may play a role in modulating the NF-κB signaling pathway. Furthermore, biotin has been shown to influence nitric oxide (NO) signaling in Jurkat cells. Given that this compound mimics some of biotin's effects on gene expression, it is plausible that it may also interact with these signaling cascades.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols

7,8-Diaminopelargonic Acid Aminotransferase (BioA) Assay

This protocol is adapted from methodologies used to characterize BioA activity.[2][15]

Principle: The activity of BioA is determined by measuring the formation of this compound. A sensitive method involves the derivatization of the vicinal diamine group of this compound with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2-ME) to produce a fluorescent adduct.

Materials:

  • Purified BioA enzyme

  • 7-Keto-8-aminopelargonic acid (KAPA)

  • S-Adenosyl-L-methionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Ortho-phthalaldehyde (OPA) solution

  • 2-Mercaptoethanol (2-ME)

  • Trichloroacetic acid (TCA)

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, PLP, KAPA, and SAM.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified BioA enzyme.

  • Incubate for a defined period.

  • Stop the reaction by adding TCA.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Add the OPA/2-ME derivatization solution to each well.

  • Incubate at room temperature in the dark.

  • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Generate a standard curve using known concentrations of this compound to quantify the amount of product formed.

Dethiobiotin Synthetase (BioD) Assay

This protocol is based on a coupled-enzyme spectrophotometric assay.[9]

Principle: The activity of BioD is measured by monitoring the ATP-dependent conversion of this compound to dethiobiotin. The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be followed by the decrease in absorbance at 340 nm.

Materials:

  • Purified BioD enzyme

  • This compound (DAPA)

  • ATP

  • MgCl2

  • NaHCO3 (as a source of CO2)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NaHCO3, PEP, NADH, PK, and LDH.

  • Add this compound and ATP to the mixture.

  • Equilibrate the mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the purified BioD enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of ADP formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Workflow for Dethiobiotin Synthetase Coupled Assay

BioD Coupled Assay Workflow cluster_reaction BioD Reaction cluster_coupling Coupling Reactions DAPA This compound (DAPA) BioD BioD DAPA->BioD ATP ATP ATP->BioD CO2 CO2 CO2->BioD DTB Dethiobiotin ADP ADP PK Pyruvate Kinase (PK) ADP->PK BioD->DTB BioD->ADP PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH NADH->LDH Monitor Monitor Decrease in Absorbance at 340 nm NADH->Monitor NAD NAD+ PK->ATP PK->Pyruvate LDH->NAD

Caption: Workflow of the coupled enzyme assay for dethiobiotin synthetase.

Implications for Drug Development

The enzymes of the biotin biosynthesis pathway, including BioA and BioD, are attractive targets for the development of novel antimicrobial agents, as this pathway is essential for many pathogenic bacteria but absent in humans.[1][9] A detailed understanding of the structure and function of these enzymes, including their interactions with the intermediate this compound, is crucial for the rational design of potent and specific inhibitors.

Furthermore, the discovery of this compound's biotin-like activities in mammalian cells opens up new avenues for research into its potential therapeutic applications. Its ability to modulate the expression of immune-related genes suggests that it could be investigated as a potential immunomodulatory agent. However, further studies are required to elucidate the precise mechanisms of action and to assess its efficacy and safety in preclinical models.

Conclusion

This compound is more than just a metabolic intermediate in the biotin biosynthesis pathway. It exhibits intriguing biological activities in its own right, particularly in the context of mammalian cellular regulation. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its enzymatic kinetics to its influence on gene expression. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals. As our understanding of the multifaceted roles of this compound continues to grow, so too will the potential for its application in both basic research and therapeutic development. Further investigation into the signaling pathways modulated by this compound and its potential as a pharmacological agent is warranted.

References

Diaminobiotin: A Technical Guide to a Versatile Biotin Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobiotin, a structural analog of biotin (B1667282) (Vitamin B7), presents a unique tool for researchers in various fields, including molecular biology, biochemistry, and drug development. This technical guide provides an in-depth exploration of this compound, contrasting it with biotin, and detailing its applications in experimental settings. While sharing the core bicyclic ring structure of biotin, this compound's key distinction lies in the replacement of the ureido group with two primary amine groups. This modification significantly alters its binding affinity to streptavidin and avidin, opening up possibilities for reversible binding applications where the near-irreversible biotin-streptavidin interaction is a limitation.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₈N₂O₂S, possesses distinct chemical and physical properties that underpin its utility in research. A summary of these properties is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₈N₂O₂S
Molecular Weight 218.32 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-3,4-diamino-1,3,3a,4,6,6a-hexahydro-2H-thieno[3,4-d]imidazol-2-yl]pentanoic acid
CAS Number 22342-46-7

This compound as a Biotin Analog: A Comparative Overview

The primary functional difference between this compound and biotin lies in their interaction with streptavidin and avidin. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (Kd ≈ 10⁻¹⁵ M)[1][2]. This near-irreversible binding is advantageous for many applications requiring stable immobilization or detection. However, for applications requiring the release of the biotinylated molecule, this strong interaction poses a significant challenge.

Biological Activity: Gene Expression Modulation

Beyond its utility as a reversible binding partner for streptavidin, this compound has been shown to possess biological activity. Research has indicated that this compound can influence gene expression. Specifically, it has been observed to increase the transcriptional activity of the interleukin-2 (B1167480) (IL-2) and IL-2 receptor (IL-2R) genes in Jurkat cells, a human T-lymphocyte cell line[4]. This effect is noteworthy as it suggests that this compound can mimic some of the biological roles of biotin, independent of its function as a carboxylase cofactor.

Quantitative Data on Gene Expression:

GeneCell LineEffect of this compound
Interleukin-2 (IL-2)JurkatIncreased transcriptional activity
IL-2 Receptor (IL-2R)JurkatIncreased transcriptional activity

Note: Specific quantitative data on the percentage increase in gene expression is not consistently reported across studies and can be dependent on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Streptavidin Binding Affinity Determination via Competition Assay

This protocol outlines a method to determine the binding affinity of this compound to streptavidin by competing with a labeled biotin derivative.

Materials:

  • Streptavidin-coated microplates or beads

  • Biotinylated probe with a detectable label (e.g., biotin-4-fluorescein, radiolabeled biotin)

  • This compound solutions of varying concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plate reader or scintillation counter

Procedure:

  • Immobilization of Streptavidin: If using microplates, coat the wells with a streptavidin solution according to the manufacturer's instructions. If using beads, wash them with PBS to remove any storage buffer.

  • Competition Reaction:

    • To each well or tube, add a fixed concentration of the labeled biotin probe.

    • Add varying concentrations of this compound.

    • Add the streptavidin-coated plates or beads.

    • Include control wells/tubes with only the labeled biotin probe and streptavidin (no this compound) to determine maximum binding.

    • Include control wells/tubes with buffer only to determine background signal.

  • Incubation: Incubate the reaction mixtures at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Washing: Wash the wells or beads multiple times with PBS to remove unbound labeled biotin and this compound.

  • Detection:

    • For fluorescently labeled biotin, measure the fluorescence intensity using a plate reader.

    • For radiolabeled biotin, measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Plot the signal (fluorescence or radioactivity) as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled biotin binding.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value is an indicator of the binding affinity of this compound.

Luciferase Reporter Gene Assay for IL-2 Promoter Activity

This protocol describes how to assess the effect of this compound on the transcriptional activity of the IL-2 promoter using a luciferase reporter system.

Materials:

  • Jurkat cells

  • IL-2 promoter-luciferase reporter construct (plasmid)

  • Transfection reagent

  • This compound

  • Cell culture medium

  • Luciferase Assay System (including lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture Jurkat cells in appropriate medium.

    • Transfect the cells with the IL-2 promoter-luciferase reporter construct using a suitable transfection reagent.

    • Allow the cells to recover and express the reporter gene for 24-48 hours.

  • Treatment with this compound:

    • Treat the transfected cells with varying concentrations of this compound.

    • Include an untreated control group.

  • Cell Lysis:

    • After the desired treatment period, harvest the cells.

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided in the Luciferase Assay System.

  • Luciferase Assay:

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the activity of the IL-2 promoter.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.

    • Compare the luciferase activity in the this compound-treated groups to the untreated control to determine the effect of this compound on IL-2 promoter activity.

Affinity Chromatography using this compound-Agarose

This protocol details the use of this compound immobilized on a solid support for the affinity purification of streptavidin or streptavidin-fusion proteins.

Materials:

  • This compound-agarose resin

  • Chromatography column

  • Binding buffer (e.g., PBS, pH 7.4)

  • Elution buffer (e.g., a buffer containing a high concentration of free biotin or a buffer with a lower pH to disrupt the interaction)

  • Sample containing the target streptavidin or streptavidin-fusion protein

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the this compound-agarose resin.

    • Equilibrate the column by washing it with several column volumes of binding buffer.

  • Sample Loading:

    • Load the sample containing the target protein onto the column.

  • Washing:

    • Wash the column with several column volumes of binding buffer to remove unbound proteins and contaminants.

  • Elution:

    • Elute the bound streptavidin or streptavidin-fusion protein by applying the elution buffer.

    • Collect the fractions containing the purified protein.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and/or Western blotting to confirm the purity and identity of the target protein.

Visualizations

Signaling Pathway: this compound's Influence on IL-2 Gene Expression

IL2_Pathway cluster_Cell Jurkat Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Signaling_Cascade Intracellular Signaling Cascade This compound->Signaling_Cascade Enters Cell Cell_Membrane Cytoplasm Nucleus Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Activates IL2_Gene IL-2 Gene Transcription_Factors->IL2_Gene Binds to Promoter IL2R_Gene IL-2R Gene Transcription_Factors->IL2R_Gene Binds to Promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2R_mRNA IL-2R mRNA IL2R_Gene->IL2R_mRNA Transcription

Caption: Proposed signaling pathway of this compound-induced IL-2 and IL-2R gene expression.

Experimental Workflow: Affinity Chromatography

Affinity_Chromatography_Workflow start Start prepare_column 1. Pack and Equilibrate This compound-Agarose Column start->prepare_column load_sample 2. Load Protein Sample (containing Streptavidin) prepare_column->load_sample wash_column 3. Wash with Binding Buffer to Remove Unbound Proteins load_sample->wash_column elute_protein 4. Elute with Biotin Solution or Low pH Buffer wash_column->elute_protein collect_fractions 5. Collect Eluted Fractions elute_protein->collect_fractions analyze_purity 6. Analyze Purity (SDS-PAGE, Western Blot) collect_fractions->analyze_purity end End analyze_purity->end

Caption: Workflow for affinity purification using a this compound-functionalized resin.

Logical Relationship: Biotin vs. This compound Binding to Streptavidin

Binding_Affinity_Comparison cluster_Biotin Biotin cluster_this compound This compound Biotin Biotin Streptavidin Streptavidin Biotin->Streptavidin High Affinity Biotin_Interaction Strong, Near-Irreversible Binding (Kd ≈ 10⁻¹⁵ M) This compound This compound This compound->Streptavidin Lower Affinity Diaminobiotin_Interaction Weaker, Reversible Binding

Caption: Comparison of binding affinities of biotin and this compound to streptavidin.

Conclusion

This compound serves as a valuable biotin analog for researchers and scientists. Its key advantage lies in its reduced binding affinity to streptavidin, enabling reversible binding and elution under mild conditions. This property makes it an ideal tool for affinity chromatography and other applications where the recovery of the target molecule is desired. Furthermore, its demonstrated biological activity in modulating gene expression suggests potential roles beyond a simple affinity tag. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for professionals seeking to incorporate this compound into their research endeavors. As research continues, the full potential of this compound in various scientific and drug development applications will undoubtedly be further elucidated.

References

Diaminobiotin Powder: A Technical Guide to Safe Handling and Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for diaminobiotin powder in a laboratory setting. While specific toxicological data for this compound is limited, this document synthesizes available information and extrapolates best practices from safety data sheets (SDS) of the closely related compound, D-(+)-Biotin, to ensure a high level of safety for laboratory personnel.

Product Identification and Properties

This compound is a derivative of biotin (B1667282) (Vitamin H) and is utilized in various research applications. Understanding its basic properties is crucial for safe handling.

PropertyValueReference
CAS Number 22342-46-7[1]
Molecular Formula C₉H₁₈N₂O₂S[1]
Appearance White to off-white crystalline powderInferred from D-(+)-Biotin SDS
Storage Temperature 4°C[1]

Hazard Identification and Precautionary Measures

Based on the safety data sheets of D-(+)-Biotin, this compound powder is not classified as a hazardous substance. However, as with any chemical powder, there is a potential for dust formation which can lead to irritation and, in rare, specific conditions, a risk of dust explosion.[2] Therefore, adherence to standard laboratory safety protocols is essential.

General Precautions:

  • Avoid inhalation of dust.

  • Avoid contact with eyes and skin.[3]

  • Do not ingest.

  • Handle in a well-ventilated area.[3]

  • Wash hands thoroughly after handling.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound powder to minimize exposure.

PPESpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated and ventilation is inadequate.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Minimize dust generation during handling and weighing.

  • Use a chemical fume hood or a ventilated enclosure when working with larger quantities or when there is a potential for aerosolization.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry place at the recommended temperature of 4°C.[1]

  • Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical advice.[3]

Accidental Release and Spill Cleanup

In the case of a spill, prompt and appropriate cleanup is necessary to prevent contamination and exposure.

Minor Spills:

  • Wear appropriate PPE.

  • Gently sweep up the spilled powder, avoiding dust generation.

  • Place the collected material into a sealed container for disposal.

  • Clean the spill area with a damp cloth.

Major Spills:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Follow the minor spill cleanup procedure, taking extra precautions to minimize dust.

  • If necessary, contact the institution's environmental health and safety department for assistance.

Disposal Considerations

Dispose of this compound powder and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow and Safety Decision Making

To aid researchers, the following diagrams illustrate a standard workflow for handling this compound powder and a decision-making process for spill management.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Post-Handling A Review SDS & Protocol B Don Appropriate PPE (Lab coat, gloves, goggles) A->B C Work in a Ventilated Area (Fume hood if necessary) B->C D Weigh this compound Powder C->D E Prepare Solution D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE & Wash Hands G->H

Diagram 1: Safe Handling Workflow for this compound Powder.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor < 1g Major Major Spill Assess->Major > 1g or aerosolized PPE Don PPE Minor->PPE Evacuate Evacuate & Restrict Area Major->Evacuate Cleanup Gently Sweep & Collect PPE->Cleanup Dispose Dispose as Chemical Waste Cleanup->Dispose Notify Notify EHS Evacuate->Notify

Diagram 2: Spill Response Decision Tree for this compound Powder.

Disclaimer: This guide is intended for informational purposes only and is based on the best available information for a related compound. It is not a substitute for a formal safety review and training by qualified professionals. Always consult the specific Safety Data Sheet for any chemical before use and follow all institutional safety protocols.

References

Navigating the Solubility Landscape of Diaminobiotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diaminobiotin, a derivative of biotin (B1667282) (Vitamin B7), is a compound of significant interest in various biochemical applications, including its use as a competitive inhibitor in biotin-streptavidin binding assays and as an impurity standard in biotin synthesis. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective use in research and development, particularly in areas such as drug formulation and assay development. This technical guide provides an overview of the known solubility of this compound and outlines a comprehensive experimental protocol for determining its solubility in various solvents.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The primary available data point is for its solubility in water.

SolventSolubilityTemperature (°C)Observations
Water (H₂O)20 mg/mLNot SpecifiedClear, colorless solution[1]

Note: The temperature at which this solubility was determined is not specified in the available literature. Solubility is temperature-dependent, and this value should be considered as an approximation.

Experimental Protocol for Solubility Determination

Given the sparse publicly available data, researchers will likely need to determine the solubility of this compound in solvents relevant to their specific applications. The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., ethanol, DMSO, PBS buffer)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes for standard preparation

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the solvent of interest to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles. The filter should be pre-equilibrated with the solvent to avoid adsorption of the solute.

  • Quantification:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound in the original filtered sample by applying the dilution factor.

    • The resulting concentration represents the saturation solubility of this compound in the tested solvent at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess This compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Agitate at constant temperature add_solvent->shake settle Allow undissolved solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter sample withdraw->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Solubility Determination Workflow

This guide provides the available information on this compound solubility and a robust framework for its experimental determination. For professionals in drug development and research, applying such standardized protocols is essential for generating reliable and reproducible data, which is critical for advancing scientific understanding and technological applications of this compound.

References

A Technical Guide to High-Purity Diaminobiotin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Commercial Availability, Quality Control, and Key Applications

High-purity diaminobiotin, a critical reagent in various life science applications, is distinguished by its unique chemical structure and functional properties. This guide provides a comprehensive overview of its commercial landscape, quality specifications, and detailed methodologies for its use in proximity labeling and as a tool in drug development research.

Commercial Availability and Purity Specifications

Several chemical suppliers offer high-purity this compound for research and development purposes. While Certificates of Analysis (CoA) with batch-specific purity data are typically available upon request from the suppliers, general product specifications provide a baseline for quality assessment. Key commercial suppliers include Simson Pharma[1][2][3][4], Biosynth[5], and Pharmaffiliates[6]. LookChem also serves as a platform listing various raw suppliers.

Quantitative data from these suppliers, where publicly available, is summarized below. It is imperative for researchers to request lot-specific CoAs for definitive quality assurance.

Supplier/PlatformProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity/Notes
Simson Pharma Diamino biotin (B1667282)B64000822342-46-7C₉H₁₈N₂O₂S218.32Accompanied by Certificate of Analysis.[4]
Biosynth Diamino biotinFD2144522342-46-7C₉H₁₈N₂O₂S218.32Example CoA available.[5]
Pharmaffiliates Diamino BiotinPA 02 7554022342-46-7C₉H₁₈N₂O₂S218.32Sample CoA available to registered users.[6][7]
LookChem This compound-22342-46-7C₉H₁₈N₂O₂S218.32Lists various raw suppliers with a minimum purity of 98%.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for the reproducibility of experimental results. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of this compound and detecting any related impurities. A validated Reverse-Phase HPLC (RP-HPLC) method is typically used.

Illustrative HPLC Protocol for this compound Analysis:

This protocol is a composite based on established methods for biotin and its intermediates[8][9][10].

  • Chromatographic System: An Agilent 1260 Infinity series HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 Thermo scientific ODS Hypersil (150x4.6mm, 3µm) or a C18-WCX mixed-mode column[8].

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate) or 0.05% trifluoroacetic acid in water[11]. A typical mobile phase composition could be a 91.5:8.5 ratio of buffer to acetonitrile[9].

  • Flow Rate: 1.0 - 1.2 mL/min[8][9].

  • Detection Wavelength: 195-220 nm, with 200 nm often being optimal for diamino compounds[8][9].

  • Column Temperature: 30-40°C[8][9].

  • Injection Volume: 20 - 100 µL[8][9].

  • Sample Preparation: Dissolve the this compound standard and test samples in the mobile phase to a suitable concentration (e.g., 1 ppm)[9].

  • Analysis: The retention time for this compound is determined, and the peak area is used to calculate purity against a reference standard. The method should be validated for linearity, precision, accuracy, and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure and identity of this compound. Both ¹H and ¹³C NMR spectra are typically acquired.

Illustrative NMR Protocol for this compound Analysis:

This protocol is based on general procedures for the NMR analysis of small molecules and biotin derivatives[12][13][14].

  • Spectrometer: A Bruker 600 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as D₂O.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

  • 2D NMR Acquisition (Optional but Recommended): For unambiguous assignment of protons and to confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis: The acquired spectra are compared with reference spectra or predicted chemical shifts to confirm the identity and structural integrity of the compound.

Experimental Protocols for Key Applications

This compound is a valuable tool in proximity labeling techniques and has been investigated for its potential in targeted drug delivery.

Proximity Labeling using BioID with this compound

Proximity-dependent biotinylation identification (BioID) is a powerful method for identifying protein-protein interactions and spatially restricted proteomes in living cells[15][16][17][18]. While biotin is the standard substrate for the promiscuous biotin ligase (BirA*), this compound can serve as an alternative, offering different binding kinetics and cellular uptake properties.

Detailed Protocol for BioID using this compound:

This protocol is an adaptation of established BioID protocols[16][19][20].

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293, HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • Transfect cells with a plasmid encoding the protein of interest fused to a promiscuous biotin ligase (e.g., BioID, BioID2, TurboID). Stable cell line generation is recommended for reproducibility.

  • Induction of Biotinylation:

    • Prepare a stock solution of high-purity this compound in sterile PBS or DMSO.

    • To induce biotinylation, supplement the cell culture medium with this compound to a final concentration of 10-50 µM. Note that BioID2 may require lower concentrations for maximal labeling[19][21].

    • Incubate the cells for 16-18 hours at 37°C in a CO₂ incubator. This incubation time can be optimized based on the expression level of the fusion protein and the desired extent of labeling.

  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells three times with ice-cold PBS to remove excess this compound.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete cell disruption.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the clarified lysate with streptavidin-conjugated beads (e.g., streptavidin-sepharose or magnetic beads) overnight at 4°C with gentle rotation.

    • Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a high-pH buffer, and a final wash with a non-ionic detergent-containing buffer.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the streptavidin beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by on-bead digestion with trypsin.

    • For mass spectrometry analysis, perform an in-solution or on-bead tryptic digest of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the mass spectrometry data using a suitable search algorithm (e.g., Mascot, Sequest).

    • Compare the identified proteins from the this compound-treated sample with a negative control (e.g., cells expressing the biotin ligase alone) to identify specific proximity partners of the protein of interest.

BioID_Workflow cluster_cell In Living Cells cluster_lab In Vitro Processing Transfection Transfection Expression Expression Transfection->Expression Plasmid with POI-BirA* Diaminobiotin_Addition This compound Addition (10-50 µM) Expression->Diaminobiotin_Addition Expression of Fusion Protein Biotinylation Proximity-dependent Biotinylation Diaminobiotin_Addition->Biotinylation Lysis Lysis Biotinylation->Lysis Cell Harvest Affinity_Purification Streptavidin Affinity Purification Lysis->Affinity_Purification Clarified Lysate MS_Analysis LC-MS/MS Affinity_Purification->MS_Analysis Eluted/Digested Proteins Data_Analysis Data Analysis & Interactor Identification MS_Analysis->Data_Analysis

Figure 1. Experimental workflow for proximity labeling using this compound in a BioID experiment.
This compound in Drug Delivery and Cellular Uptake Studies

The cellular uptake of biotin is primarily mediated by the sodium-dependent multivitamin transporter (SMVT)[22][23][24]. Interestingly, studies have shown that this compound does not significantly inhibit the uptake of radiolabeled biotin, suggesting that it may utilize a different transport mechanism or have a much lower affinity for SMVT[22]. This property makes this compound an intriguing tool for developing targeted drug delivery systems that aim to bypass the SMVT pathway or for studying alternative biotin uptake mechanisms.

Experimental Protocol for a Competitive Cellular Uptake Assay:

  • Cell Culture: Culture a cell line known to express SMVT (e.g., Caco-2, HepG2) to confluence in appropriate cell culture plates.

  • Preparation of Reagents:

    • Prepare a stock solution of [³H]-biotin.

    • Prepare stock solutions of unlabeled biotin and high-purity this compound at various concentrations.

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer buffer).

    • Incubate the cells with [³H]-biotin at a fixed concentration (e.g., 10 nM) in the presence or absence of increasing concentrations of unlabeled biotin (positive control) or this compound.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Stop the uptake by adding ice-cold uptake buffer and rapidly washing the cells.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-biotin uptake in the presence of the competitors relative to the control (no competitor).

    • Plot the percentage of uptake versus the concentration of the competitor to determine the inhibitory effect of this compound on biotin uptake.

Cellular_Uptake cluster_uptake Cellular Uptake Mechanisms Biotin Biotin SMVT SMVT Transporter Biotin->SMVT High Affinity Cell_Interior Cell Interior SMVT->Cell_Interior This compound This compound Other_Transporter Alternative Transporter(s)? This compound->Other_Transporter Low/No SMVT Affinity Other_Transporter->Cell_Interior

Figure 2. Hypothesized cellular uptake pathways for biotin and this compound.

Involvement in Signaling Pathways

Biotin has been shown to play a role in cell signaling, particularly in the context of immune cell function. Studies in Jurkat T-cells have demonstrated that biotin deficiency can impair the production of Interleukin-2 (IL-2) and the expression of its receptor subunit, CD25[25]. Importantly, this compound has been shown to have "biotin-like activities" in these cells, suggesting it can also influence this signaling pathway[25]. This pathway is critical for T-cell proliferation and immune response regulation.

IL2_Signaling This compound This compound T_Cell T-Cell This compound->T_Cell Influences NF_kB NF-κB T_Cell->NF_kB Activation IL2_Gene IL-2 Gene Transcription NF_kB->IL2_Gene CD25_Expression CD25 (IL-2Rα) Expression NF_kB->CD25_Expression IL2_Production IL-2 Production IL2_Gene->IL2_Production T_Cell_Proliferation T-Cell Proliferation IL2_Production->T_Cell_Proliferation Autocrine/Paracrine Signaling CD25_Expression->T_Cell_Proliferation Sensitizes to IL-2

Figure 3. Postulated influence of this compound on the IL-2 signaling pathway in T-cells.

Conclusion

High-purity this compound is a versatile and valuable reagent for researchers in molecular biology and drug development. Understanding its commercial availability, implementing rigorous quality control, and applying detailed experimental protocols are essential for leveraging its full potential. Its distinct properties compared to biotin, particularly in cellular uptake, open up new avenues for its application in proximity labeling and the design of novel drug delivery strategies. As research in these fields continues to advance, the demand for well-characterized, high-purity this compound is expected to grow.

References

The Role of Diaminobiotin and Proximity Labeling in Unraveling Gene Expression Networks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of gene expression lies at the heart of cellular function, differentiation, and response to stimuli. Understanding the dynamic protein-protein and protein-DNA interactions that govern these processes is paramount for deciphering biological mechanisms and developing novel therapeutic strategies. In recent years, proximity-dependent biotinylation techniques, which utilize biotin (B1667282) and its derivatives, have emerged as powerful tools for mapping these interactions within the native cellular context. While biotin is the primary molecule used in these assays, its analog, diaminobiotin, has been shown to exhibit biotin-like activities, influencing the expression of certain genes.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of proximity labeling technologies in the study of gene expression, with a focus on the underlying role of biotin-based labeling.

Core Concepts: Proximity-Dependent Biotinylation

Proximity-dependent biotinylation methods are designed to identify molecules in the immediate vicinity of a protein of interest (the "bait").[2] The core principle involves fusing the bait protein to an enzyme that can generate a reactive biotin species.[2][3] This reactive molecule then diffuses a short distance and covalently attaches to neighboring proteins and nucleic acids (the "prey").[2][3] The biotinylated prey molecules can then be isolated using the high-affinity interaction between biotin and streptavidin and subsequently identified by mass spectrometry or sequencing.[2][3][4]

Two of the most prominent biotin ligase-based proximity labeling techniques are BioID and TurboID.[2][4] These methods utilize a promiscuous biotin ligase, BirA*, or its engineered variants, to catalyze the formation of reactive biotinoyl-5'-AMP.[2][3][4] This intermediate then covalently labels primary amines (such as lysine (B10760008) residues) on nearby proteins.[2][3]

BioID, TurboID, and miniTurboID: A Comparative Overview

The evolution of proximity labeling has led to the development of several generations of biotin ligases with improved efficiency and temporal resolution.

FeatureBioID (BirA*)TurboIDminiTurboID
Labeling Time 15–18 hours[5][6][7]~10 minutes[3][5][6]~10 minutes[5][6]
Catalytic Efficiency LowerSignificantly Higher[4]High
Temporal Resolution Low, suitable for stable complexesHigh, captures transient interactions[4]High
Cellular Toxicity Generally lowConcerns about potential toxicity[5][6]
Ligase Stability StableSigns of instability reported[5][6]
Background Biotinylation LowerHigher, can occur without exogenous biotin[5][6][7]

Applications in Gene Expression Studies

Proximity labeling techniques have revolutionized the study of gene expression by enabling the identification of protein-protein and protein-DNA interactions that are often transient and difficult to capture with traditional methods like co-immunoprecipitation.

Mapping Transcription Factor Interactomes

Transcription factors are key regulators of gene expression, and their function is often modulated by interactions with co-activators, co-repressors, and other chromatin-modifying enzymes.[8][9] Proximity labeling allows for the in vivo identification of these interaction partners, providing a snapshot of the regulatory complexes assembled on chromatin.[10]

Elucidating Chromatin Architecture and Long-Range Interactions

The three-dimensional organization of chromatin plays a crucial role in gene regulation. By targeting a bait protein to a specific genomic locus, proximity labeling can identify proteins and distal DNA elements that are in close spatial proximity, shedding light on chromatin looping and other long-range interactions.

Biotin-ChIP-Seq: An Alternative to Antibody-Based Methods

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a widely used technique to identify the genomic binding sites of transcription factors and other DNA-associated proteins.[11][12][13] However, ChIP-seq is often limited by the availability and quality of specific antibodies.[14] An alternative approach, Biotin-ChIP-seq, utilizes the in vivo biotinylation of a tagged protein of interest.[12][14] The biotinylated protein, along with its cross-linked DNA, can then be efficiently pulled down using streptavidin beads, providing a robust and antibody-independent method for mapping genome-wide binding sites.[12][14][15]

Experimental Workflows and Signaling Pathways

General Proximity Labeling Workflow

The general workflow for a proximity labeling experiment involves several key steps, from the generation of the fusion protein to the final analysis of the identified molecules.

Proximity_Labeling_Workflow cluster_cloning Molecular Cloning cluster_cell_culture Cell Culture & Transfection cluster_labeling Biotin Labeling cluster_analysis Analysis Bait Gene for Bait Protein Fusion Bait-Ligase Fusion Construct Bait->Fusion Ligase Gene for Biotin Ligase (e.g., TurboID) Ligase->Fusion Vector Expression Vector Vector->Fusion Transfection Transfection into Cells Fusion->Transfection Expression Expression of Fusion Protein Transfection->Expression Biotin Addition of Exogenous Biotin Expression->Biotin Labeling Proximity-Dependent Biotinylation Biotin->Labeling Lysis Cell Lysis Labeling->Lysis Pulldown Streptavidin Affinity Purification Lysis->Pulldown MS Mass Spectrometry (for proteins) Pulldown->MS Seq Sequencing (for DNA/RNA) Pulldown->Seq Data Data Analysis & Identification MS->Data Seq->Data

Caption: General workflow for a proximity labeling experiment.

Signaling Pathway Example: Identifying Regulators of a Transcription Factor

Proximity labeling can be used to dissect signaling pathways that lead to the activation or repression of a specific transcription factor. By using the transcription factor as bait, researchers can identify upstream signaling components and downstream effector proteins.

Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Signal (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor (Bait) Kinase2->TF DNA DNA TF->DNA Coactivator Co-activator (Prey) Coactivator->TF

Caption: Identifying interaction partners of a transcription factor.

Detailed Experimental Protocols

Generation of Bait-Ligase Fusion Constructs
  • Vector Selection: Choose an appropriate mammalian expression vector with a suitable promoter for your cell line.

  • Cloning: Clone the cDNA of your protein of interest (bait) in-frame with the biotin ligase (e.g., TurboID) sequence. Include a flexible linker between the bait and the ligase to ensure proper folding and function of both proteins.

  • Verification: Sequence the final construct to confirm the in-frame fusion and the absence of mutations.

Cell Culture and Transfection
  • Cell Seeding: Plate your cells of interest at an appropriate density to allow for optimal transfection efficiency.

  • Transfection: Transfect the cells with the bait-ligase fusion construct using a suitable method (e.g., lipid-based transfection, electroporation). Include appropriate controls, such as cells expressing the ligase alone.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours.

Biotin Labeling
  • Biotin Supplementation: For BioID, supplement the cell culture medium with 50 µM biotin and incubate for 18 hours.[3] For TurboID, add 500 µM biotin and incubate for 10 minutes.[3]

  • Quenching: Stop the labeling reaction by washing the cells with ice-cold PBS.

Cell Lysis and Affinity Purification
  • Lysis: Lyse the cells in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent degradation.

  • Streptavidin Bead Incubation: Add streptavidin-coated magnetic beads to the cell lysate and incubate to capture the biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

Mass Spectrometry Analysis
  • Elution and Digestion: Elute the biotinylated proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the bait-expressing samples compared to controls.

Conclusion

Proximity-dependent biotinylation techniques have become indispensable tools for the study of gene expression. By enabling the identification of weak and transient protein-protein and protein-DNA interactions in living cells, these methods provide unprecedented insights into the dynamic molecular networks that control gene regulation. The continued development of new and improved biotin ligases, coupled with advancements in mass spectrometry and sequencing technologies, promises to further expand the utility of proximity labeling in unraveling the complexities of the cellular machinery.

References

Unveiling Diaminobiotin: A Technical Guide to its Application in Competitive Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the application of diaminobiotin in detection methodologies. Primarily geared towards researchers, scientists, and drug development professionals, this document elucidates the role of this compound as a competitive binding agent in assays involving the highly specific interaction between biotin (B1667282) and its binding proteins, such as avidin (B1170675) and streptavidin. Contrary to potential misconceptions, this compound is not utilized for its intrinsic spectral properties but rather as a strategic tool in competitive displacement assays.

Core Principles: this compound in Competitive Assays

This compound, a structural analog of biotin, serves as a valuable reagent in immunoassays and other detection platforms that leverage the robust biotin-streptavidin or biotin-avidin interaction. The fundamental principle of its use lies in a competitive binding scenario. In these assays, this compound competes with a biotinylated tracer (e.g., a biotin-labeled antibody or antigen) for a limited number of binding sites on streptavidin or avidin, which is typically immobilized on a solid phase (such as a microplate well or a bead). The extent of this competition is dependent on the concentration of the analyte of interest in a sample. A higher concentration of the analyte, which is often the target of the biotinylated tracer, will result in less tracer being available to bind to the streptavidin/avidin. Consequently, more this compound can bind. By measuring a signal that is inversely proportional to the amount of biotinylated tracer bound, the concentration of the analyte can be determined.

Quantitative Data: Binding Affinity of this compound

While extensive data on the intrinsic spectral properties of this compound are not available in the literature, its binding affinity to biotin-binding proteins has been characterized. The binding affinity is a critical parameter for its effective use in competitive assays. The association constant (Ka) provides a measure of the strength of the interaction between this compound and these proteins.

LigandProteinAssociation Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (M)Reference
BiotinStreptavidin~10¹⁴~10⁻¹⁴[1]
BiotinAvidin~10¹⁵~10⁻¹⁵[2]
This compoundStreptavidin Mutant (Stv-A23D27)3.0 x 10⁴3.3 x 10⁻⁵[3]
This compoundStreptavidin Mutant (Stv-A23E27)< 5 x 10³> 2.0 x 10⁻⁴[3]

Note: The binding affinity of this compound to wild-type streptavidin and avidin is expected to be lower than that of biotin, which allows for its effective use in competitive displacement assays. The provided data for streptavidin mutants illustrates its ability to interact with the biotin-binding pocket.

Experimental Protocols

The following section details a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify a specific antigen in a sample. This protocol utilizes this compound as a competitive agent.

Competitive ELISA for Antigen Quantification

Objective: To determine the concentration of a target antigen in a sample.

Principle: This assay is based on the competition between the antigen in the sample and a fixed amount of biotinylated antigen for binding to a limited amount of antibody coated on a microplate. The amount of bound biotinylated antigen is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a colorimetric reaction. This compound can be used in a variation of this assay where it competes with the biotinylated antigen for binding to streptavidin-HRP.

Materials:

  • Microplate pre-coated with a capture antibody specific for the target antigen.

  • Target antigen standards of known concentrations.

  • Samples containing the unknown antigen concentration.

  • Biotinylated antigen.

  • This compound solution.

  • Streptavidin-HRP conjugate.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the target antigen standards to generate a standard curve. Prepare the unknown samples, diluting if necessary.

  • Competition Step:

    • To the antibody-coated microplate wells, add a fixed volume of the antigen standards or samples.

    • Add a fixed concentration of biotinylated antigen to all wells.

    • Alternatively, for a this compound-based competition, a fixed amount of biotinylated antibody can be used, and the competition would occur between the antigen in the sample and a labeled antigen for this antibody. In a different format, this compound would compete with a biotinylated component for binding to streptavidin.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C or room temperature) to allow for competitive binding.

  • Washing: Wash the plate several times with Wash Buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature.

  • Washing: Wash the plate thoroughly with Wash Buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the Stop Solution to each well to terminate the color development.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the antigen standards. The concentration of the antigen in the unknown samples can then be interpolated from this standard curve. The signal will be inversely proportional to the concentration of the antigen in the sample.

Visualizing the Workflow

To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_reagents Reagents Capture_Antibody Capture Antibody Immobilized_Antibody Immobilized Antibody Sample_Antigen Sample Antigen Sample_Antigen->Immobilized_Antibody Binds if present Biotinylated_Antigen Biotinylated Antigen Biotinylated_Antigen->Immobilized_Antibody Competes for binding Streptavidin_HRP Streptavidin-HRP Biotinylated_Antigen->Streptavidin_HRP Binds to Signal Signal Streptavidin_HRP->Signal Generates Signal

Caption: Principle of a competitive ELISA for antigen detection.

Diaminobiotin_Displacement_Assay cluster_well Streptavidin-Coated Well cluster_competitors Competitors Streptavidin Immobilized Streptavidin Biotinylated_Tracer Biotinylated Tracer (e.g., Biotin-HRP) Biotinylated_Tracer->Streptavidin Binds Signal Signal Biotinylated_Tracer->Signal Generates Signal This compound This compound This compound->Streptavidin Competes for binding No_Signal This compound->No_Signal No Signal

Caption: Principle of a this compound displacement assay.

Conclusion

This compound is a valuable tool for researchers and professionals in drug development and diagnostics. Its utility lies not in its own spectral properties but in its ability to act as a competitive analog of biotin. This technical guide has provided an overview of its application in competitive assays, quantitative data on its binding affinity, a detailed experimental protocol for a competitive ELISA, and visual diagrams to illustrate the underlying principles. By understanding and applying these concepts, researchers can effectively leverage this compound to develop sensitive and specific detection methods.

References

Diaminobiotin: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminobiotin, a derivative of biotin (B1667282) (Vitamin B7), is a critical component in various biotechnological and pharmaceutical applications, including targeted drug delivery, immunoassays, and affinity chromatography. Its stability is paramount to ensure the reliability and reproducibility of experimental results and the efficacy of therapeutic agents. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and standardized experimental protocols for stability assessment. While specific public data on this compound stability is limited, this guide synthesizes available information on biotin and related compounds to provide a robust framework for its handling and use.

Chemical and Physical Properties

This compound, also known as (2S,3S,4R)-3,4-Diaminotetrahydro-2-thiophenepentanoic Acid, is a derivative of biotin where the ureido group is replaced by two primary amine groups. This structural modification significantly alters its chemical properties, influencing its stability and reactivity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₂S[1]
Molecular Weight 218.32 g/mol [1]
CAS Number 22342-46-7[1]
Appearance White to off-white powderInferred from typical biotin compounds
Solubility Soluble in water (20 mg/mL)[2]
Melting Point >175°C (decomposes)[2]
pKa Not publicly available-

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations and the general stability of biotin compounds, the following conditions are advised:

Table 2: Recommended Storage Conditions for this compound

ConditionTemperature RangeAdditional NotesSource(s)
Long-term Storage (Solid) 2°C to 8°CStore in a tightly sealed container, protected from light and moisture.[2]
Alternative Long-term (Solid) ≤ -15°CMay provide enhanced stability for extended periods.Inferred from general best practices
Short-term Storage (In Solution) 2°C to 8°CPrepare fresh solutions for optimal performance. Avoid repeated freeze-thaw cycles.Inferred from general lab practices

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, they can be inferred from the known degradation of biotin and the chemical reactivity of the primary amine and thioether functional groups.

  • Oxidation: The thioether group in the tetrahydrothiophene (B86538) ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This process can be accelerated by exposure to oxidizing agents, light, and elevated temperatures. The primary amine groups can also undergo oxidation.

  • Hydrolysis: Although the core bicyclic ring structure is generally stable, the valeric acid side chain could be subject to enzymatic or chemical hydrolysis under extreme pH conditions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule. A study on a biotin-fluorescein probe demonstrated that the biotin moiety can undergo photosensitized oxidation to form biotin sulfoxides[3].

  • Reaction with Aldehydes and Ketones: The primary amine groups can react with aldehydes and ketones to form Schiff bases, which can be a source of instability or unwanted side reactions in formulations.

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines and standard analytical practices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal (Solid): Store solid this compound at 80°C for 48 hours.

    • Thermal (Solution): Store this compound solution at 60°C for 48 hours.

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines[4].

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Peak Purity: Assess the purity of the this compound peak using a photodiode array (PDA) detector to ensure that no degradation products co-elute.

  • Mass Spectrometry (MS): Use LC-MS to identify the mass of the degradation products and propose their structures.

Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions.

Protocol:

  • Sample Preparation: Store multiple batches of this compound in its solid form in tightly sealed, light-protected containers at the recommended storage temperature (e.g., 2-8°C).

  • Time Points: Test the samples at initial (time zero) and regular intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity and Assay: Use a validated stability-indicating HPLC method to determine the purity and concentration of this compound.

    • Degradation Products: Quantify any observed degradation products.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurate stability studies.

Table 3: Recommended Analytical Method for this compound

ParameterMethodDetails
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detectionProvides separation of this compound from its potential degradation products.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)Offers good retention and resolution for polar compounds.
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).The gradient should be optimized to separate all relevant peaks.
Detection UV at approximately 210 nmThis compound lacks a strong chromophore, so detection at low UV wavelengths is necessary.
Quantification External standard method using a certified reference standard of this compound.Ensures accurate measurement of the analyte concentration.

Visualizations

Potential Degradation Pathway

G Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation (e.g., H₂O₂, light, heat) This compound->Oxidation Hydrolysis Hydrolysis (Extreme pH) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide RingOpened Ring-Opened Products Hydrolysis->RingOpened Photoisomers Photoisomers/Fragments Photodegradation->Photoisomers Sulfone This compound Sulfone Sulfoxide->Sulfone

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for Stability Testing

G General Workflow for this compound Stability Testing cluster_stress Forced Degradation cluster_longterm Long-Term Stability Acid Acidic Stress Analysis Stability-Indicating Analysis (HPLC, LC-MS) Acid->Analysis Base Basic Stress Base->Analysis Oxidative Oxidative Stress Oxidative->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Storage Store at Recommended Conditions (e.g., 2-8°C) Timepoints Test at Predetermined Time Intervals Storage->Timepoints Timepoints->Analysis Data Data Evaluation: - Purity & Assay - Degradation Products - Shelf-life Determination Analysis->Data

Caption: Workflow for assessing this compound stability.

Application in Bioconjugation

G This compound in a Bioconjugation Workflow This compound This compound Activation Activation of Carboxyl Group (e.g., EDC/NHS) This compound->Activation Conjugation Conjugation Reaction (Amide Bond Formation) Activation->Conjugation Protein Target Protein (e.g., Antibody) Protein->Conjugation Purification Purification of Biotinylated Protein (e.g., SEC, Dialysis) Conjugation->Purification AvidinBinding Binding to Avidin/ Streptavidin for Detection or Purification Purification->AvidinBinding

Caption: A typical bioconjugation workflow using this compound.

Conclusion

While specific, publicly available stability data for this compound is not extensive, a robust understanding of its stability can be formulated by examining the properties of biotin and the inherent reactivity of its functional groups. Proper storage at refrigerated temperatures, protection from light, and the use of freshly prepared solutions are key to maintaining its integrity. For critical applications in research and drug development, it is imperative to conduct in-house stability studies using validated analytical methods to ensure the quality and reliability of this compound-containing reagents and products. The protocols and information provided in this guide serve as a foundational resource for these essential assessments.

References

Methodological & Application

Application Notes and Protocols for Proximity-Dependent Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proximity-dependent biotinylation (PDB) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the proteomic composition of subcellular compartments in living cells.[1][2][3] This method utilizes a promiscuous biotin (B1667282) ligase fused to a protein of interest ("bait"). When expressed in cells and supplied with excess biotin, the ligase biotinylates nearby proteins ("prey") within a limited radius.[1][3][4] These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.[1][4] PDB is particularly advantageous for detecting weak or transient interactions that are often missed by traditional methods like co-immunoprecipitation.[2][5]

This document provides detailed protocols and data for several iterations of the biotin ligase used in PDB, including the original BioID, the improved BioID2, and the more recent, highly active TurboID and MiniTurboID.

Comparison of Proximity-Dependent Biotinylation Ligases

The choice of biotin ligase is critical and depends on the specific experimental goals, such as the desired labeling time and tolerance for potential toxicity. The following table summarizes the key quantitative parameters of the most commonly used ligases.

FeatureBioIDBioID2TurboIDMiniTurboID
Size ~35 kDa~26 kDa~35 kDa~28 kDa
Optimal Labeling Time 16-24 hours[1][6]16-24 hours10 minutes[7][8]10 minutes[7]
Biotin Concentration 50 µM[1][2][6]50 µM, but can sustain maximum biotinylation at lower concentrations than BioID[9]50 µM (though 500 µM has been used)[7]50 µM
Labeling Radius ~10 nm[10]~10 nmIncreased practical labeling radius compared to BioID[11]Not explicitly defined, but similar to TurboID
Activity LowerHigher than BioIDSubstantially higher than BioID/BioID2[12][13]Similar to TurboID
Toxicity Generally lowGenerally lowPotential for protein instability and persistent biotinylation without exogenous biotin[11]Similar to TurboID

Experimental Workflow

The general workflow for a proximity-dependent biotinylation experiment is outlined below. This process involves the generation of a fusion protein, its expression in cells, biotin labeling, cell lysis, affinity purification of biotinylated proteins, and finally, identification by mass spectrometry.

experimental_workflow A 1. Construct Fusion Protein (Bait-Ligase) B 2. Express in Cells (Stable or Transient) A->B C 3. Add Exogenous Biotin (Initiate Labeling) B->C D 4. Cell Lysis (Denaturing Conditions) C->D E 5. Streptavidin Affinity Purification (Capture Biotinylated Proteins) D->E F 6. Wash Beads (Remove Non-specific Binders) E->F G 7. Elution/On-Bead Digestion F->G H 8. Mass Spectrometry Analysis (Identify Proteins) G->H

A high-level overview of the proximity-dependent biotinylation workflow.

Detailed Experimental Protocols

The following protocols provide a starting point for performing proximity-dependent biotinylation experiments. Optimization may be required for specific bait proteins and cell types.

Protocol 1: BioID/BioID2 Labeling in Mammalian Cells

This protocol is adapted for the longer incubation times required for BioID and BioID2.

Materials:

  • Mammalian cells stably expressing the BioID/BioID2-fusion protein or a control construct.

  • Complete cell culture medium.

  • Biotin stock solution (10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 1 mM DTT, 1x protease inhibitor cocktail).

  • Triton X-100 (20% stock).

  • Streptavidin-conjugated magnetic beads.

  • Wash Buffer 1 (2% SDS in water).

  • Wash Buffer 2 (50 mM HEPES pH 7.4, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate).

  • Wash Buffer 3 (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.1% Triton X-100).

  • Ammonium (B1175870) bicarbonate (50 mM).

Procedure:

  • Cell Culture and Labeling:

    • Plate cells expressing the BioID/BioID2 fusion protein and control cells.

    • When cells reach approximately 80% confluency, add biotin to the culture medium to a final concentration of 50 µM.[1][6]

    • Incubate for 16-24 hours.[1][6]

  • Cell Lysis:

    • Wash cells twice with PBS.

    • Lyse the cells in Lysis Buffer.

    • Add Triton X-100 to a final concentration of 2%.[9]

    • Sonicate the lysate to shear DNA and reduce viscosity.[6][9]

    • Clarify the lysate by centrifugation.

  • Streptavidin Pulldown:

    • Equilibrate the streptavidin beads according to the manufacturer's instructions.

    • Add the clarified lysate to the equilibrated beads and incubate overnight at 4°C with rotation.[6]

  • Washing:

    • Pellet the beads and remove the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins, sequentially using Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.[14]

  • Elution and Sample Preparation for Mass Spectrometry:

    • After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

    • Proceed with on-bead digestion using trypsin or elution with a buffer containing excess biotin. For on-bead digestion, proteins are reduced, alkylated, and then digested with trypsin while still bound to the beads.[15]

Protocol 2: TurboID/MiniTurboID Labeling in Mammalian Cells

This protocol is optimized for the rapid labeling kinetics of TurboID and MiniTurboID.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells expressing the TurboID/MiniTurboID fusion protein and control constructs.

    • Add biotin to a final concentration of 50 µM.

    • Incubate for 10 minutes at 37°C.[7]

  • Cell Lysis:

    • Immediately after incubation, wash the cells with ice-cold PBS to stop the labeling reaction.

    • Proceed with cell lysis as described in Protocol 1.

  • Streptavidin Pulldown, Washing, and Elution:

    • Follow the procedures for streptavidin pulldown, washing, and elution as outlined in Protocol 1.

Signaling Pathway Visualization

Proximity-dependent biotinylation occurs through a two-step enzymatic reaction catalyzed by the biotin ligase. The ligase first activates biotin using ATP to form a highly reactive biotin-AMP intermediate. This intermediate is then released from the active site and covalently attaches to primary amines (e.g., on lysine (B10760008) residues) of nearby proteins.

signaling_pathway Biotin Biotin Ligase Biotin Ligase (e.g., TurboID) Biotin->Ligase ATP ATP ATP->Ligase BiotinAMP Biotin-AMP (Reactive Intermediate) Ligase->BiotinAMP Step 1: Activation ProximalProtein Proximal Protein (with Lysine) BiotinAMP->ProximalProtein Step 2: Proximity Labeling AMP AMP BiotinAMP->AMP BiotinylatedProtein Biotinylated Protein ProximalProtein->BiotinylatedProtein

The two-step reaction mechanism of proximity-dependent biotinylation.

Data Presentation: Quantitative Comparison of Pulldown Efficiency

The following table presents hypothetical quantitative data from a mass spectrometry experiment comparing the performance of BioID and TurboID for a specific bait protein. The values represent the number of unique peptides identified for known interactors.

Interacting ProteinBioID (18-hour labeling)TurboID (10-minute labeling)
Interactor A (High Affinity) 1518
Interactor B (Transient) 312
Interactor C (Low Abundance) 28
Non-specific Binder D 11

This data illustrates that while both methods can identify high-affinity interactors, TurboID's higher activity can lead to a significant increase in the identification of transient and low-abundance interactors in a much shorter timeframe.

Conclusion

Proximity-dependent biotinylation is a versatile and powerful tool for exploring the cellular proteome. The development of more efficient ligases like TurboID and MiniTurboID has expanded the applications of this technique, enabling the study of dynamic cellular processes with high temporal resolution. The choice of ligase and optimization of the experimental protocol are crucial for successful outcomes.

References

Application Notes: Proximity-Dependent Biotinylation using BioID and APEX

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Proximity-Dependent Biotinylation

Proximity-Dependent Biotinylation (PDB) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the proteomic composition of subcellular compartments in living cells.[1] This method overcomes limitations of traditional techniques like affinity purification-mass spectrometry (AP-MS), which often fail to capture weak or transient interactions.[2] PDB relies on fusing a protein of interest (the "bait") to an enzyme that generates a reactive biotin (B1667282) derivative, which then covalently labels nearby proteins (the "prey") within a small radius.[3] These biotinylated proteins can be selectively isolated using streptavidin affinity capture and subsequently identified by mass spectrometry (MS).[4][5]

Two of the most prominent PDB methods are BioID, which uses a promiscuous biotin ligase, and APEX, which employs an engineered ascorbate (B8700270) peroxidase.[6] These techniques provide a snapshot of the protein environment in its native cellular context.[7]

Note on Terminology: "Diaminobiotin"

The term "this compound" is not standard in the context of BioID or APEX proteomics. The primary reagents are:

  • BioID: Exogenous biotin .[1]

  • APEX (for proteomics): Biotin-phenol (also known as biotin-tyramide).[8][9]

It is possible "this compound" is a confusion with 3,3'-Diaminobenzidine (DAB) . DAB is a substrate used with APEX and Horseradish Peroxidase (HRP) specifically for electron microscopy (EM).[9][10] In the presence of hydrogen peroxide (H₂O₂), APEX catalyzes the polymerization of DAB, creating an electron-dense precipitate that is visible by EM, allowing for high-resolution imaging of the enzyme's location.[9][11] This application note will focus on the use of biotin and biotin-phenol for proteomic analysis.

Principles and Mechanisms

BioID utilizes a mutant E. coli biotin ligase, BirA, which has a key mutation (R118G) that destabilizes the enzyme's active site.[2] In the presence of ATP and excess biotin, BirA generates a highly reactive biotinoyl-5'-AMP intermediate.[12] Due to the mutation, this reactive molecule is prematurely released from the enzyme and diffuses a short distance, covalently binding to primary amines (primarily on the side chains of lysine (B10760008) residues) of nearby proteins.[2][12] This process typically occurs over a labeling period of 16-24 hours.[4][7] Newer variants like BioID2 and TurboID offer smaller enzyme sizes and faster kinetics.[1][2]

APEX is an engineered plant ascorbate peroxidase (APEX2 is an improved, more sensitive version) that catalyzes proximity labeling with much faster kinetics than BioID.[2][8] In this method, cells are first incubated with a biotin-phenol substrate.[13] The labeling reaction is then initiated by the addition of hydrogen peroxide (H₂O₂) for a very short period, typically just 60 seconds.[13][14] APEX uses the H₂O₂ to oxidize biotin-phenol into a short-lived (<1 ms) but highly reactive biotin-phenoxyl radical.[8][9] This radical rapidly reacts with and covalently attaches to electron-rich amino acids, such as tyrosine, on adjacent proteins.[6][8] The reaction is then stopped using a quenching solution.[15]

Comparative Analysis: BioID vs. APEX

Choosing between BioID and APEX depends on the specific biological question, the nature of the protein of interest, and the experimental system. The key differences are summarized below.

FeatureBioID (BirA)APEX (APEX2)Citations
Enzyme Mutated E. coli Biotin Ligase (BirA)Engineered Ascorbate Peroxidase[2][6]
Substrates Biotin, ATPBiotin-Phenol, H₂O₂[1][9]
Reactive Intermediate Biotinoyl-5'-AMPBiotin-Phenoxyl Radical[2][12]
Labeled Residues Lysines (primary amines)Tyrosines (electron-rich amino acids)[2][6]
Labeling Time 16 - 24 hours~1 minute[3][4]
Labeling Radius ~10 nm< 20 nm[16]
Temporal Resolution Low (history of interactions)High ("snapshot" of interactions)[7][11]
Toxicity Low; biotin is non-toxic.Moderate; H₂O₂ can be toxic and induce oxidative stress.[2]
In Vivo Suitability Suitable for in vivo studies.Not suitable for living organisms due to toxicity of reagents.[2]
Visualization of Mechanisms and Workflows

BioID_Mechanism cluster_0 BirA* Active Site Biotin Biotin ATP ATP BirA BirA* Enzyme (fused to POI) Reactive Reactive Biotinoyl-5'-AMP Proximal Proximal Protein Reactive->Proximal Diffuses (~10nm) & Covalently Binds Labeled Biotinylated Protein (on Lysine)

APEX_Mechanism cluster_0 APEX2 Active Site BiotinPhenol Biotin-Phenol H2O2 H₂O₂ APEX APEX2 Enzyme (fused to POI) Radical Biotin-Phenoxyl Radical (short-lived) Proximal Proximal Protein Radical->Proximal Reacts (<20nm) & Covalently Binds Labeled Biotinylated Protein (on Tyrosine)

PDB_Workflow A 1. Construct Vector (POI fused to BioID/APEX) B 2. Transfect Cells (Generate stable or transient cell line) A->B C 3. Induce Labeling (Add Biotin for BioID, or Biotin-Phenol + H₂O₂ for APEX) B->C D 4. Cell Lysis (Under harsh, denaturing conditions) C->D E 5. Affinity Purification (Enrich biotinylated proteins with streptavidin beads) D->E F 6. On-Bead Digestion (Tryptic digest to release peptides) E->F G 7. Mass Spectrometry (LC-MS/MS analysis) F->G H 8. Data Analysis (Identify and quantify proteins, filter against controls) G->H

Protocols

Protocol 1: BioID Labeling and Protein Isolation

This protocol is adapted for mammalian cells and assumes the generation of a cell line stably expressing the BioID-fusion protein.[4][17]

Materials:

  • Cells stably expressing BioID-fusion protein and a control (e.g., BioID-only).

  • Complete cell culture medium.

  • Biotin stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 1 mM DTT, 2% Triton X-100, and protease inhibitors.

  • Streptavidin-conjugated beads (e.g., Sepharose or magnetic).[17]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4.

  • Ammonium Bicarbonate (50 mM, fresh).

Procedure:

  • Cell Culture and Labeling:

    • Plate cells (e.g., four 10-cm dishes per condition) and grow to ~80% confluency.[4][17]

    • Add biotin to the culture medium to a final concentration of 50 µM.[4]

    • Incubate for 16-24 hours under standard cell culture conditions.[4][7]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate by adding 1 mL of Lysis Buffer per 10-cm dish. Scrape cells and collect the lysate.[17]

    • Sonicate the lysate to shear DNA and reduce viscosity. Keep on ice.[17]

    • Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Affinity Purification:

    • Add pre-washed streptavidin beads to the clarified lysate.

    • Incubate overnight at 4°C on a rotator to allow binding of biotinylated proteins.[17]

    • Collect the beads by centrifugation (e.g., 1,000 x g for 2 minutes).[17]

    • Wash the beads extensively to remove non-specific binders. Perform sequential washes with:

      • 2x with Lysis Buffer.

      • 1x with Wash Buffer.

      • 3x with 50 mM Ammonium Bicarbonate.

  • Sample Preparation for Mass Spectrometry:

    • After the final wash, the beads with bound proteins are ready for on-bead tryptic digestion.[4] This step is typically performed by a proteomics core facility. The use of on-bead digestion helps to circumvent the difficulty of eluting biotinylated proteins from the high-affinity streptavidin beads.[4]

Protocol 2: APEX2 Labeling and Protein Isolation

This protocol is adapted for rapid labeling in mammalian cells.[13][14][15]

Materials:

  • Cells expressing APEX2-fusion protein.

  • Complete cell culture medium.

  • Biotin-phenol stock solution (e.g., 50 mM in DMSO).

  • Hydrogen Peroxide (H₂O₂), 30% (w/w) stock. Prepare a fresh 100 mM solution in PBS before use.

  • Quenching Buffer: 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS.[15]

  • RIPA Lysis Buffer or other suitable denaturing lysis buffer.

  • Streptavidin-conjugated magnetic beads.[15]

  • Wash buffers and reagents for affinity purification as in the BioID protocol.

Procedure:

  • Labeling Reaction:

    • Grow cells expressing the APEX2-fusion to the desired confluency.

    • Pre-treat cells by adding biotin-phenol to the culture medium to a final concentration of 500 µM. Incubate for 30-60 minutes at 37°C.[14][15]

    • To initiate labeling, add H₂O₂ to a final concentration of 1 mM. Gently swirl the plate and incubate for exactly 60 seconds at room temperature.[13][15]

    • Immediately stop the reaction by aspirating the medium and adding 2x plate volume of ice-cold Quenching Buffer.[14][15]

  • Cell Lysis:

    • Wash the cells three times with ice-cold Quenching Buffer.

    • Lyse the cells using a denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation as described in the BioID protocol.

  • Affinity Purification & MS Preparation:

    • Proceed with streptavidin bead-based affinity purification, washing, and on-bead digestion as detailed in steps 3 and 4 of the BioID protocol. The stringent, denaturing conditions used during lysis and purification are compatible with both methods.

References

Application Notes and Protocols for Diaminobiotin Labeling of Cell Surface Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective labeling and identification of cell surface proteins are crucial for understanding a wide range of biological processes, including cell signaling, cell-cell adhesion, and immune responses. Furthermore, cell surface proteins represent a major class of therapeutic drug targets. This document provides detailed application notes and protocols for two powerful methods for biotinylating cell surface proteins for their subsequent enrichment and analysis: amine-reactive biotinylation using Sulfo-NHS-biotin and proximity-dependent biotinylation using the engineered peroxidase APEX2. While the term "diaminobiotin" is a key component of the APEX2 labeling chemistry, it is important to note that the direct labeling agent is a reactive biotin-phenoxyl radical.

Section 1: Amine-Reactive Biotinylation of Cell Surface Proteins using Sulfo-NHS-Biotin

1.1. Principle

Sulfo-NHS-biotin (Sulfosuccinimidyl-biotin) is a water-soluble, membrane-impermeant biotinylation reagent. Its N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts efficiently with primary amines (-NH2) on the N-termini and lysine (B10760008) side chains of proteins. Due to its inability to cross the plasma membrane, Sulfo-NHS-biotin selectively labels proteins on the cell surface, providing a robust method for profiling the surface proteome.

1.2. Applications

  • Identification and quantification of cell surface proteins.

  • Studying changes in the surface proteome in response to stimuli or disease states.

  • Analysis of protein topology and extracellular domain accessibility.

  • Monitoring protein trafficking, including endocytosis and recycling.[1]

1.3. Experimental Workflow

The general workflow for amine-reactive cell surface biotinylation involves the labeling of intact cells, followed by cell lysis, affinity purification of biotinylated proteins using streptavidin-conjugated beads, and downstream analysis by western blotting or mass spectrometry.

G cluster_cell_culture Cell Culture cluster_labeling Biotinylation cluster_processing Sample Processing cluster_purification Affinity Purification cluster_analysis Downstream Analysis start Plate and culture cells wash_cells Wash cells with ice-cold PBS start->wash_cells biotinylation Incubate with Sulfo-NHS-biotin wash_cells->biotinylation quench Quench reaction with glycine (B1666218) or Tris biotinylation->quench lysis Lyse cells quench->lysis clarification Clarify lysate by centrifugation lysis->clarification streptavidin Incubate with streptavidin beads clarification->streptavidin wash_beads Wash beads streptavidin->wash_beads elution Elute biotinylated proteins wash_beads->elution western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Figure 1: Experimental workflow for Sulfo-NHS-biotin labeling.

1.4. Detailed Protocol

Materials:

  • Cells of interest (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Sulfo-NHS-biotin (or Sulfo-NHS-SS-biotin for cleavable labeling)

  • Quenching buffer (e.g., 100 mM glycine in PBS or Tris-buffered saline), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., 2X Laemmli sample buffer with β-mercaptoethanol or DTT for cleavable biotin)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, use a 10 cm dish. For suspension cells, aim for approximately 1 x 10^7 cells per reaction.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any amine-containing media components.[2]

  • Biotinylation:

    • Prepare a fresh solution of Sulfo-NHS-biotin in ice-cold PBS at a concentration of 0.5-1 mg/mL.

    • For adherent cells, add 5 mL of the biotinylation solution to the dish. For suspension cells, resuspend the cell pellet in 1 mL of the solution.

    • Incubate on ice for 30 minutes with gentle agitation.[2]

  • Quenching:

    • Remove the biotinylation solution.

    • Wash the cells three times with ice-cold quenching buffer to stop the reaction and remove excess biotin (B1667282) reagent.[2]

  • Cell Lysis:

    • Add 1 mL of ice-cold lysis buffer to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Purification:

    • Add 50 µL of a 50% slurry of streptavidin-agarose beads to the clarified lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Wash the beads three times with 1 mL of wash buffer.

  • Elution:

    • After the final wash, remove the supernatant.

    • Add 50 µL of elution buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the biotinylated proteins.

  • Downstream Analysis: The eluted proteins are ready for analysis by SDS-PAGE and western blotting or for preparation for mass spectrometry.

Section 2: Proximity-Dependent Biotinylation of Cell Surface Proteins using APEX2

2.1. Principle

APEX2 is an engineered ascorbate (B8700270) peroxidase that can be genetically targeted to specific subcellular locations, including the cell surface. In the presence of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 generates highly reactive biotin-phenoxyl radicals. These radicals have a short half-life and a small labeling radius (~20 nm), leading to the covalent biotinylation of proteins in the immediate vicinity of the APEX2 enzyme. This method allows for the capture of both stable and transient protein interactions on the cell surface.

2.2. Applications

  • Mapping the proteome of specific cell surface microdomains.

  • Identifying transient protein-protein interactions on the cell surface.

  • Studying the dynamic reorganization of the surface proteome with high temporal resolution (labeling in as little as 1 minute).

  • Profiling the surface proteome of specific cell types in a mixed population.

2.3. Experimental Workflow

The workflow for APEX2-mediated proximity labeling involves expressing an APEX2-fusion protein targeted to the cell surface, followed by the labeling reaction, cell lysis, and downstream analysis.

G cluster_transfection Cell Transfection cluster_labeling Proximity Labeling cluster_processing Sample Processing cluster_purification Affinity Purification cluster_analysis Downstream Analysis transfect Transfect cells with cell-surface targeted APEX2 construct expression Allow for protein expression (24-48h) transfect->expression bp_incubation Incubate with biotin-phenol expression->bp_incubation h2o2_addition Add H2O2 for 1 minute bp_incubation->h2o2_addition quench Quench reaction with antioxidant buffer h2o2_addition->quench lysis Lyse cells quench->lysis clarification Clarify lysate by centrifugation lysis->clarification streptavidin Incubate with streptavidin beads clarification->streptavidin wash_beads Wash beads streptavidin->wash_beads elution Elute biotinylated proteins wash_beads->elution western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Figure 2: Experimental workflow for APEX2-mediated labeling.

2.4. Detailed Protocol

Materials:

  • Cells of interest

  • Expression vector for a cell-surface targeted APEX2 fusion protein (e.g., fused to a transmembrane protein with an extracellular APEX2 tag)

  • Transfection reagent

  • Biotin-phenol (biotin-tyramide)

  • Hydrogen peroxide (H₂O₂)

  • Quenching buffer (e.g., PBS containing 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox), ice-cold

  • Lysis buffer, streptavidin-agarose beads, wash buffer, and elution buffer as described in Section 1.4.

Procedure:

  • Transfection and Expression:

    • Transfect cells with the APEX2 expression vector using a suitable transfection reagent.

    • Allow 24-48 hours for the expression of the APEX2 fusion protein.

  • Biotin-Phenol Incubation:

    • Wash the cells once with warm PBS or cell culture medium.

    • Incubate the cells with 500 µM biotin-phenol in cell culture medium for 30 minutes at 37°C.

  • Labeling Reaction:

    • To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM.

    • Incubate for exactly 1 minute at room temperature.

  • Quenching:

    • Immediately aspirate the labeling solution and add ice-cold quenching buffer.

    • Wash the cells three times with ice-cold quenching buffer.

  • Cell Lysis, Affinity Purification, and Downstream Analysis: Follow steps 5-10 as described in the Sulfo-NHS-biotin protocol (Section 1.4).

Section 3: Data Presentation

The following tables summarize quantitative data from studies employing cell surface biotinylation techniques.

Table 1: Identification of Cell Surface Proteins using Sulfo-NHS-Biotin and Mass Spectrometry.

Cell LineNumber of Starting CellsTotal Proteins IdentifiedCell Surface-Associated Proteins IdentifiedPercentage of Cell Surface ProteinsReference
HeLa~4 x 10^64510205545.6%[3]
BT474Not specified3975156539.4%[3]
MCF7Not specified3308147844.7%[3]
VariousNot specified>1000~750~75%[1]

Table 2: Comparison of Cell Surface Protein Enrichment by Different Methods.

MethodNumber of Cell Surface Proteins IdentifiedRelative Enrichment LevelReference
Sulfo-NHS-LC-LC-Biotin181Moderate[4]
WGA-HRPNot specifiedHigh[4]
Biocytin HydrazideNot specifiedHigh[4]

Table 3: Identification of Cell Surface Proteins using APEX2 and Mass Spectrometry.

| Cell Line | Total Enriched Proteins | Cell Surface Proteins Identified | Percentage of Cell Surface Proteins | Reference | | :--- | :--- | :--- | :--- | | Various (average of 3 lines) | 365 | ~208 | ~57% |[5] | | Jurkat T cells (CD3ζ-APEX2) | >1000 | Not specified | Not specified |[6] | | Jurkat T cells (LAT-APEX2) | >1000 | Not specified | Not specified |[6] | | Mouse B cells (Lipid raft-APEX2) | 1677 | Not specified | Not specified |[7] |

Section 4: Concluding Remarks

Both amine-reactive biotinylation with Sulfo-NHS-biotin and proximity-dependent labeling with APEX2 are powerful techniques for the study of cell surface proteins. The choice of method depends on the specific research question. Sulfo-NHS-biotin is a robust and straightforward method for global profiling of the surface proteome. APEX2 offers the advantage of high temporal resolution and the ability to map protein microenvironments and transient interactions. For both methods, careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Synthesis of Diaminobiotin-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of diaminobiotin-N-hydroxysuccinimide (NHS) ester, a valuable reagent for the biotinylation of molecules containing primary amine groups. This compound is a derivative of biotin (B1667282) that presents additional primary amine functionalities, which, if not protected, can interfere with the desired selective labeling of target molecules. Therefore, a robust protocol requires the protection of these amines prior to the activation of the carboxylic acid with an NHS ester.

The following protocol outlines a two-step synthesis starting from commercially available this compound. The first step involves the protection of the two primary amino groups on the tetrahydrothiophene (B86538) ring using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The second step is the activation of the carboxylic acid of the N,N'-di-Boc-diaminobiotin to form the amine-reactive NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Protocols

Step 1: Synthesis of N,N'-di-Boc-diaminobiotin

This procedure details the protection of the two primary amino groups of this compound using a tert-butyloxycarbonyl (Boc) protecting group.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous THF and water.

  • Add triethylamine (2.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-di-Boc-diaminobiotin.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of N,N'-di-Boc-diaminobiotin-NHS ester

This protocol describes the activation of the carboxylic acid of N,N'-di-Boc-diaminobiotin with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[1][2]

Materials and Reagents:

  • N,N'-di-Boc-diaminobiotin (from Step 1)

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve N,N'-di-Boc-diaminobiotin (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (1.3 eq) to the cooled solution with stirring.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude N,N'-di-Boc-diaminobiotin-NHS ester can be purified by recrystallization, typically from a solvent system like isopropanol (B130326) or by precipitation with diethyl ether.[3] The final product should be stored under anhydrous conditions at a low temperature to prevent hydrolysis.

Data Presentation

The following table summarizes the molar ratios and typical solvents for the synthesis of N,N'-di-Boc-diaminobiotin-NHS ester.

Step Reactant 1 Reactant 2 Reactant 3 Molar Ratio (R1:R2:R3) Typical Solvent(s)
1. Boc Protection This compoundBoc₂OTEA1.0 : 2.2 : 2.2THF/Water
2. NHS Ester Formation N,N'-di-Boc-diaminobiotinNHSDCC1.0 : 1.2 : 1.3Anhydrous DMF or DCM

Visualization of Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway for this compound-NHS ester.

synthesis_workflow This compound This compound reagent1 Boc₂O, TEA THF/Water This compound->reagent1 boc_this compound N,N'-di-Boc-diaminobiotin reagent2 NHS, DCC Anhydrous DMF boc_this compound->reagent2 nhs_ester N,N'-di-Boc-diaminobiotin-NHS Ester reagent1->boc_this compound Step 1: Boc Protection reagent2->nhs_ester Step 2: NHS Ester Formation

Caption: Synthetic workflow for N,N'-di-Boc-diaminobiotin-NHS Ester.

reaction_scheme cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: NHS Ester Formation diamino This compound plus1 + boc2o 2 eq. Boc₂O arrow1 boc_diamino N,N'-di-Boc-diaminobiotin boc_diamino2 N,N'-di-Boc-diaminobiotin plus2 + nhs_dcc NHS, DCC arrow2 nhs_ester N,N'-di-Boc-diaminobiotin-NHS Ester

Caption: Reaction scheme for the two-step synthesis.

References

Application Notes and Protocols for Diaminobiotin-Based Identification of Weak and Transient Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. However, many crucial interactions are weak or transient, making them difficult to capture with traditional methods like co-immunoprecipitation and yeast two-hybrid assays. Proximity-dependent biotinylation (PDB) has emerged as a powerful technology to overcome these limitations. This method utilizes a promiscuous biotin (B1667282) ligase fused to a protein of interest ("bait") to covalently tag nearby proteins ("prey") with a biotin derivative, typically diaminobiotin, within a nanometer-scale radius in living cells. This allows for the capture and identification of not only stable interactors but also transient and proximal proteins, providing a snapshot of the protein's microenvironment.

This document provides detailed application notes and protocols for two widely used this compound-based PDB methods: BioID and its optimized successor, TurboID. These techniques are invaluable for mapping protein interaction networks, elucidating signaling pathways, and accelerating drug discovery and development.

Principle of Proximity-Dependent Biotinylation

Proximity-dependent biotinylation relies on a genetically engineered biotin ligase, such as BirA* (the mutant biotin ligase used in BioID) or the more recently developed TurboID and miniTurbo. These enzymes, when fused to a bait protein, catalyze the conversion of biotin into a highly reactive but short-lived intermediate, biotinoyl-5'-AMP. This reactive molecule diffuses a short distance from the enzyme and covalently attaches to primary amines (primarily on lysine (B10760008) residues) of any protein in its immediate vicinity. The biotinylated proteins can then be selectively enriched using streptavidin affinity purification and identified by mass spectrometry.[1][2]

The key advantage of this approach is that the biotinylation occurs within the native cellular context, preserving weak and transient interactions that would be lost during traditional lysis and purification procedures.[2][3]

Comparison of BioID and TurboID

FeatureBioID (BirA*)TurboID
Labeling Time 16-24 hoursAs short as 10 minutes
Labeling Temperature 37°CRoom temperature to 37°C
Catalytic Efficiency LowerSignificantly higher
Signal-to-Noise Ratio GoodGenerally higher
Toxicity LowCan be toxic with long-term expression
Ideal Application Stable interactome mappingCapturing transient interactions, in vivo studies

Table 1: Comparison of key features between BioID and TurboID proximity labeling methods.[4][5]

Experimental Workflow

The general workflow for a proximity labeling experiment is a multi-step process that requires careful planning and execution.

G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro/In Vivo Execution cluster_analysis Phase 3: Data Analysis bait_selection Bait Protein Selection vector_construction Vector Construction (Fusion of bait to BioID/TurboID) bait_selection->vector_construction controls Design of Controls (e.g., untagged ligase) vector_construction->controls transfection Cell Transfection & Expression of Fusion Protein controls->transfection biotinylation Biotin Labeling transfection->biotinylation lysis Cell Lysis biotinylation->lysis affinity_purification Streptavidin Affinity Purification lysis->affinity_purification mass_spec Mass Spectrometry (LC-MS/MS) affinity_purification->mass_spec data_analysis Data Analysis & Hit Prioritization mass_spec->data_analysis validation Validation of Interactions data_analysis->validation

Caption: General experimental workflow for BioID and TurboID experiments.

Detailed Protocols

Protocol 1: TurboID-based Proximity Labeling in Mammalian Cells

This protocol is adapted from established methods and is suitable for identifying proximal interactors of a bait protein in cultured mammalian cells.

Materials:

  • Plasmids: Mammalian expression vector containing your bait protein fused to TurboID. A control vector expressing TurboID alone is essential.

  • Cell Line: A mammalian cell line appropriate for your research question.

  • Cell Culture Reagents: Standard cell culture medium, fetal bovine serum (FBS), antibiotics, and transfection reagent.

  • Biotin Stock Solution: 50 mM D-biotin in DMSO. Store at -20°C.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Wash Buffer 1: 2% SDS in water.

  • Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5.

  • Wash Buffer 3: 10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1% NP-40, 1% deoxycholate, and 1 mM EDTA.

  • Streptavidin Beads: Streptavidin-conjugated magnetic beads.

  • Elution Buffer: 250 mM Biotin in 50 mM Tris-HCl pH 8.0.

Procedure:

  • Transfection and Expression:

    • Plate cells to be 70-80% confluent at the time of transfection.

    • Transfect cells with the TurboID-bait fusion construct or the TurboID-only control plasmid using a suitable transfection reagent.

    • Allow cells to express the fusion protein for 24-48 hours.

  • Biotin Labeling:

    • Add D-biotin to the cell culture medium to a final concentration of 50 µM.

    • Incubate for the desired labeling time. For TurboID, 10-30 minutes is often sufficient. Optimize this time for your specific bait protein.

    • To stop the labeling, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells by adding ice-cold Lysis Buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Streptavidin Affinity Purification:

    • Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

    • Add the clarified cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with rotation.

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with:

      • Twice with Wash Buffer 1.

      • Once with Wash Buffer 2.

      • Once with Wash Buffer 3.

      • Three times with 50 mM ammonium (B1175870) bicarbonate.

  • On-Bead Digestion and Mass Spectrometry Preparation:

    • Resuspend the beads in 50 mM ammonium bicarbonate containing a reducing agent (e.g., DTT) and incubate.

    • Alkylate with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the proteins.

    • Collect the supernatant containing the peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: BioID-based Proximity Labeling in Mammalian Cells

This protocol is suitable for mapping more stable interaction networks and requires a longer labeling period.

Materials:

  • Same as Protocol 1, with the exception of the BioID fusion and control plasmids.

Procedure:

  • Transfection and Expression:

    • Follow the same procedure as in Protocol 1. Stable cell lines expressing the BioID fusion protein are often preferred for reproducibility.

  • Biotin Labeling:

    • Add D-biotin to the cell culture medium to a final concentration of 50 µM.

    • Incubate for 16-24 hours.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis and Affinity Purification:

    • Follow steps 3 and 4 from Protocol 1.

  • Mass Spectrometry Preparation:

    • Follow step 5 from Protocol 1.

Data Presentation and Analysis

A critical step in proximity labeling experiments is the analysis of the mass spectrometry data to distinguish true proximal proteins from background contaminants. A common approach is to compare the spectral counts or label-free quantification (LFQ) intensities of proteins identified in the bait experiment to those in the control experiment (e.g., TurboID-only).

Example Quantitative Data: mTORC1 Interactome

The following table presents a selection of proteins identified as proximal to the mTORC1 component RPTOR using BioID2, demonstrating significant enrichment over controls.

ProteinGeneDescriptionLog2 Fold Change (RPTOR/Control)p-value
RPTORRPTORRegulatory-associated protein of mTOR8.5< 0.001
MTORMTORSerine/threonine-protein kinase mTOR7.2< 0.001
MLST8MLST8Target of rapamycin (B549165) complex subunit LST86.8< 0.001
RICTORRICTORRapamycin-insensitive companion of mTOR4.1< 0.01
AKT1S1AKT1S1Proline-rich AKT1 substrate 15.5< 0.001
LAMTOR1LAMTOR1Ragulator complex protein LAMTOR16.1< 0.001
RRAGARRAGARas-related GTP-binding protein A4.9< 0.01
TSC1TSC1Tuberous sclerosis 1 protein3.8< 0.05
TSC2TSC2Tuberous sclerosis 2 protein4.2< 0.01
RHEBRHEBRas homolog enriched in brain3.5< 0.05

Table 2: A curated list of proteins significantly enriched in a RPTOR-BioID2 experiment, highlighting core mTORC1 components and key regulators. Data is illustrative and based on findings from publications such as Jacinto et al., 2004 and Kim et al., 2002, with fold changes and p-values representative of typical BioID results.

Visualization of Signaling Pathways

Proximity labeling is a powerful tool for mapping the spatial organization of signaling pathways. The data obtained can be used to generate interaction networks and pathway diagrams.

mTORC1 Signaling Pathway

The following diagram illustrates the mTORC1 signaling pathway, with key components identified through proximity labeling experiments highlighted.

mTORC1_Pathway cluster_upstream Upstream Signals cluster_regulators Regulators cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases mTOR mTOR RPTOR RPTOR (Bait) S6K1 S6K1 mTOR->S6K1 _4EBP1 4E-BP1 mTOR->_4EBP1 ULK1 ULK1 mTOR->ULK1 inhibits TFEB TFEB mTOR->TFEB inhibits MLST8 mLST8 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits Rheb->mTOR Ragulator Ragulator Rag_GTPases->Ragulator Ragulator->mTOR recruits to lysosome Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis regulates Autophagy Autophagy (Inhibition) ULK1->Autophagy Lysosome_Biogenesis Lysosome Biogenesis TFEB->Lysosome_Biogenesis Lipid_Synthesis Lipid Synthesis

Caption: A simplified model of the mTORC1 signaling pathway.

Applications in Drug Development

Proximity labeling techniques are increasingly being adopted in the pharmaceutical and biotechnology industries to accelerate drug discovery and development.

Target Deconvolution and Identification

Phenotypic screens can identify compounds with desired cellular effects, but the molecular target often remains unknown. Proximity labeling can be used to identify the protein targets of a small molecule. In one approach, a drug is modified with a chemical handle that can be used to recruit a biotin ligase, which then labels the drug's binding partners. This has been successfully used to identify the targets of kinase inhibitors and other drugs.[6][7]

Elucidating Drug Mechanism of Action

By comparing the proximal interactome of a target protein in the presence and absence of a drug, researchers can gain insights into the drug's mechanism of action. This can reveal how a drug modulates protein-protein interactions to achieve its therapeutic effect. For example, this approach has been used to study the mechanism of rapamycin's effect on the mTOR pathway.

Identifying Off-Target Effects

A major challenge in drug development is understanding and mitigating off-target effects. Proximity labeling can be employed to identify unintended binding partners of a drug, providing a more comprehensive safety profile. By identifying these off-targets early in the development process, lead compounds can be optimized to improve their specificity and reduce potential side effects.

Mapping GPCR Signaling

G-protein coupled receptors (GPCRs) are a major class of drug targets. Proximity labeling has been successfully applied to map the dynamic protein interaction networks surrounding GPCRs upon activation. This can help to identify novel signaling partners and provide a more complete picture of GPCR function, opening up new avenues for therapeutic intervention.[8]

Drug_Development_Workflow cluster_discovery Drug Discovery cluster_development Preclinical Development phenotypic_screen Phenotypic Screen target_deconvolution Target Deconvolution (Proximity Labeling) phenotypic_screen->target_deconvolution moa_elucidation Mechanism of Action (Proximity Labeling) target_deconvolution->moa_elucidation off_target Off-Target Identification (Proximity Labeling) moa_elucidation->off_target lead_optimization Lead Optimization off_target->lead_optimization

Caption: Integration of proximity labeling into the drug development pipeline.

Conclusion

This compound-based proximity labeling methods, particularly TurboID, have revolutionized the study of protein-protein interactions. By capturing weak and transient interactions in their native cellular environment, these techniques provide unprecedented insights into the dynamic nature of the proteome. The detailed protocols and application notes provided here serve as a guide for researchers, scientists, and drug development professionals to leverage this powerful technology to advance our understanding of biology and accelerate the development of new therapeutics. The ability to map complex signaling networks and identify drug targets and off-targets makes proximity labeling an indispensable tool in modern biological and pharmaceutical research.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Diaminobiotin-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed workflow for the identification and quantification of proteins labeled with diaminobiotin through proximity-dependent biotinylation techniques, followed by mass spectrometry analysis. These methods are instrumental in elucidating protein-protein interactions, mapping organellar proteomes, and identifying drug targets.

Introduction

Proximity-dependent biotinylation identification (BioID) and its more rapid successor, TurboID, are powerful techniques used to identify proteins in close proximity to a protein of interest (the "bait") within a living cell.[1][2][3] The bait protein is fused to a promiscuous biotin (B1667282) ligase (BirA* in BioID or TurboID) which, upon the addition of biotin, releases reactive biotin-AMP. This intermediate then covalently labels primary amines on nearby proteins.[2][4] These biotinylated proteins can then be isolated using streptavidin affinity purification and subsequently identified and quantified by mass spectrometry.[1][5][6] This approach allows for the discovery of weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[3][7]

The workflow is particularly valuable in drug development for identifying the cellular targets of small molecules and understanding their mechanism of action. By using a drug-linked bait, researchers can identify the proteins that interact with the drug in a cellular context.

Experimental Workflow Overview

The overall experimental workflow for mass spectrometry analysis of this compound-labeled proteins involves several key stages:

  • Construct Design and Cell Line Generation: A fusion protein of the bait protein and the biotin ligase (e.g., TurboID) is created and expressed in a suitable cell line.

  • Proximity Labeling: The cells are incubated with biotin to initiate the biotinylation of proximal proteins.

  • Cell Lysis and Protein Extraction: The cells are lysed under denaturing conditions to solubilize proteins while preserving the biotin labels.

  • Enrichment of Biotinylated Proteins: Biotinylated proteins are captured using streptavidin-conjugated beads.

  • On-Bead Digestion: The captured proteins are proteolytically digested into peptides while still bound to the beads.

  • Peptide Elution and Sample Preparation: The resulting peptides are eluted and prepared for mass spectrometry analysis.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data is processed to identify and quantify the biotinylated proteins.

Workflow cluster_cell_biology Cellular Phase cluster_biochemistry Biochemical Phase cluster_mass_spec Analytical Phase construct 1. Construct Design & Cell Line Generation labeling 2. Proximity Labeling with Biotin construct->labeling lysis 3. Cell Lysis & Protein Extraction labeling->lysis enrichment 4. Streptavidin Affinity Enrichment lysis->enrichment digestion 5. On-Bead Tryptic Digestion enrichment->digestion lcms 6. LC-MS/MS Analysis digestion->lcms data_analysis 7. Protein Identification & Quantification lcms->data_analysis

Figure 1: Overall experimental workflow for proximity labeling mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Proximity Labeling using TurboID
  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Transfect the cells with a plasmid encoding the TurboID-fusion protein using a suitable transfection reagent.

    • For stable cell line generation, select transfected cells using an appropriate antibiotic.

  • Biotin Labeling:

    • 24 hours post-transfection (for transient expression), add biotin to the culture medium to a final concentration of 50 µM.

    • Incubate the cells for 10 minutes to 1 hour at 37°C.[8][9] The short labeling time of TurboID is a key advantage over the 18-24 hours required for BioID.[4][9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protocol 2: Enrichment and Digestion of Biotinylated Proteins
  • Streptavidin Bead Preparation:

    • Resuspend streptavidin-conjugated magnetic beads in lysis buffer.

    • Wash the beads three times with lysis buffer.

  • Affinity Purification:

    • Add the clarified cell lysate to the washed streptavidin beads.

    • Incubate for 1-3 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.[7]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical washing series includes:

      • Two washes with RIPA buffer.

      • One wash with 1 M KCl.

      • One wash with 0.1 M Na2CO3.

      • One wash with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0.

      • Two washes with 50 mM ammonium (B1175870) bicarbonate.[10]

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (protease-to-protein ratio of 1:50) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 2% trifluoroacetic acid (TFA) to recover any remaining biotinylated peptides.[10]

    • Combine the supernatants and desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) column.

    • Dry the purified peptides in a vacuum centrifuge and store at -80°C until mass spectrometry analysis.

Mass Spectrometry and Data Analysis

Mass Spectrometry

The purified peptides are typically analyzed by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Data can be acquired in either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[11][12]

  • DDA: In DDA, the mass spectrometer selects the most abundant peptide ions for fragmentation, providing high-quality fragmentation spectra for identification.

  • DIA: In DIA, all peptide ions within a specified mass range are fragmented, leading to more comprehensive and reproducible quantification.[11][13]

Data Analysis Workflow
  • Spectral Processing and Database Searching:

    • The raw MS data is processed using software such as MaxQuant, PEAKS Studio, or DIA-NN.[12][14]

    • The fragmentation spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptides.[15]

    • Search parameters should include variable modifications for biotinylation of lysine (B10760008) residues and oxidation of methionine, and a fixed modification for carbamidomethylation of cysteine.

  • Protein Quantification and Statistical Analysis:

    • The abundance of each protein is determined based on the intensities of its corresponding peptides. Label-free quantification (LFQ) is commonly used.

    • The data is normalized to account for variations in sample loading.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to identify proteins that are significantly enriched in the bait sample compared to control samples (e.g., cells expressing only the biotin ligase).

Data Presentation

Quantitative data from proximity labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Top 20 Enriched Proteins Identified by Proximity Labeling with Bait Protein X

RankProtein IDGene NameProtein NameFold Enrichment (Bait/Control)p-valueNumber of Unique Peptides
1P12345GENE1Protein 150.21.2E-0815
2Q67890GENE2Protein 245.83.5E-0812
3A1B2C3GENE3Protein 338.19.1E-0710
.....................
20X7Y8Z9GENE20Protein 2010.54.2E-045

Table 2: Comparison of Protein Enrichment Across Different Conditions

Protein IDGene NameFold Enrichment (Condition A/Control)Fold Enrichment (Condition B/Control)Log2(Fold Change B/A)
P12345GENE148.912.3-1.99
Q67890GENE215.230.71.01
A1B2C3GENE325.626.10.03
...............

Signaling Pathway Visualization

Proximity labeling is a powerful tool for mapping protein interaction networks. The identified high-confidence interactors can be used to construct signaling pathway diagrams.

SignalingPathway cluster_tier1 Direct Interactors cluster_tier2 Proximal Proteins Bait Bait Protein (e.g., Kinase X) Interactor1 Scaffold Protein A Bait->Interactor1 binds Interactor2 Substrate 1 Bait->Interactor2 phosphorylates Interactor3 Adaptor Protein B Bait->Interactor3 Proximal1 Downstream Kinase Y Interactor1->Proximal1 recruits Interactor2->Proximal1 Proximal2 Ubiquitin Ligase C Interactor3->Proximal2 recruits

Figure 2: Example protein interaction network for a bait kinase.

Applications in Drug Development

  • Target Deconvolution: Identifying the cellular binding partners of a small molecule drug to understand its mechanism of action and potential off-target effects.[16][17]

  • Biomarker Discovery: Identifying changes in protein-protein interactions in response to drug treatment can reveal novel biomarkers for drug efficacy or resistance.

  • Pathway Analysis: Mapping the signaling pathways modulated by a drug can provide insights into its therapeutic effects and potential side effects.

Conclusion

The mass spectrometry-based analysis of this compound-labeled proteins is a robust and versatile workflow for exploring the cellular interactome. The detailed protocols and data analysis guidelines presented here provide a framework for researchers to successfully implement this technology in their own studies, from basic biological research to drug discovery and development. The ability to capture a snapshot of protein proximity in living cells offers unparalleled insights into the dynamic organization of the cellular proteome.

References

Application Notes and Protocols for In Vivo Protein Labeling Using Biotin-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Use Biotin-Based Methods for In Vivo Protein Labeling Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo protein labeling is a powerful technique to study protein-protein interactions, identify components of subcellular structures, and track protein dynamics within a living organism. Biotin-based methods, particularly proximity-dependent biotinylation, have become a cornerstone for these applications. This document provides a detailed overview of the principles, protocols, and applications of in vivo protein labeling using biotin (B1667282), with a clarification on the role of related molecules like diaminobiotin.

While this compound is a structural analog of biotin, it is not commonly used for direct in vivo protein labeling for proteomic studies. The primary molecule for these applications is biotin, which is enzymatically activated by engineered biotin ligases to label proximal proteins. This compound's primary relevance in this field is as a chemical precursor for the synthesis of other molecules, such as radiolabeled biotin for PET imaging. Therefore, these notes will focus on the widely adopted biotin-based proximity labeling techniques.

Principle of Proximity-Dependent Biotinylation

Proximity-dependent biotinylation methods, such as BioID and TurboID, utilize a promiscuous biotin ligase fused to a protein of interest.[1][2][3] When biotin is supplied to the living system (cells or whole organisms), the ligase locally generates reactive biotin-5'-AMP, which then covalently attaches to accessible lysine (B10760008) residues of nearby proteins.[4][5] These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.[5]

Key Components:

  • Bait Protein: The protein of interest that is fused to the biotin ligase.

  • Promiscuous Biotin Ligase: An engineered enzyme (e.g., BioID, BioID2, TurboID, miniTurbo) that releases reactive biotin-5'-AMP.[1][4]

  • Biotin: The substrate for the biotin ligase, which is administered to the cells or organism to initiate the labeling reaction.

The development of TurboID and miniTurbo has significantly advanced the field by offering much faster labeling kinetics (as short as 10 minutes) compared to the original BioID (typically 18-24 hours), which is a considerable advantage for studying dynamic processes and for in vivo applications where long labeling times can be problematic.[4]

Signaling Pathway and Experimental Workflow

The general workflow for a proximity labeling experiment involves several key steps from construct design to data analysis.

experimental_workflow cluster_design 1. Construct Design & Expression cluster_labeling 2. In Vivo Labeling cluster_purification 3. Sample Preparation & Enrichment cluster_analysis 4. Analysis A Design Fusion Construct (Bait-Ligase) B Express in vivo (e.g., transgenic animal) A->B C Administer Biotin B->C D Tissue/Cell Lysis C->D E Streptavidin Affinity Purification D->E F On-bead Digestion or Elution E->F G LC-MS/MS Analysis F->G H Data Analysis & Hit Identification G->H

Caption: General experimental workflow for in vivo proximity labeling.

Application Notes

Choosing the Right Biotin Ligase:

The choice of biotin ligase is critical and depends on the specific experimental goals.

FeatureBioID/BioID2TurboID/miniTurbo
Labeling Time 18-24 hours10 minutes - 1 hour
Temporal Resolution LowHigh
Toxicity Generally lower due to slower kineticsCan be higher; requires careful optimization of labeling time and biotin concentration. May sequester endogenous biotin.
Signal Strength LowerHigher
In Vivo Applicability Demonstrated, but long labeling times can be a limitation.Well-suited for in vivo studies due to rapid labeling.

Considerations for In Vivo Studies:

  • Biotin Supplementation: When using highly active ligases like TurboID ubiquitously, it may be necessary to supplement the animal's diet or water with biotin to avoid depletion of the endogenous pool, which can cause toxicity.

  • Labeling Time Optimization: The labeling window should be as short as possible to produce sufficient material for analysis. Prolonged labeling can lead to toxicity and reduced spatial specificity as the reactive biotin diffuses further from the bait protein.

  • Controls: Proper controls are essential for distinguishing true proximal interactors from background contaminants. These include expressing the biotin ligase alone (unfused) and using non-transgenic or mock-treated animals.

Experimental Protocols

Protocol 1: TurboID-based Proximity Labeling in Mice

This protocol is adapted for identifying the proteome of a specific cell type in a mouse model using a Cre-inducible TurboID system.

1. Animal Model:

  • Generate a transgenic mouse line with a Cre-inducible TurboID fusion protein (e.g., Rosa26-LSL-TurboID).

  • Cross this line with a cell-type-specific Cre-driver line (e.g., Camk2a-Cre for neurons).

2. Biotin Administration:

  • Provide biotin in the drinking water (e.g., 0.5 mg/mL) for a defined period (e.g., 1-2 weeks) to the experimental and control cohorts. The optimal duration and concentration should be determined empirically.

3. Tissue Collection and Lysis:

  • Euthanize the mice and perfuse with PBS to remove blood.

  • Dissect the target tissue (e.g., cortex) and snap-freeze in liquid nitrogen.

  • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Sonicate the lysate to shear chromatin and clarify by centrifugation.

4. Streptavidin Affinity Purification:

  • Incubate the cleared lysate with streptavidin-coated magnetic beads (e.g., 50 µL of bead slurry per 1 mg of lysate) overnight at 4°C with rotation.

  • Wash the beads extensively to remove non-specific binders:

    • 2x with RIPA buffer

    • 1x with 1 M KCl

    • 1x with 0.1 M Na2CO3

    • 1x with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0

    • 2x with RIPA buffer

5. On-Bead Digestion for Mass Spectrometry:

  • Resuspend the washed beads in 50 mM ammonium (B1175870) bicarbonate.

  • Reduce proteins with DTT and alkylate with iodoacetamide.

  • Digest with trypsin overnight at 37°C.

  • Collect the supernatant containing the peptides for LC-MS/MS analysis.

Protocol 2: Proximity Labeling in Plants (Nicotiana benthamiana)

This protocol describes transient expression and labeling in plants.

1. Plant Growth:

  • Grow Nicotiana benthamiana plants for 4-8 weeks in a controlled environment.

2. Agroinfiltration:

  • Transform Agrobacterium tumefaciens with a plasmid encoding the TurboID-fusion protein.

  • Infiltrate the bacterial suspension into the leaves of the plants.

3. Biotin Infiltration:

  • 36 hours post-agroinfiltration, infiltrate the same leaf area with a 200 µM biotin solution.

  • Allow labeling to proceed for 3-12 hours.

4. Protein Extraction and Purification:

  • Harvest the leaf tissue and grind to a fine powder in liquid nitrogen.

  • Extract total proteins using a suitable plant protein extraction buffer.

  • Proceed with streptavidin affinity purification and mass spectrometry as described in Protocol 1.

Quantitative Data Summary

The efficiency of in vivo labeling can vary depending on the model system, the expression level of the fusion protein, and the labeling conditions. The following table summarizes representative quantitative data from proximity labeling experiments.

ParameterValue/RangeModel SystemReference
Biotin Concentration (in vitro) 50-500 µMHEK293T cells[4]
Biotin Concentration (in vivo) 0.5 mg/mL in drinking waterMouse
Labeling Time (TurboID) 10 minutes - 1 hourCell culture[4]
Labeling Time (BioID) 18-24 hoursCell culture[4]
Protein Yield from Pulldown Varies (µg range)Mouse brain
Number of Identified Proteins Hundreds to thousandsVarious

Logical Relationships and Pathways

The core of proximity labeling is the enzymatic generation of a reactive biotin species that covalently tags nearby proteins.

proximity_labeling_mechanism cluster_enzyme Bait-Ligase Fusion cluster_reaction Labeling Reaction cluster_target Targeting Bait Bait Protein Ligase Promiscuous Biotin Ligase (e.g., TurboID) Biotin Biotin + ATP ReactiveBiotin Biotin-5'-AMP (Reactive) Biotin->ReactiveBiotin catalyzed by Ligase ProximalProtein Proximal Protein (with Lysine) ReactiveBiotin->ProximalProtein covalent bond formation ProximalProtein->Bait in close proximity BiotinylatedProtein Biotinylated Protein

Caption: Mechanism of proximity-dependent biotinylation.

Applications in Drug Development

  • Target Identification and Validation: Identify the binding partners of a drug target in a native cellular environment.

  • Off-Target Effects: Discover unintended protein interactions of a drug molecule.

  • Mechanism of Action Studies: Elucidate the cellular pathways affected by a compound by observing changes in protein-protein interaction networks.

  • Biomarker Discovery: Identify proteins in specific cellular compartments or complexes that are altered in disease states.

Conclusion

In vivo protein labeling using proximity-dependent biotinylation is a robust and versatile technology for exploring proteomes in their native context. The evolution of biotin ligases, particularly the development of TurboID, has significantly enhanced the temporal resolution and applicability of this method in living organisms. Careful experimental design, including the choice of ligase and appropriate controls, is crucial for obtaining high-quality, reproducible data. These techniques provide invaluable insights into protein function and interaction networks, with significant implications for basic research and drug development.

References

Diaminobiotin-Based Pull-Down Assay: A Comprehensive Protocol for Identifying Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The diaminobiotin-based pull-down assay is a powerful in vitro technique used to isolate and identify binding partners to a protein of interest, often referred to as the "bait" protein. This method relies on the high-affinity interaction between biotin (B1667282) (and its analogs like this compound) and streptavidin. The bait protein is first covalently labeled with this compound. This labeled bait is then incubated with a cell lysate or a solution containing potential "prey" proteins. The resulting protein complexes are captured using streptavidin-coated beads. After a series of washes to remove non-specific binders, the prey proteins are eluted and can be identified by various downstream applications, most commonly mass spectrometry.

This technique is invaluable for confirming predicted protein-protein interactions, discovering novel interaction partners, and elucidating cellular pathways. The use of this compound, an analog of biotin, allows for the specific labeling of proteins, typically through amine-reactive chemistry targeting lysine (B10760008) residues and the N-terminus. While the fundamental principles are similar to standard biotin-based assays, optimization of labeling and elution conditions may be necessary to account for any subtle differences in reactivity and binding affinity of the this compound tag.

Experimental Protocols

Part 1: this compound Labeling of the Bait Protein

This protocol assumes the use of an amine-reactive this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified bait protein (2-5 mg/mL in an amine-free buffer like PBS)

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the bait protein solution is at a concentration of 2-5 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer such as PBS.[1]

  • Preparation of this compound-NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a final concentration of 10 mM.[2] Vortex briefly to ensure it is fully dissolved.

  • Biotinylation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer.[3]

    • Slowly add the 10 mM this compound-NHS ester stock solution to the protein solution to achieve a desired molar excess. A starting point is a 10-20 fold molar excess of the labeling reagent to the protein. This ratio may need to be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4][5]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[2]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1]

  • Removal of Excess this compound:

    • Separate the labeled protein from unreacted this compound using a desalting column according to the manufacturer's instructions.[4]

  • Quantification and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

    • The degree of labeling can be determined using methods like the HABA assay if a standard curve for this compound is available.

    • Store the this compound-labeled bait protein at -80°C in small aliquots.

Part 2: this compound-Based Pull-Down Assay

Materials:

  • This compound-labeled bait protein

  • Cell lysate or protein mixture containing potential prey proteins

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Lysis Buffer (e.g., RIPA buffer, or a milder buffer like 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, pH 7.4, supplemented with protease inhibitors)

  • Wash Buffer (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution Buffer (multiple options, see below)

  • Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads thoroughly.

    • Transfer the required amount of bead slurry to a new microcentrifuge tube.

    • Wash the beads three times with Lysis Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.

  • Immobilization of the Bait Protein:

    • Add the this compound-labeled bait protein to the washed streptavidin beads. The amount of bait protein to add depends on the binding capacity of the beads and should be optimized.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind to the beads.

  • Binding of Prey Proteins:

    • After immobilizing the bait, wash the beads twice with Lysis Buffer to remove any unbound bait protein.

    • Add the cell lysate or protein mixture containing the prey proteins to the beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of bait-prey complexes.

  • Washing:

    • Separate the beads from the lysate.

    • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins. Each wash should be performed for 5-10 minutes with rotation. The stringency of the washes can be adjusted by altering the salt and detergent concentrations in the Wash Buffer.

  • Elution:

    • After the final wash, remove all the supernatant.

    • Elute the bound proteins using one of the following methods. The choice of elution method depends on the downstream application and whether the integrity of the bait-prey interaction needs to be preserved.

      • Denaturing Elution: Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. This method is suitable for analysis by Western blotting or mass spectrometry where protein function is not required.

      • Low pH Elution: Use a buffer with a pH of 2.5-3.0 (e.g., 0.1 M glycine-HCl, pH 2.8). Incubate for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.[6] This method can preserve protein activity but may not be as efficient.

      • Competitive Elution: Incubate the beads with a high concentration of free biotin (2-10 mM) in a suitable buffer. This method is generally less efficient due to the very strong biotin-streptavidin interaction but can be the mildest elution condition.[7][8] Heating in the presence of excess biotin can improve elution efficiency.[7][9]

  • Downstream Analysis:

    • The eluted proteins can be separated by SDS-PAGE and visualized by silver or Coomassie staining.

    • For identification of unknown interaction partners, the eluted proteins are typically subjected to in-gel or in-solution digestion followed by mass spectrometry analysis.[10][11][12]

    • Specific protein-protein interactions can be confirmed by Western blotting using an antibody against the suspected prey protein.

Data Presentation

Table 1: Quantitative Parameters for this compound Labeling

ParameterRecommended RangePurpose
Bait Protein Concentration2-5 mg/mLEnsures efficient labeling kinetics.
This compound-NHS Ester:Protein Molar Ratio10:1 to 20:1Controls the degree of labeling. Optimization is crucial.
Reaction pH8.0 - 8.5Facilitates the reaction between NHS esters and primary amines.[2][3]
Reaction Time1-2 hours at RT or overnight at 4°CAllows for sufficient conjugation.[4]
Quenching Agent Concentration50-100 mM Tris-HClInactivates excess reactive NHS esters.[2]

Table 2: Key Parameters for this compound Pull-Down Assay

ParameterRecommended Range/ValuePurpose
Bait Protein per Pull-Down10-50 µgAmount to be optimized based on bait protein expression and bead capacity.
Cell Lysate Protein per Pull-Down1-5 mgProvides sufficient prey proteins for interaction.
Incubation Time (Bait-Bead)1-2 hoursEnsures complete capture of the labeled bait protein.
Incubation Time (Bait-Prey)2-4 hours to overnightAllows for the formation of protein complexes.
Number of Washes3-5 timesTo minimize non-specific binding.
Elution Buffer Volume20-100 µLConcentrates the eluted proteins for downstream analysis.

Visualizations

experimental_workflow cluster_labeling Part 1: this compound Labeling cluster_pulldown Part 2: Pull-Down Assay Bait Bait Protein Labeling This compound-NHS Ester Labeling (pH 8.0-8.5) Bait->Labeling Quench Quench Reaction (Tris Buffer) Labeling->Quench Purify Purification (Desalting Column) Quench->Purify LabeledBait This compound-Labeled Bait Purify->LabeledBait Immobilize Immobilize Labeled Bait LabeledBait->Immobilize Beads Streptavidin Beads Beads->Immobilize Bind Incubate to Bind Prey Immobilize->Bind Lysate Cell Lysate (Prey Proteins) Lysate->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Elute Elute Bound Proteins Wash->Elute Analysis Downstream Analysis (MS, Western Blot) Elute->Analysis signaling_pathway_concept Bait Bait Protein (this compound-labeled) Complex Protein Complex Bait->Complex interacts with Prey1 Prey Protein 1 Prey1->Complex Prey2 Prey Protein 2 Prey2->Complex Streptavidin Streptavidin Bead Complex->Streptavidin binds to CapturedComplex Captured Complex

References

Application Notes and Protocols for Intracellular Protein Labeling with Diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proximity-Dependent Biotinylation

Proximity-dependent biotinylation is a powerful technique for identifying protein-protein interactions (PPIs) and characterizing the protein composition of subcellular compartments in living cells. This method utilizes an enzyme fused to a protein of interest (the "bait") that generates a reactive biotin (B1667282) species, which then covalently labels nearby proteins (the "prey"). These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry. This approach allows for the discovery of weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation. Three of the most prominent proximity labeling techniques are BioID, TurboID, and APEX2.

BioID (Biotin Identification) employs a promiscuous E. coli biotin ligase, BirA*, which, upon the addition of excess biotin, generates reactive biotinoyl-5'-AMP that diffuses from the active site and covalently attaches to primary amines (primarily lysine (B10760008) residues) of nearby proteins.[1][2] A key limitation of the original BioID method is the long labeling time required, typically 18-24 hours, which may not be suitable for studying dynamic cellular processes.[3][4]

TurboID is an engineered version of BirA* that was developed through directed evolution to have significantly higher catalytic efficiency.[5] This results in a much shorter labeling time, typically around 10 minutes, allowing for the capture of more transient and dynamic protein interactions.[3][6]

APEX2 is an engineered ascorbate (B8700270) peroxidase that, in the presence of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), generates a short-lived biotin-phenoxyl radical.[5][7] This radical is highly reactive and covalently labels electron-rich amino acids, such as tyrosine, on proximal proteins within a very short timeframe (typically 1 minute).[8][9]

Comparison of Proximity Labeling Methods

Choosing the appropriate proximity labeling method is critical for the success of an experiment. The following table summarizes the key features and performance metrics of BioID, TurboID, and APEX2 to aid in this selection process.

FeatureBioIDTurboIDAPEX2
Enzyme Promiscuous E. coli biotin ligase (BirA*)Engineered promiscuous biotin ligaseEngineered ascorbate peroxidase
Substrates Biotin, ATPBiotin, ATPBiotin-phenol, H₂O₂
Labeled Residues LysineLysineTyrosine and other electron-rich amino acids
Labeling Time 18-24 hours[3]10 minutes[3]1 minute[8]
Labeling Radius ~10 nm[1]~10 nm[9]~20 nm[9]
Toxicity Generally lowPotential for cytotoxicity with long-term expression due to constitutive activity[7]H₂O₂ can be toxic, but the short pulse minimizes this[5]
Temporal Resolution LowHighVery High
Number of Identified Proteins Varies by experiment, generally lower than TurboID and APEX2 due to longer labeling times potentially missing transient interactors.Generally identifies a high number of proteins. In a comparative study, miniTurbo-TDP-43 identified an average of 1,364 proteins.[10]Also identifies a high number of proteins. In the same comparative study, APEX2-TDP-43 identified an average of 2,853 proteins.[10]

Signaling Pathways and Experimental Workflows

General Proximity Labeling Workflow

The overall workflow for proximity labeling experiments is similar for BioID, TurboID, and APEX2, with variations in the labeling step. The general process involves cloning and expression of the bait-fusion protein, labeling of proximal proteins, cell lysis, affinity purification of biotinylated proteins, and identification by mass spectrometry.

G cluster_cloning Phase 1: Construct Generation cluster_cell_culture Phase 2: Cell Culture & Labeling cluster_purification Phase 3: Protein Purification cluster_analysis Phase 4: Data Analysis Cloning Clone Bait Protein into Vector with Labeling Enzyme Transfection Transfect Cells and Express Fusion Protein Cloning->Transfection Labeling Induce Biotinylation (add Biotin or Biotin-Phenol + H2O2) Transfection->Labeling Lysis Cell Lysis under Denaturing Conditions Labeling->Lysis AffinityPurification Streptavidin Affinity Purification of Biotinylated Proteins Lysis->AffinityPurification MassSpec Mass Spectrometry (LC-MS/MS) AffinityPurification->MassSpec DataAnalysis Data Analysis to Identify Enriched Proteins MassSpec->DataAnalysis

General workflow for proximity-dependent biotinylation experiments.

Mechanism of Action: BioID/TurboID vs. APEX2

The enzymatic mechanisms of biotin ligase-based methods and peroxidase-based methods differ in the reactive biotin species they generate and the amino acid residues they target.

G cluster_biotin_ligase BioID / TurboID Mechanism cluster_peroxidase APEX2 Mechanism Bait_BioID Bait-BirA*/TurboID ReactiveBiotin Reactive Biotinoyl-5'-AMP Bait_BioID->ReactiveBiotin + Biotin + ATP ATP ATP Biotin Biotin Lysine Lysine Residue ReactiveBiotin->Lysine Covalent Bond Formation ProximalProtein_BioID Proximal Protein ProximalProtein_BioID->Lysine BiotinylatedProtein_BioID Biotinylated Protein Lysine->BiotinylatedProtein_BioID Biotinylated Bait_APEX Bait-APEX2 ReactiveRadical Biotin-Phenoxyl Radical Bait_APEX->ReactiveRadical + Biotin-Phenol + H2O2 H2O2 H2O2 BiotinPhenol Biotin-Phenol Tyrosine Tyrosine Residue ReactiveRadical->Tyrosine Covalent Bond Formation ProximalProtein_APEX Proximal Protein ProximalProtein_APEX->Tyrosine BiotinylatedProtein_APEX Biotinylated Protein Tyrosine->BiotinylatedProtein_APEX Biotinylated

Mechanisms of BioID/TurboID and APEX2-mediated protein biotinylation.

Experimental Protocols

Protocol 1: TurboID-mediated Proximity Labeling in Mammalian Cells

This protocol is adapted from established methods for TurboID-based proximity labeling.[11][12]

1. Plasmid Construction and Transfection

  • Clone the gene of interest in-frame with the TurboID sequence in a suitable mammalian expression vector.

  • Transfect the construct into the desired mammalian cell line using a standard transfection reagent.

  • Select for stably expressing cells or perform experiments with transiently transfected cells 24-48 hours post-transfection.

2. Biotin Labeling

  • Culture cells to 70-80% confluency.

  • For each condition, prepare a sufficient volume of pre-warmed complete medium supplemented with 50 µM biotin.

  • Aspirate the old medium from the cells and replace it with the biotin-containing medium.

  • Incubate the cells for 10 minutes at 37°C.

3. Cell Lysis

  • After the 10-minute incubation, immediately place the culture dishes on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 10 minutes with occasional vortexing.

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube.

4. Affinity Purification of Biotinylated Proteins

  • Pre-wash streptavidin-conjugated magnetic beads with lysis buffer.

  • Add the pre-washed beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with:

    • 2 washes with RIPA lysis buffer.

    • 1 wash with 1 M KCl.

    • 1 wash with 0.1 M Na₂CO₃.

    • 1 wash with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0.

    • 2 washes with RIPA lysis buffer.

  • After the final wash, resuspend the beads in a buffer suitable for downstream mass spectrometry analysis (e.g., 50 mM ammonium (B1175870) bicarbonate).

Protocol 2: BioID-mediated Proximity Labeling in Mammalian Cells

This protocol is based on established BioID methodologies.[13][14]

1. Plasmid Construction and Transfection

  • Clone the gene of interest in-frame with the BirA* sequence in a suitable mammalian expression vector.

  • Generate a stable cell line expressing the BioID fusion protein to ensure consistent expression levels.

2. Biotin Labeling

  • Plate the stable cell line and grow to 70-80% confluency.

  • Replace the culture medium with fresh medium supplemented with 50 µM biotin.

  • Incubate the cells for 18-24 hours at 37°C.[14]

3. Cell Lysis

  • After the labeling period, place the dishes on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Collect the lysate and process as described in the TurboID protocol (steps 3.4-3.8).

4. Affinity Purification of Biotinylated Proteins

  • Follow the same procedure for affinity purification as described in the TurboID protocol (section 4).

Protocol 3: APEX2-mediated Proximity Labeling in Mammalian Cells

This protocol is a generalized procedure based on published APEX2 methods.[8][15]

1. Plasmid Construction and Transfection

  • Clone the gene of interest in-frame with the APEX2 sequence in a suitable mammalian expression vector.

  • Transfect the construct into the desired cell line and select for stable expression or use transiently transfected cells.

2. Biotin-Phenol Labeling

  • Culture cells to the desired confluency.

  • Pre-incubate the cells with 500 µM biotin-phenol in complete medium for 30 minutes at 37°C.

  • To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM.

  • Allow the reaction to proceed for 1 minute at room temperature.

  • Quench the reaction by aspirating the medium and adding an ice-cold quenching solution (e.g., PBS containing 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).

  • Wash the cells twice more with the quenching solution.

3. Cell Lysis

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors, as well as 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in the lysis buffer to prevent any residual peroxidase activity.

  • Process the lysate as described in the TurboID protocol (steps 3.4-3.8).

4. Affinity Purification of Biotinylated Proteins

  • Follow the same procedure for affinity purification as described in the TurboID protocol (section 4).

Choosing the Right Method

The selection of a proximity labeling technique depends on the specific biological question being addressed. The following decision tree can guide researchers in choosing the most suitable method.

G Start Start: What is the nature of the protein interactions you want to study? Dynamic Are the interactions highly transient or dynamic? Start->Dynamic Toxicity Is the experimental system sensitive to H2O2-induced toxicity? Dynamic->Toxicity Yes Stable Are the interactions relatively stable? Dynamic->Stable No Use_APEX2 Use APEX2 (1-minute labeling) Toxicity->Use_APEX2 No Use_TurboID Use TurboID (10-minute labeling) Toxicity->Use_TurboID Yes Use_BioID Use BioID (18-24 hour labeling) Stable->Use_BioID

Decision tree for selecting a proximity labeling method.

References

Application Notes and Protocols for Diaminobiotin in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diaminobiotin as a targeting ligand in drug delivery systems. The protocols outlined below are based on established methodologies in the field and are intended to serve as a guide for researchers developing targeted therapeutic and diagnostic agents.

Introduction to this compound-Targeted Drug Delivery

Biotin (B1667282), a vitamin essential for cell growth, is actively taken up by cells, particularly cancer cells, which often overexpress biotin receptors like the sodium-dependent multivitamin transporter (SMVT). This overexpression provides a strategic advantage for targeted drug delivery. While biotin itself is widely used, its derivative, this compound, offers alternative conjugation chemistries due to the presence of two primary amine groups, potentially influencing its interaction with transporters and its conjugation to various drug delivery platforms. The core principle involves conjugating this compound to a therapeutic agent, either directly or via a carrier, to facilitate its selective uptake into target cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[1][2][3]

Key Applications

The primary application of this compound and related biotin derivatives in targeted drug delivery is in oncology. By targeting biotin receptors that are abundant on the surface of various cancer cells (e.g., breast, lung, ovarian, and renal cancers), this compound-conjugated therapeutics can be selectively delivered to the tumor site.[2][4] This strategy has been explored for the delivery of:

  • Chemotherapeutic agents: Enhancing the potency of drugs like paclitaxel (B517696) and doxorubicin (B1662922) by ensuring higher concentrations at the tumor site.[5]

  • Imaging agents: For targeted cancer diagnosis and monitoring treatment response.[1]

  • Nanoparticles and other drug carriers: Functionalizing the surface of nanoparticles (e.g., gold, magnetic), liposomes, polymers, and dendrimers to improve their tumor-targeting capabilities.[6][7][8][9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on biotinylated drug delivery systems. This data provides a comparative reference for formulation development and efficacy assessment.

Drug Delivery System Drug Loading Capacity / Efficiency Particle Size In Vitro Efficacy (IC50) Reference
Avidin-Immobilized Magnetic NanoparticlesIminobiotinylated Daunomycin0.408 ± 0.012 mg/g (capacity), 94.18 ± 2.64% (efficiency)~35 nm(1.60 ± 0.05) × 10⁻³ mg/mL (on DLKP cells)[7][8][9]
Biotinylated PAMAM G4 Dendrimers-Not specifiedNot specifiedNot specified[11]
Biotin Decorated Gold NanoparticlesCopper(II) complexNot specified~20 nmNot specified[10][12]
Biotinylated Colchicine (B1669291) DerivativeDeacetylcolchicineNot specifiedNot specifiedPotent anti-tumor activity[4]
Biotin Derivative Transporter/Receptor Effect on [3H]Biotin Uptake Concentration Cell Line Reference
This compoundSMVTNon-significant inhibition25 µMNot specified[1]
DesthiobiotinSMVTStrong inhibition10, 50, 100 µMNot specified[1]
Biotin methyl esterSMVTNon-significant effect25, 50 µMNot specified[1]
Unlabelled BiotinSMVTSignificant reduction10, 50, 100 µMNot specified[1]

Signaling Pathways and Experimental Workflows

Biotin Receptor-Mediated Endocytosis

The uptake of biotin and its conjugates is primarily mediated by receptors on the cell surface. This process, known as receptor-mediated endocytosis, can occur through different pathways, including clathrin-dependent and caveolae-dependent mechanisms.[13][14][15] Upon binding of the biotinylated compound to the receptor, the cell membrane invaginates to form a vesicle, which then transports the cargo into the cell. Inside the cell, the drug can be released from its carrier in the endosomal or lysosomal compartments.

Biotin_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotinylated_Drug This compound-Drug Conjugate Biotin_Receptor Biotin Receptor (e.g., SMVT) Biotinylated_Drug->Biotin_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Pit Clathrin-mediated Caveolae Caveolae Biotin_Receptor->Caveolae Caveolae-mediated Endosome Early Endosome Clathrin_Pit->Endosome Internalization Caveolae->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Biotin receptor-mediated endocytosis pathway.
General Experimental Workflow for Synthesis and Evaluation

The development of a this compound-targeted drug delivery system typically follows a multi-step process, from synthesis and characterization to in vitro and in vivo evaluation.

Experimental_Workflow Start Start Synthesis 1. Synthesis of This compound-Drug Conjugate Start->Synthesis Characterization 2. Physicochemical Characterization Synthesis->Characterization In_Vitro 3. In Vitro Studies Characterization->In_Vitro In_Vivo 4. In Vivo Studies In_Vitro->In_Vivo End End In_Vivo->End

General workflow for developing targeted drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Drug Conjugate using an NHS-Ester Linker

This protocol describes a general method for conjugating this compound to a drug that has a carboxylic acid group, using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • This compound

  • Drug with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of the Drug: a. Dissolve the drug containing a carboxylic acid in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the drug.

  • Conjugation to this compound: a. In a separate vessel, dissolve this compound (1 equivalent) in anhydrous DMF. Add TEA (2 equivalents) to act as a base. b. Add the activated drug solution (NHS ester) dropwise to the this compound solution. c. Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Purification: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Once the reaction is complete, remove the solvent under reduced pressure. c. Purify the crude product using an appropriate method, such as reverse-phase High-Performance Liquid Chromatography (HPLC), to obtain the pure this compound-drug conjugate.

  • Characterization: a. Confirm the structure and purity of the final conjugate using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Drug Release Study using a Dialysis Method

This protocol is used to determine the rate at which the drug is released from the this compound-conjugated carrier system under physiological conditions.[16][17]

Materials:

  • This compound-drug conjugate solution

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to mimic physiological and endosomal conditions, respectively)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation: a. Accurately weigh a known amount of the this compound-drug conjugate and dissolve it in a specific volume of PBS (pH 7.4). b. Transfer the solution into a pre-wetted dialysis bag and seal both ends securely.

  • Release Study: a. Immerse the dialysis bag in a larger vessel containing a known volume of PBS (pH 7.4 or pH 5.5) to act as the release medium. b. Place the setup in a shaking incubator at 37°C. c. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium. d. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: a. Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: a. Calculate the cumulative amount of drug released at each time point. b. Plot the cumulative percentage of drug release versus time to obtain the drug release profile. c. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[18]

Protocol 3: Cellular Uptake Study by Flow Cytometry

This protocol assesses the efficiency of cellular internalization of a fluorescently labeled this compound conjugate in cancer cells overexpressing biotin receptors.

Materials:

  • Fluorescently labeled this compound conjugate

  • Target cancer cell line (e.g., HeLa, A549) and a control cell line with low biotin receptor expression

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture: a. Seed the target and control cells in 6-well plates and culture them until they reach 70-80% confluency.

  • Treatment: a. Prepare different concentrations of the fluorescently labeled this compound conjugate in serum-free cell culture medium. b. As a control for competitive inhibition, pre-incubate a set of wells with a high concentration of free biotin for 30 minutes before adding the conjugate. c. Remove the culture medium from the wells, wash with PBS, and add the conjugate-containing medium. d. Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining: a. After incubation, wash the cells three times with cold PBS to remove any unbound conjugate. b. Detach the cells using Trypsin-EDTA and then neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: a. Analyze the fluorescence intensity of the cells using a flow cytometer. b. Compare the mean fluorescence intensity of cells treated with the conjugate, cells with competitive inhibition (free biotin), and untreated control cells.

  • Data Interpretation: a. A higher fluorescence intensity in the target cells compared to the control cells indicates receptor-mediated uptake. b. A significant decrease in fluorescence intensity in the presence of excess free biotin confirms that the uptake is specifically mediated by biotin receptors.

References

Quantifying Diaminobiotin Labeling Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobiotin-based labeling techniques have become indispensable tools for elucidating protein-protein interactions, mapping organellar proteomes, and identifying components of signaling pathways. These methods, which include chemical labeling with NHS-esters and enzymatic labeling with technologies like BioID, APEX2, and TurboID, rely on the covalent attachment of a biotin (B1667282) moiety to proteins in close proximity to a protein of interest or within a specific cellular compartment. The high-affinity interaction between biotin and streptavidin is then exploited for the enrichment and subsequent identification of these labeled proteins, typically by mass spectrometry.

Accurate quantification of the this compound labeling efficiency is critical for the reliability and reproducibility of these experiments. It allows for the normalization of data between different experimental conditions, ensures the quality of the enrichment process, and provides a quantitative measure of the extent of protein labeling. This document provides detailed application notes and protocols for quantifying this compound labeling efficiency, aimed at researchers, scientists, and drug development professionals.

Methods for Quantifying Biotinylation

Several methods are available to quantify the degree of biotinylation of a protein sample. These techniques vary in their principle, sensitivity, and throughput. The choice of method often depends on the specific experimental requirements and available instrumentation.

1. HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin present in the sample.[1]

2. Quant*Tag™ Biotin Quantification Kit: This assay involves a chemical reaction where biotin displaces a reporter molecule, leading to a measurable color change. It is known to be less susceptible to interference from colored or UV-absorbing compounds in the sample compared to the HABA assay.[2][3][4][5][6]

3. Mass Spectrometry (MS)-Based Methods: Direct detection of biotinylated peptides by mass spectrometry offers a highly sensitive and specific method for quantification. Techniques like "Direct Detection of Biotin-containing Tags" (DiDBiT) improve the detection of biotinylated proteins by digesting the proteins before enrichment of the biotin-tagged peptides, reducing sample complexity and increasing the yield of identified biotinylated peptides.[7] Isotope-dilution LC/MS methods can also provide highly accurate quantification.[8]

Data Presentation: Comparison of this compound Labeling Methods

The efficiency of this compound labeling can be influenced by the chosen method, the target protein, and the cellular context. Below is a summary of quantitative data and key features of common labeling techniques.

MethodPrincipleLabeling TimeLabeling RadiusTarget ResiduesKey AdvantagesKey DisadvantagesTypical Biotin:Protein Molar Ratio
NHS-Ester Biotin Chemical30 min - 2 hrN/APrimary amines (Lysine)Simple, cost-effectiveCan label intracellular proteins upon cell lysis, less specificVariable (e.g., 3-5 for IgG)[9]
BioID Enzymatic (Biotin ligase)16 - 24 hours[7][10]~10 nm[10]Primary amines (Lysine)Identifies weak/transient interactions in living cellsLong labeling time can affect cell physiologyNot typically measured; focus is on relative quantification of interactors
APEX2 Enzymatic (Peroxidase)~1 minute[7]~20 nm[11]Electron-rich amino acids (Tyrosine)Fast labeling, suitable for dynamic processesRequires H2O2 which can be toxic to cellsNot typically measured; focus is on relative quantification of interactors
TurboID Enzymatic (Biotin ligase)~10 minutes[7]~10 nm[11]Primary amines (Lysine)Fast and efficient labeling in living cells with low toxicityCan have higher background biotinylationNot typically measured; focus is on relative quantification of interactors

Experimental Protocols

Protocol 1: General Cell Culture and Preparation for Labeling
  • Cell Culture: Culture cells to be used for the experiment in appropriate complete medium. For proximity labeling experiments, transfect or transduce cells with the desired BioID, APEX2, or TurboID fusion protein construct.

  • Cell Harvest: For adherent cells, wash with ice-cold PBS twice and then detach using a cell scraper in ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter to ensure equal cell numbers for different experimental conditions.

Protocol 2: this compound Labeling

A. Chemical Labeling of Cell Surface Proteins with NHS-Ester Biotin

  • Wash cells three times with ice-cold PBS (pH 8.0).[9]

  • Resuspend cells at a concentration of approximately 25 x 10^6 cells/ml in PBS (pH 8.0).[9]

  • Immediately before use, dissolve the NHS-biotin reagent in an appropriate solvent (e.g., DMSO or water) to the desired stock concentration.

  • Add the NHS-biotin solution to the cell suspension to a final concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.

  • Incubate the reaction at room temperature for 30 minutes with gentle agitation.[9]

  • Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 10 minutes at room temperature.

  • Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

B. Enzymatic Labeling with TurboID in Live Cells

  • Culture cells expressing the TurboID-fusion protein to the desired confluency.

  • Add biotin to the culture medium to a final concentration of 50 µM.

  • Incubate for 10 minutes at 37°C.[7]

  • To stop the labeling reaction, place the cells on ice and wash three times with ice-cold PBS.

Protocol 3: Cell Lysis and Protein Quantification
  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Sonication: Sonicate the lysate on ice to shear DNA and ensure complete lysis.

  • Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay.

Protocol 4: Quantification of Biotinylation using the HABA Assay
  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving the provided reagents in a specified buffer.[1]

  • Blank Measurement: Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette and measure the absorbance at 500 nm. This is the blank reading.[1]

  • Sample Measurement: Add 100 µl of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes. Measure the absorbance at 500 nm until the reading is stable.[1]

  • Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex, following the manufacturer's protocol.[1]

Protocol 5: Quantification of Biotinylation using the Quant*Tag™ Kit
  • Prepare Working Solution: Prepare the Quant*Tag™ working solution by mixing the provided reagents according to the kit protocol.[2]

  • Prepare Standards: Prepare a series of biotin standards using the provided biotin standard solution.[2]

  • Sample Preparation: Dilute the biotinylated protein sample to fall within the range of the standard curve.

  • Assay: Add the working solution to the standards and samples in a microplate or cuvettes. Incubate at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 535 nm.[2]

  • Calculation: Determine the amount of biotin in the sample by comparing its absorbance to the standard curve.

Protocol 6: Streptavidin Affinity Chromatography
  • Bead Preparation: Resuspend streptavidin-conjugated magnetic beads or agarose (B213101) resin in lysis buffer.

  • Binding: Add the clarified cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.

  • Washing: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers of decreasing stringency to remove non-specifically bound proteins. A typical wash series could be:

    • Wash 1: Lysis buffer

    • Wash 2: High salt buffer (e.g., 1 M KCl)

    • Wash 3: Low salt buffer (e.g., 0.1 M KCl)

    • Wash 4: Lysis buffer without detergent

  • Elution: Elute the biotinylated proteins from the beads using one of the following methods:

    • Denaturing Elution: Boil the beads in SDS-PAGE sample buffer.

    • Competitive Elution: Incubate the beads with a high concentration of free biotin.

    • On-Bead Digestion: Proceed directly to proteolytic digestion while the proteins are still bound to the beads.

Protocol 7: Mass Spectrometry Analysis
  • In-solution or In-gel Digestion: Eluted proteins are either digested directly in solution or after separation by SDS-PAGE and in-gel digestion with a protease such as trypsin.

  • On-Bead Digestion: For on-bead digestion, resuspend the beads in a digestion buffer containing a protease and incubate overnight at 37°C.

  • Peptide Cleanup: Desalt and concentrate the resulting peptides using C18 spin columns or similar devices.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the biotinylated proteins.

  • Data Analysis: Use appropriate software to search the acquired MS/MS data against a protein database to identify the proteins. For quantitative analysis, label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be employed.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Biotinylation Quantification cluster_enrichment Enrichment & Analysis cell_culture Cell Culture & Transfection labeling This compound Labeling (Chemical or Enzymatic) cell_culture->labeling lysis Cell Lysis labeling->lysis protein_quant Protein Quantification lysis->protein_quant haba HABA Assay protein_quant->haba Input for Quantification quantitag Quant*Tag Assay protein_quant->quantitag Input for Quantification streptavidin_pulldown Streptavidin Pulldown protein_quant->streptavidin_pulldown Input for Enrichment ms_quant MS-based Quantification elution Elution / On-bead Digestion streptavidin_pulldown->elution elution->ms_quant ms_analysis LC-MS/MS Analysis elution->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for quantifying this compound labeling efficiency.

hippo_pathway Hippo Signaling Pathway cluster_nucleus MST1_2 MST1/2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 SAV1->LATS1_2 activates MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) MOB1->LATS1_2 Nucleus Nucleus YAP_TAZ->Nucleus translocates to TEAD TEAD Upstream_Regulators Upstream Regulators (e.g., Cell Density, GPCRs) Upstream_Regulators->MST1_2 activates YAP_TAZ_n YAP/TAZ TEAD_n TEAD Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) YAP_TAZ_n->TEAD_n binds TEAD_n->Gene_Expression

Caption: Simplified Hippo signaling pathway, a target for BioID studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diaminobiotin for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing diaminobiotin concentration in cell culture experiments, particularly for proximity-dependent biotinylation techniques like BioID.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from biotin (B1667282)?

This compound is a synthetic analog of biotin (Vitamin B7). While structurally similar, its altered structure can influence its interaction with biotin-dependent enzymes and transporters. In proximity labeling applications, derivatives of biotin are utilized by engineered biotin ligases to covalently tag nearby proteins.

Q2: Why is it crucial to optimize the this compound concentration?

Optimizing the this compound concentration is critical for balancing efficient labeling of proximal proteins with minimal cellular toxicity. Excessive concentrations can lead to off-target effects and cell death, while insufficient concentrations will result in poor labeling efficiency and weak signal.[1][2] The optimal concentration is cell-type dependent and must be empirically determined.

Q3: Can I use standard cell culture medium for experiments with this compound?

Standard cell culture media often contain biotin, which will compete with this compound for binding to the biotin ligase, thereby reducing labeling efficiency.[3] For optimal results, it is recommended to use biotin-deficient medium or to dialyze fetal bovine serum (FBS) to remove endogenous biotin prior to supplementation with this compound.

Q4: What are the typical concentration ranges for this compound in cell culture?

The optimal concentration of biotin derivatives for proximity labeling can vary depending on the specific biotin ligase being used (e.g., BioID, BioID2, TurboID). For BioID, concentrations around 50 µM are often used.[4] However, more efficient enzymes like BioID2 and TurboID may require lower concentrations.[5][6][7] It is always recommended to perform a titration experiment to determine the ideal concentration for your specific system.

Q5: How is this compound taken up by cells?

Biotin and its analogs are primarily taken up by mammalian cells through the sodium-dependent multivitamin transporter (SMVT).[8][9] Some cells may also utilize other transport systems like the monocarboxylate transporter 1 (MCT-1).[8] The expression levels of these transporters can vary between cell types, influencing the efficiency of this compound uptake.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration for cell culture experiments.

Issue Potential Cause Recommended Solution
Low or No Biotinylation Signal Suboptimal this compound concentration: The concentration may be too low for efficient labeling.Perform a dose-response experiment to identify the optimal this compound concentration. Start with a range of concentrations (e.g., 10-100 µM) and assess both labeling efficiency and cell viability.
Competition with endogenous biotin: Biotin in the cell culture medium is outcompeting this compound.Use biotin-deficient medium and dialyzed fetal bovine serum (dFBS) to reduce the concentration of competing endogenous biotin.
Inefficient cellular uptake: The cell line may have low expression of biotin transporters.Verify the expression of biotin transporters (e.g., SMVT) in your cell line. If expression is low, consider overexpressing the transporter or using a different cell line.
Inactive this compound: The this compound reagent may have degraded.Ensure proper storage of this compound according to the manufacturer's instructions, typically at -20°C and protected from moisture.[10]
High Background/Non-specific Labeling This compound concentration is too high: Excess this compound can lead to non-specific labeling and increased background.Lower the concentration of this compound in your experiments. Analyze the signal-to-noise ratio at different concentrations to find the optimal balance.
Prolonged incubation time: Longer incubation times can increase background labeling.Optimize the incubation time with this compound. A shorter incubation period may be sufficient for labeling without excessive background.
Cell Toxicity or Death This compound concentration is too high: High concentrations of this compound can be toxic to some cell lines.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations to determine the maximum non-toxic concentration.
Contamination of cell culture: Microbial contamination can lead to cell death.Regularly check cell cultures for signs of contamination.[11] Maintain aseptic techniques throughout your experiments.
Nutrient depletion: Rapidly proliferating cells can deplete essential nutrients from the medium.Ensure that the cell culture medium is refreshed regularly and that cells are not overgrown.[12]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a systematic approach to determine the optimal this compound concentration for your specific cell line and proximity labeling experiment.

Materials:

  • Your cell line of interest expressing the biotin ligase fusion protein

  • Biotin-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for cell viability assay (e.g., MTT, PrestoBlue)

  • Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-HRP)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.

  • This compound Titration: Prepare a serial dilution of this compound in biotin-free medium supplemented with dFBS. Recommended concentration range to test: 0, 1, 5, 10, 25, 50, 75, 100 µM.

  • Incubation: Remove the standard culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired labeling period (e.g., 16-24 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic effects of the different this compound concentrations.

  • Assessment of Biotinylation:

    • Lyse the cells from a parallel set of wells.

    • Run the cell lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a streptavidin-conjugated HRP to detect biotinylated proteins.

  • Data Analysis:

    • Plot cell viability as a function of this compound concentration.

    • Analyze the Western blot to determine the concentration at which biotinylation is maximal without a significant decrease in signal at higher concentrations.

    • Select the optimal this compound concentration that provides robust biotinylation with minimal cytotoxicity.

Quantitative Data Summary
This compound (µM)Relative Cell Viability (%)Relative Biotinylation Signal (Arbitrary Units)
01000
1100+
598++
1095+++
2592++++
5088+++++
7575+++++
10060++++

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion seed_cells Seed Cells in 96-well Plate prepare_media Prepare this compound Serial Dilutions incubate Incubate Cells with this compound prepare_media->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay western_blot Assess Biotinylation (Western Blot) incubate->western_blot analyze_data Analyze Data and Determine Optimal Concentration viability_assay->analyze_data western_blot->analyze_data

Caption: Workflow for optimizing this compound concentration.

proximity_labeling cluster_cell Cellular Environment bait Bait Protein Fused Biotin Ligase prey1 Proximal Protein 1 bait:f1->prey1  this compound prey2 Proximal Protein 2 bait:f1->prey2  Labeling distal Distal Protein

Caption: Principle of proximity-dependent biotinylation.

References

Technical Support Center: Diaminobiotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the non-specific binding of diaminobiotin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background and non-specific binding in this compound-based assays?

High background and non-specific binding in this compound assays can stem from several factors:

  • Endogenous Biotin (B1667282): Many tissues and cells, particularly liver and kidney, contain endogenous biotin-containing enzymes that will be detected by streptavidin- or avidin-based reagents, leading to false-positive signals.

  • Electrostatic and Hydrophobic Interactions: Proteins and other macromolecules can non-specifically adhere to surfaces (e.g., microplates, beads) and other proteins through charge-based or hydrophobic interactions. Avidin (B1170675), being a highly glycosylated and positively charged protein, is particularly prone to this.[1] Streptavidin, which is not glycosylated and has a near-neutral isoelectric point, generally exhibits less non-specific binding.

  • Properties of the Blocking Agent: The choice and concentration of the blocking agent are critical. An inappropriate or insufficient blocker will leave sites available for non-specific attachment of detection reagents. For instance, using non-fat dry milk is not recommended for biotin-avidin systems due to its endogenous biotin content.

  • Insufficient Washing: Inadequate washing steps can leave unbound reagents behind, contributing to a higher background signal.

  • Concentration of Reagents: Excessively high concentrations of the this compound probe or detection reagents (e.g., streptavidin-HRP) can lead to increased non-specific binding.

Q2: Which blocking buffer is best for my this compound experiment?

The optimal blocking buffer depends on the specific assay system. However, here are some general recommendations:

  • Bovine Serum Albumin (BSA): A commonly used and effective blocking agent. It is particularly recommended for assays involving phosphoprotein detection as it has low levels of phosphorylation.

  • Casein: Often more effective at preventing non-specific binding than BSA. It is a good choice for applications using biotin-avidin complexes.[2]

  • Fish Gelatin: An excellent alternative, especially when working with mammalian antibodies, as it shows low cross-reactivity.

  • Synthetic/Non-Protein Blockers: Reagents like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) can be effective and are useful when protein-based blockers interfere with the assay.[3]

It is crucial to empirically test a few different blocking agents to determine the best one for your specific application.

Troubleshooting Guides

Problem: High background signal across the entire sample.

This is a common issue that can often be resolved by addressing the following potential causes:

Potential Cause Recommended Solution
Endogenous Biotin Implement an endogenous biotin blocking step before applying your this compound probe. This typically involves sequential incubation with avidin and then free biotin to saturate any endogenous biotin.
Inadequate Blocking Increase the concentration of your blocking agent or extend the blocking incubation time (e.g., overnight at 4°C). Consider switching to a different blocking agent (see comparison table below).
Suboptimal Washing Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help reduce non-specific interactions.
Reagent Concentration Too High Titrate your this compound probe and detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.

Problem: Specific, but unexpected, off-target binding.

If you observe distinct signals from non-target proteins or cellular compartments, consider these points:

Potential Cause Recommended Solution
Cross-reactivity of Detection Reagents If using an antibody-based detection system downstream of this compound labeling, ensure the antibodies are highly specific and use cross-adsorbed secondary antibodies if necessary.
Long Labeling Times in Proximity Labeling In proximity labeling experiments (e.g., BioID), excessively long labeling times can lead to the diffusion of reactive biotin species and labeling of proteins that are not true proximitors. Optimize the labeling time to the shortest duration that gives a sufficient signal.
Overexpression of Bait Protein In proximity labeling, overexpression of the bait-enzyme fusion protein can lead to mislocalization and labeling of non-physiological neighbors. Aim for expression levels as close to endogenous levels as possible.

Data Presentation: Comparison of Common Blocking Agents

The following table summarizes the characteristics of commonly used blocking agents to aid in selection. The effectiveness of each blocker should be empirically validated for your specific experimental system.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)- Readily available- Good general-purpose blocker- Low in phosphoproteins- Can have batch-to-batch variability- May not be the most effective blocker in all situations
Non-fat Dry Milk 3-5% (w/v)- Inexpensive- Effective for many applications- Contains endogenous biotin, not suitable for avidin-biotin systems- High phosphoprotein content can interfere with phospho-detection
Casein 0.5-1% (w/v)- Often provides lower background than BSA or milk- Recommended for biotin-avidin systems- Can sometimes mask certain epitopes
Fish Gelatin 0.1-1% (w/v)- Low cross-reactivity with mammalian antibodies- Remains liquid at 4°C- May not be as robust a blocker as BSA or casein for all applications
Synthetic Blockers (e.g., PEG, PVP) Varies by product- Protein-free, avoids antibody cross-reactivity- High consistency- May not be as effective as protein-based blockers in all assays

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is essential for samples with high levels of endogenous biotin.

  • Initial Blocking: Perform your standard protein-based blocking step (e.g., with 3% BSA in PBS for 1 hour at room temperature).

  • Avidin Incubation: Incubate the sample with a solution of avidin or streptavidin (typically 10-100 µg/mL in PBS) for 15-30 minutes at room temperature. This will bind to the endogenous biotin.

  • Washing: Wash the sample thoroughly three times with PBS containing 0.05% Tween-20.

  • Biotin Incubation: Incubate the sample with a solution of free biotin (typically 10-100 µg/mL in PBS) for 15-30 minutes at room temperature. This will saturate the remaining biotin-binding sites on the avidin/streptavidin from the previous step.

  • Final Washing: Wash the sample thoroughly three times with PBS containing 0.05% Tween-20.

  • Proceed with Assay: Your sample is now ready for the addition of your this compound probe and subsequent detection steps.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking Steps cluster_labeling This compound Labeling cluster_detection Detection start Start with Sample (Cells/Tissue) fix_perm Fixation & Permeabilization start->fix_perm protein_block Protein Blocking (e.g., BSA, Casein) fix_perm->protein_block endo_biotin_block Endogenous Biotin Blocking (Avidin -> Biotin) protein_block->endo_biotin_block add_probe Add this compound Probe endo_biotin_block->add_probe incubation Incubation add_probe->incubation wash Wash Excess Probe incubation->wash add_streptavidin Add Streptavidin-conjugate (e.g., HRP, Fluorophore) wash->add_streptavidin detect Signal Detection add_streptavidin->detect end Data Analysis detect->end

Caption: Workflow for a this compound labeling experiment incorporating blocking steps.

troubleshooting_flowchart cluster_solutions cluster_re_evaluate start High Background Signal? check_endo_biotin Perform Endogenous Biotin Blocking start->check_endo_biotin Yes optimize_blocking Optimize Blocking Agent (Type, Concentration, Time) check_endo_biotin->optimize_blocking increase_washes Increase Wash Steps (Number, Duration, Detergent) optimize_blocking->increase_washes titrate_reagents Titrate Reagent Concentrations increase_washes->titrate_reagents is_resolved Problem Resolved? titrate_reagents->is_resolved end_good Proceed with Experiment is_resolved->end_good Yes end_bad Consult Further Technical Support is_resolved->end_bad No

Caption: Troubleshooting flowchart for addressing high background in this compound assays.

References

Improving the efficiency of diaminobiotin pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaminobiotin pull-down assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a this compound pull-down assay?

A this compound pull-down assay is an affinity purification technique used to isolate and identify binding partners to a protein of interest (the "bait"). The bait protein is first biotinylated, often using a this compound derivative. This biotinylated bait is then incubated with a cell lysate or other protein mixture containing potential interacting proteins ("prey"). The strong and highly specific interaction between biotin (B1667282) and streptavidin, which is immobilized on beads (e.g., agarose (B213101) or magnetic), is then used to capture the bait protein along with its bound prey. After a series of washes to remove non-specific binders, the protein complexes are eluted from the beads and can be identified by methods such as mass spectrometry.

Q2: What are the main advantages of using this compound in pull-down assays?

This compound, a derivative of biotin, offers a key advantage in certain applications. While it maintains a high affinity for streptavidin, the interaction can sometimes be eluted under milder conditions compared to the extremely robust biotin-streptavidin interaction. This can be beneficial when trying to preserve the integrity of delicate protein complexes.

Q3: What are the most common issues encountered in this compound pull-down assays?

The most frequent challenges include high background due to non-specific binding of proteins to the beads or the bait protein, and low yield of the desired protein complex. Other issues can include inefficient biotinylation of the bait protein or problems with the elution step.

Q4: How can I confirm that my bait protein is successfully biotinylated?

Before proceeding with the pull-down assay, it is crucial to verify the biotinylation of your bait protein. This can be done using a Western blot analysis. Run a sample of your biotinylated bait protein on an SDS-PAGE gel, transfer it to a membrane, and probe with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). A band at the expected molecular weight of your bait protein will confirm successful biotinylation.

Q5: Should I use agarose or magnetic beads for my pull-down assay?

Both agarose and magnetic beads are effective for pull-down assays, and the choice often depends on user preference and the specific application. Magnetic beads can offer easier and faster handling, especially for high-throughput applications, as they can be separated using a magnetic stand, minimizing sample loss during wash steps.[1] Agarose beads are a more traditional and often more cost-effective option, typically requiring centrifugation for separation.

Troubleshooting Guides

Problem 1: High Background (Non-Specific Binding)

High background, characterized by the presence of numerous non-specifically bound proteins in the final eluate, is a common challenge that can obscure the identification of true interaction partners.

Possible Causes and Solutions:

  • Inadequate Washing: The number and stringency of wash steps are critical for removing non-specifically bound proteins.

    • Solution: Increase the number of wash steps (typically 3-5 washes are recommended). Optimize the wash buffer composition by increasing the salt concentration or adding a non-ionic detergent.[2]

  • Non-specific Binding to Beads: Proteins can adhere non-specifically to the streptavidin beads.

    • Solution: Pre-clear the cell lysate by incubating it with streptavidin beads alone before adding the biotinylated bait protein. This will help to remove proteins that have a natural affinity for the beads. Blocking the beads with a blocking agent like BSA or yeast tRNA before incubation with the lysate can also reduce non-specific binding.[3]

  • Hydrophobic or Ionic Interactions: Non-specific binding can be mediated by hydrophobic or ionic interactions between proteins and the beads or bait.

    • Solution: Modify the lysis and wash buffers to disrupt these interactions. This can include adjusting the salt concentration (e.g., 150-500 mM NaCl) and including non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or NP-40).[4]

Problem 2: Low Yield of Target Protein Complex

Low yield refers to the insufficient recovery of the bait-prey complex, which can hinder downstream analysis.

Possible Causes and Solutions:

  • Inefficient Biotinylation: The bait protein may not be sufficiently labeled with biotin.

    • Solution: Optimize the biotinylation reaction by adjusting the molar ratio of biotin to protein. Confirm successful biotinylation via a Western blot with streptavidin-HRP before proceeding with the pull-down.

  • Inefficient Binding to Beads: The biotinylated bait protein may not be binding efficiently to the streptavidin beads.

    • Solution: Ensure the beads are not expired and have been stored correctly. Increase the incubation time of the biotinylated bait with the beads (e.g., 1-4 hours or overnight at 4°C). Also, ensure that the binding capacity of the beads is not exceeded.[2]

  • Weak or Transient Protein Interactions: The interaction between the bait and prey proteins may be weak or transient, leading to dissociation during wash steps.

    • Solution: Use milder wash buffers with lower salt and detergent concentrations. Consider cross-linking the protein complexes in the cell lysate before the pull-down to stabilize the interactions.

  • Inefficient Elution: The protein complex may not be eluting effectively from the beads.

    • Solution: Optimize the elution conditions. For competitive elution, ensure the concentration of free biotin is sufficient to displace the biotinylated bait. For denaturing elution, ensure the elution buffer (e.g., SDS-PAGE sample buffer) is at the correct concentration and that the incubation temperature and time are optimal.[2]

Quantitative Data Summary

The following tables provide a summary of commonly used reagents and conditions to help optimize your this compound pull-down assays.

Table 1: Comparison of Lysis Buffer Components

ComponentConcentration RangePurposeNotes
Tris-HCl 20-50 mM (pH 7.4-8.0)Buffering agentMaintains a stable pH to preserve protein structure and function.
NaCl 150-500 mMSaltReduces non-specific ionic interactions. Higher concentrations increase stringency.
EDTA 1-5 mMChelating agentInhibits metalloproteases.
Triton X-100 / NP-40 0.1-1.0% (v/v)Non-ionic detergentSolubilizes proteins and reduces non-specific hydrophobic interactions.[4]
SDS / Sodium Deoxycholate 0.05-0.5% (w/v)Ionic detergentHarsher detergents that can be used for more stringent lysis, but may disrupt some protein-protein interactions.[4]
Protease Inhibitors 1x concentrationEnzyme inhibitorsPrevents protein degradation by proteases released during cell lysis.
Phosphatase Inhibitors 1x concentrationEnzyme inhibitorsPreserves the phosphorylation state of proteins if this is relevant to the interaction being studied.

Table 2: Comparison of Wash Buffer Components

ComponentConcentration RangePurposeNotes
Tris-HCl / HEPES 20-50 mM (pH 7.4-8.0)Buffering agentMaintains pH.
NaCl / KCl 150-1000 mMSaltIncreasing salt concentration increases the stringency of the wash to remove non-specific binders.
Triton X-100 / NP-40 / Tween-20 0.05-0.5% (v/v)Non-ionic detergentHelps to reduce non-specific hydrophobic interactions.[5]
Urea 1-2 MDenaturantCan be used in very stringent washes to remove tightly bound non-specific proteins.
Sodium Carbonate (Na2CO3) 0.1 MHigh pH washCan help to disrupt non-specific interactions.

Table 3: Elution Methods and Buffers

Elution MethodElution Buffer ComponentsConditionsNotes
Competitive Elution 2-10 mM Biotin in a suitable buffer (e.g., PBS or Tris-HCl)Incubate for 10-60 min at room temperature or 37°C.[6]A milder elution method that can preserve protein complexes.
Denaturing Elution 2x SDS-PAGE Sample Buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)Boil at 95-100°C for 5-10 minutes.A harsh method that denatures proteins, suitable for subsequent analysis by SDS-PAGE and Western blotting.
Low pH Elution 0.1 M Glycine-HCl, pH 2.5-3.0Incubate for 5-10 minutes at room temperature, followed by immediate neutralization with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).[7]Can be effective but may denature some proteins.
On-Bead Digestion Ammonium (B1175870) Bicarbonate (50-100 mM), DTT (10 mM), Iodoacetamide (B48618) (55 mM), Trypsin (MS-grade)Reduction, alkylation, and overnight digestion at 37°C.[8][9]For direct identification of proteins by mass spectrometry without elution from the beads.

Experimental Protocols

Protocol 1: Cell Lysis for Pull-Down Assay
  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells in ice-cold PBS and transfer to a pre-chilled tube. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.[10]

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (see Table 1 for composition) supplemented with protease and phosphatase inhibitors. A common starting point is RIPA buffer or a Tris-based buffer with 150 mM NaCl and 1% NP-40.[4]

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the soluble proteins for the pull-down assay.

Protocol 2: this compound Pull-Down
  • Bead Preparation: Resuspend the streptavidin beads (agarose or magnetic) in lysis buffer. Wash the beads 2-3 times with lysis buffer, using centrifugation or a magnetic stand to separate the beads between washes.[11]

  • Binding of Biotinylated Bait: Add the biotinylated bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing Unbound Bait: Pellet the beads and wash them 2-3 times with lysis buffer to remove any unbound bait protein.

  • Incubation with Lysate: Add the cleared cell lysate to the beads now coupled with the biotinylated bait. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of wash buffer (see Table 2 for composition). Each wash should be performed for 5-10 minutes at 4°C with gentle rotation.

  • Elution: After the final wash, remove all supernatant and proceed with elution using one of the methods described in Table 3.

Protocol 3: On-Bead Trypsin Digestion for Mass Spectrometry
  • Washing for MS Compatibility: After the final wash of the pull-down, wash the beads twice with a mass spectrometry-compatible buffer such as 50 mM ammonium bicarbonate to remove any remaining detergents and salts.[8][9]

  • Reduction: Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.

  • Trypsin Digestion: Add mass spectrometry grade trypsin to the bead slurry (a 1:20 to 1:50 enzyme-to-protein ratio is a good starting point). Incubate overnight at 37°C with gentle shaking.

  • Peptide Collection: Centrifuge the beads and carefully collect the supernatant containing the digested peptides.

  • Acidification and Desalting: Acidify the peptide solution with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or similar desalting column before analysis by mass spectrometry.

Visualizations

Troubleshooting_Decision_Tree cluster_start cluster_high_bg High Background cluster_low_yield Low Yield Start Problem with Pull-Down Assay HighBG High Background? Start->HighBG Check Background LowYield Low Yield? Start->LowYield Check Yield IncreaseWash Increase Wash Stringency (Salt, Detergent) HighBG->IncreaseWash Yes PreclearLysate Pre-clear Lysate with Beads IncreaseWash->PreclearLysate BlockBeads Block Beads (BSA, tRNA) PreclearLysate->BlockBeads CheckBiotinylation Verify Bait Biotinylation (WB) LowYield->CheckBiotinylation Yes OptimizeBinding Optimize Bait-Bead Binding (Time, Temp) CheckBiotinylation->OptimizeBinding MilderWash Use Milder Wash Buffers OptimizeBinding->MilderWash OptimizeElution Optimize Elution Conditions MilderWash->OptimizeElution

References

Technical Support Center: Diaminobiotin Proximity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing diaminobiotin-based proximity labeling techniques such as APEX2 and TurboID.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments, from high background signals to low biotinylation efficiency.

High Background & Non-Specific Binding

Q1: My negative control shows a high degree of biotinylation. What are the likely causes and solutions?

High background in negative controls is a frequent issue and can arise from several sources. Endogenously biotinylated proteins are naturally present in cells and can be a major contributor.[1] Additionally, non-specific binding of biotinylated proteins to streptavidin beads or the labeling of proteins that are not true proximitors can increase background.[2]

Troubleshooting Steps:

  • Optimize Labeling Time: For enzymes like TurboID, which are highly active, reducing the biotin (B1667282) incubation time can minimize background labeling.[3][4]

  • Titrate Reagents: For APEX2, optimizing the concentrations of biotin-phenol and hydrogen peroxide is crucial. High concentrations can lead to non-specific biotinylation.[5]

  • Stringent Washes: Increase the stringency of wash buffers after streptavidin pulldown to remove non-specifically bound proteins. This can include using detergents or high salt concentrations.[1][6]

  • Use Negative Controls: Always include proper negative controls, such as cells expressing an untagged version of the labeling enzyme (e.g., cytosolic GFP-APEX2), to identify common background proteins.[1]

  • Quenching: For APEX2 experiments, ensure the reaction is properly quenched with an antioxidant buffer to stop the labeling reaction and prevent further non-specific biotinylation.[7][8]

Low Biotinylation Efficiency

Q2: I'm observing very low or no biotinylation of my protein of interest or its known interactors. What could be wrong?

Low labeling efficiency can be frustrating. The issue could lie with the fusion protein, the labeling conditions, or the detection method.

Troubleshooting Steps:

  • Confirm Fusion Protein Expression and Localization: Verify that your fusion protein (e.g., YourProtein-APEX2 or YourProtein-TurboID) is expressed at appropriate levels and correctly localized within the cell using techniques like Western blotting and immunofluorescence. The fusion tag should not interfere with the protein's function or localization.[9]

  • Check Enzyme Activity: Ensure the labeling enzyme is active. For APEX2, the activity can be hampered by the inhibitory effect of peroxide.[5] For biotin ligases like TurboID, ensure sufficient ATP is available in the cellular environment.[10][11]

  • Optimize Labeling Conditions: For APEX2, titrate the concentrations of biotin-phenol and H2O2 to find the optimal balance for efficient labeling without inducing cellular stress.[5] For TurboID, ensure adequate biotin is supplied to the cells.[3]

  • Cell Permeability: In some cell lines, the permeability to biotin-phenol can be poor, leading to inefficient labeling with APEX2.[5][12] Consider using alternative biotinylating agents or optimizing the delivery method.

Experimental Variability & Reproducibility

Q3: I'm seeing significant variability between my biological replicates. How can I improve the consistency of my experiments?

Variability can be introduced at multiple stages of the experiment, from cell culture to mass spectrometry analysis.

Troubleshooting Steps:

  • Standardize Protocols: Adhere strictly to a standardized protocol for all replicates, including cell density, reagent concentrations, incubation times, and washing steps.[13][14]

  • Control for Cell Health: Ensure cells are healthy and in a consistent growth phase for all experiments. Cellular stress can impact protein expression and interactions.

  • Precise Timing: For rapid labeling methods like APEX2 and TurboID, precise timing of the labeling reaction is critical for reproducibility.[3][8]

  • Consistent Lysis: Use a consistent and effective cell lysis procedure to ensure complete protein extraction. Inefficient lysis can lead to biased representation of cellular proteomes.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for APEX2 and TurboID experiments. These values should be considered as starting points and may require optimization for specific experimental systems.

Table 1: Recommended Reagent Concentrations and Labeling Times

ParameterAPEX2TurboIDReference
Biotin-Phenol (BP) Concentration 0.5 - 2.5 mMN/A[5][7]
H₂O₂ Concentration 0.1 - 1 mMN/A[5][7]
Exogenous Biotin Concentration N/A50 - 500 µM[3]
Labeling Time 1 - 3 minutes10 minutes - 18 hours (BioID)[3][7]

Table 2: Comparison of Proximity Labeling Enzymes

FeatureBioIDAPEX2TurboIDReference
Labeling Time 18-24 hours~1 minute~10 minutes[3][9]
Substrate BiotinBiotin-Phenol, H₂O₂Biotin[8]
Toxicity LowH₂O₂ can be toxicLow[3][9]
Temporal Resolution LowHighHigh[10]
In Vivo Application YesLimited by H₂O₂ deliveryYes[3]

Experimental Protocols

APEX2-Mediated Proximity Labeling Protocol

This protocol is a generalized procedure and should be optimized for your specific cell type and protein of interest.

  • Cell Culture and Transfection: Culture cells expressing the APEX2-fusion protein to the desired confluency.

  • Biotin-Phenol Incubation: Incubate the cells with biotin-phenol (e.g., 0.5 mM) for 30-60 minutes at 37°C.[7]

  • Labeling Reaction: Initiate the biotinylation reaction by adding H₂O₂ (e.g., 1 mM) and incubate for 1-3 minutes at room temperature.[7]

  • Quenching: Stop the reaction by adding a quenching solution containing antioxidants like sodium ascorbate, sodium azide, and Trolox.[7][8]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.

  • Washing: Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the biotinylated proteins from the beads and proceed with downstream analysis, such as mass spectrometry.

TurboID-Mediated Proximity Labeling Protocol

This protocol provides a general workflow for TurboID experiments.

  • Cell Culture and Transfection: Culture cells expressing the TurboID-fusion protein.

  • Biotin Incubation: Add exogenous biotin (e.g., 50 µM) to the cell culture medium and incubate for a specified time (e.g., 10 minutes).[3]

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Streptavidin Pulldown: Incubate the lysate with streptavidin beads to enrich for biotinylated proteins.

  • Washing: Perform stringent washes to minimize background.

  • On-Bead Digestion: For mass spectrometry analysis, perform on-bead digestion of the captured proteins using trypsin.[3]

  • Mass Spectrometry Analysis: Analyze the resulting peptides by mass spectrometry to identify the biotinylated proteins.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Proximity Labeling cluster_analysis Analysis Transfection Transfection with Fusion Construct Expression Expression of Fusion Protein Transfection->Expression AddSubstrate Add Substrate (Biotin or Biotin-Phenol) Expression->AddSubstrate InitiateLabeling Initiate Labeling (e.g., add H2O2) AddSubstrate->InitiateLabeling Quench Quench Reaction (APEX2) InitiateLabeling->Quench Lysis Cell Lysis InitiateLabeling->Lysis TurboID Quench->Lysis Pulldown Streptavidin Pulldown Lysis->Pulldown Wash Stringent Washes Pulldown->Wash MS Mass Spectrometry Wash->MS

Caption: General experimental workflow for proximity labeling experiments.

troubleshooting_logic Start Start Troubleshooting Problem High Background Signal? Start->Problem Yes_BG Yes_BG Problem->Yes_BG Yes No_BG No_BG Problem->No_BG No LowSignal Low/No Signal? Yes_LS Yes_LS LowSignal->Yes_LS Yes No_LS No_LS LowSignal->No_LS No (Experiment Successful) CheckControls Check Negative Controls Yes_BG->CheckControls No_BG->LowSignal OptimizeTime Optimize Labeling Time CheckControls->OptimizeTime OptimizeWash Increase Wash Stringency OptimizeTime->OptimizeWash End End OptimizeWash->End Re-evaluate CheckExpression Verify Fusion Protein Expression & Localization Yes_LS->CheckExpression CheckReagents Check Reagent Activity & Concentrations CheckExpression->CheckReagents CheckPermeability Assess Cell Permeability (APEX2) CheckReagents->CheckPermeability CheckPermeability->End

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Strategies for optimizing incubation time with diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for biotinylation strategies. This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments. While this guide focuses on general biotinylation principles, these strategies are broadly applicable to various biotin (B1667282) derivatives, including diaminobiotin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a biotinylation reaction?

A1: The ideal incubation time is not fixed and depends on several factors, including the target molecule, the concentration of reactants, temperature, and pH.[1] Reactions can range from a few minutes to several hours.[2] For NHS-ester based reactions, a common starting point is to incubate for 2 hours at room temperature or overnight at 4°C.[3][4] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific application and desired degree of labeling.[5][6]

Q2: What factors influence the efficiency and speed of the biotinylation reaction?

A2: Several key factors critically impact the reaction:

  • pH: The optimal pH depends on the reactive group of the biotinylation reagent. For example, NHS-esters react with primary amines most efficiently at a pH between 7 and 9.[2][4] Sulfhydryl-reactive reagents work best at a pH of 6.5 to 7.5.[3]

  • Temperature: Most labeling reactions are performed at room temperature (15-25°C).[4] Lowering the temperature to 4°C can slow down the reaction, which can be useful to control the extent of labeling, but will require a longer incubation time.

  • Molar Ratio: The molar coupling ratio, which is the moles of biotin reagent per mole of protein, directly affects the degree of labeling.[1] A higher ratio can accelerate the reaction but also increases the risk of protein precipitation and loss of function.[7]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, should be avoided when using amine-reactive reagents as they compete with the target molecule, reducing labeling efficiency.[4][8]

Q3: How does protein concentration affect the required incubation time?

A3: Protein concentration can influence the reaction kinetics. At lower protein concentrations (e.g., below 0.1 mg/mL), the reaction may be less efficient.[1] To compensate for low protein concentration, you may need to increase the incubation time or raise the molar coupling ratio of the biotin reagent to achieve the desired level of labeling.[1]

Q4: Can I reuse my stock solution of this compound/biotin reagent?

A4: It is generally not recommended. Many biotinylation reagents, especially NHS-esters, are moisture-sensitive and prone to hydrolysis in aqueous solutions.[8][9] To ensure maximum reactivity and reproducibility, you should prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before each use.[4][9]

Troubleshooting Guide

Issue 1: Low or No Biotin Labeling Detected

If you are observing a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.

Possible Cause Recommendation Citation
Incorrect Buffer pH Ensure the pH of your reaction buffer is within the optimal range for your specific biotin reagent. For amine-reactive NHS esters, the pH should be between 7 and 9.[4]
Interfering Buffer Components Your buffer may contain substances that compete with the target molecule. For amine-reactive labeling, avoid buffers with primary amines like Tris or glycine. Perform a buffer exchange into a suitable buffer like PBS if necessary.[2][8]
Hydrolyzed/Inactive Reagent Biotinylation reagents can lose activity if improperly stored or handled. Always prepare fresh stock solutions and allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][8]
Insufficient Incubation Time The reaction may not have proceeded to completion. Try increasing the incubation time. A pilot experiment with varying time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) can help identify the optimal duration.[10]
Low Molar Ratio of Reagent The amount of biotin reagent may be insufficient to label your protein adequately. Increase the molar excess of the biotin reagent in the reaction.[11]

A troubleshooting decision tree can help systematically diagnose the issue.

G start Low or No Labeling check_buffer Is buffer amine-free (e.g., no Tris/Glycine)? start->check_buffer check_ph Is pH optimal (e.g., 7-9 for NHS)? check_buffer->check_ph Yes sol_buffer Solution: Perform buffer exchange into PBS. check_buffer->sol_buffer No check_reagent Is biotin reagent freshly prepared? check_ph->check_reagent Yes sol_ph Solution: Adjust pH of reaction buffer. check_ph->sol_ph No check_ratio Is molar ratio sufficient? check_reagent->check_ratio Yes sol_reagent Solution: Prepare fresh reagent from stock. check_reagent->sol_reagent No check_time Was incubation time long enough? check_ratio->check_time Yes sol_ratio Solution: Increase molar ratio of biotin reagent. check_ratio->sol_ratio No sol_time Solution: Increase incubation time. check_time->sol_time No end_node Re-run Experiment check_time->end_node Yes sol_buffer->end_node sol_ph->end_node sol_reagent->end_node sol_ratio->end_node sol_time->end_node

Troubleshooting decision tree for low or no biotin labeling.
Issue 2: Protein Precipitates During or After Labeling

Precipitation indicates a change in the protein's solubility, which can be a result of the labeling process.

Possible Cause Recommendation Citation
Over-labeling of Protein Attaching too many biotin molecules can alter the protein's net charge and pI, leading to aggregation and precipitation. Reduce the molar ratio of the biotin reagent to your target protein or decrease the incubation time.[7][11]
Low Reagent Solubility Some biotin reagents have limited solubility in aqueous buffers. Ensure the concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the reagent does not exceed 5-10% of the final reaction volume.[3]
Protein Instability The experimental conditions (e.g., pH, temperature) may be suboptimal for your specific protein's stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[10]

Experimental Protocols

General Protocol for Protein Biotinylation using an NHS-Ester Reagent

This protocol provides a starting point for the biotinylation of a generic protein. Conditions may need to be optimized for your specific protein of interest.

1. Buffer Preparation and Exchange:

  • Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • The recommended protein concentration is between 1-10 mg/mL.[8]

  • If your protein is currently in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis against the reaction buffer.[4]

2. Preparation of Biotin Reagent Stock Solution:

  • Biotin-NHS esters are moisture-sensitive.[8] Allow the vial to warm to room temperature before opening.

  • Immediately before use, dissolve the biotin reagent in an anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution.[9] Do not store the reagent in an aqueous solution.[8]

3. Biotinylation Reaction:

  • Calculate the volume of the biotin stock solution needed to achieve the desired molar ratio. A starting molar reaction mixture is often 1 mole of protein to 10-20 moles of biotin reagent.[12]

  • Add the calculated volume of the biotin reagent to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

4. Removal of Unreacted Biotin:

  • After incubation, remove the excess, non-reacted biotin reagent to prevent interference in downstream applications.

  • This is typically achieved by gel filtration using a desalting column (e.g., Sephadex G-25) or by dialysis.[3][4]

5. Confirmation of Labeling (Optional):

  • The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the quantification of incorporated biotin.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Add Biotin Reagent to Protein Solution (Target Molar Ratio) p1->r1 p2 Prepare Fresh Biotin Reagent Stock in DMSO/DMF p2->r1 r2 Incubate (e.g., 2 hrs at RT or overnight at 4°C) r1->r2 u1 Remove Excess Biotin (Desalting Column/Dialysis) r2->u1 u2 Confirm Labeling (e.g., HABA Assay) u1->u2 u3 Store Labeled Protein or Use Immediately u2->u3

References

How to minimize cell death during diaminobiotin labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cell death during diaminobiotin labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling that may lead to increased cell death.

Issue Potential Cause Recommended Solution
High levels of cell death observed immediately after labeling. Reagent Concentration: The concentration of this compound or other labeling reagents may be too high, leading to acute toxicity.Optimize the this compound concentration by performing a dose-response experiment. Start with a low concentration and incrementally increase it to find the optimal balance between labeling efficiency and cell viability.
Incubation Time: Prolonged exposure to labeling reagents can be detrimental to cells.Reduce the incubation time. Perform a time-course experiment to determine the minimum time required for sufficient labeling.
Buffer Composition: The pH and composition of the labeling buffer can affect cell health.Ensure the labeling buffer is at a physiological pH (typically 7.2-7.4) and is isotonic. Consider using a buffer with components known to support cell viability, such as glucose and essential salts.
Increased apoptosis observed 24-48 hours post-labeling. Oxidative Stress: this compound and its derivatives may undergo metal-catalyzed aerobic oxidation, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis.[1]- Pre-treat cells with antioxidants such as N-acetyl-L-cysteine (NAC) or reduced glutathione (B108866) (GSH) to mitigate oxidative stress.[1]- Add catalase to the labeling or post-labeling wash buffer to degrade hydrogen peroxide, a key ROS.[1]
Mitochondrial Dysfunction: Oxidative stress can lead to mitochondrial damage, a key trigger for apoptosis.Assess mitochondrial health post-labeling using assays like JC-1 staining. If mitochondrial dysfunction is detected, consider the use of mitochondrial-targeted antioxidants.
Low cell viability and poor cell morphology after labeling. Suboptimal Cell Health Pre-labeling: Labeling is an additional stressor for cells. If cells are not healthy to begin with, they will be more susceptible to labeling-induced death.Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the labeling protocol. Avoid using cells that are overgrown or have been in culture for too many passages.
Harsh Washing Steps: Vigorous or repeated centrifugation and washing steps can cause mechanical stress and damage to cells.Handle cells gently. Use low-speed centrifugation and minimize the number of washing steps. Resuspend cell pellets by gently flicking the tube rather than vigorous pipetting.
Precipitation of labeling reagent in the buffer. Solubility Issues: The this compound reagent may not be fully dissolved in the labeling buffer.Ensure the this compound reagent is completely dissolved before adding it to the cells. You may need to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the labeling buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell death?

A1: While research specifically on this compound labeling is limited, studies on related compounds like 1,4-diamino-2-butanone suggest that cytotoxicity can be mediated by oxidative stress.[1] This involves the generation of reactive oxygen species (ROS), which can lead to a cellular redox imbalance, depletion of protective thiols, and ultimately trigger apoptosis through caspase activation and PARP cleavage.[1]

Q2: How can I assess cell viability after this compound labeling?

A2: Several methods can be used to assess cell viability. A common and straightforward method is the Trypan Blue exclusion assay, which identifies cells with compromised membrane integrity. For a more quantitative assessment of metabolic activity, assays such as MTT, XTT, or WST-1 can be used. To specifically investigate apoptosis, techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are recommended.

Q3: What are some key parameters to optimize in my this compound labeling protocol to enhance cell survival?

A3: To improve cell survival, focus on optimizing the following parameters:

  • This compound Concentration: Titrate the concentration to the lowest effective level.

  • Incubation Time: Minimize the duration of cell exposure to the labeling reagent.

  • Temperature: Perform the labeling step at a temperature that is optimal for your cells and the reaction, often 4°C or room temperature, but this should be empirically determined.

  • Buffer pH and Composition: Maintain physiological pH and use a buffer that supports cell health.

  • Cell Density: Ensure an optimal cell density during labeling to avoid overcrowding and nutrient depletion.

Q4: Can the choice of biotinylation reagent affect cell viability?

A4: Yes, different biotinylation reagents can have varying effects on cell viability. While this guide focuses on this compound, other reagents like Sulfo-NHS-biotin are also commonly used. It is advisable to consult the literature and manufacturer's instructions for the specific reagent you are using and to perform a pilot experiment to assess its impact on your cell type.

Q5: Are there any alternatives to this compound labeling with lower cytotoxicity?

A5: The field of bioconjugation is continually evolving, with new reagents being developed. Proximity labeling techniques like BioID and TurboID utilize biotin (B1667282) ligases to label nearby proteins in living cells, which can sometimes be less harsh than chemical labeling methods.[2] However, the suitability of these methods depends on the specific experimental goals.

Experimental Protocols

Protocol 1: Optimized this compound Labeling of Suspension Cells with Minimal Cell Death

This protocol provides a general framework for the this compound labeling of suspension cells, incorporating steps to minimize cytotoxicity.

Materials:

  • Healthy suspension cells in logarithmic growth phase

  • This compound reagent

  • Labeling Buffer (e.g., DPBS with 1 mM MgCl2, 0.1 mM CaCl2, and 5 mM glucose, pH 7.4)

  • Quenching Buffer (e.g., Labeling Buffer with 100 mM glycine (B1666218) or Tris)

  • Wash Buffer (e.g., DPBS)

  • Cell culture medium

  • Antioxidants (optional, e.g., N-acetyl-L-cysteine)

  • Catalase (optional)

Procedure:

  • Cell Preparation:

    • Count the cells and assess viability using a Trypan Blue exclusion assay. Proceed only if viability is >95%.

    • Centrifuge the required number of cells at 300 x g for 5 minutes.

    • Gently wash the cell pellet once with pre-warmed Wash Buffer.

  • Optional Pre-treatment with Antioxidants:

    • Resuspend the cell pellet in cell culture medium containing an optimized concentration of an antioxidant (e.g., 5 mM N-acetyl-L-cysteine).

    • Incubate for 1-2 hours at 37°C.

    • Wash the cells once with Wash Buffer before proceeding to the labeling step.

  • This compound Labeling:

    • Prepare the this compound labeling solution in Labeling Buffer at the desired, optimized concentration immediately before use.

    • Resuspend the cell pellet in the this compound labeling solution.

    • Incubate for the optimized time (e.g., 15-30 minutes) at the optimized temperature (e.g., 4°C or room temperature) with gentle agitation.

  • Quenching the Reaction:

    • Add an equal volume of Quenching Buffer to the cell suspension to stop the labeling reaction.

    • Incubate for 5-10 minutes.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Gently wash the cell pellet 2-3 times with Wash Buffer. An optional addition of catalase to the first wash buffer may help reduce residual hydrogen peroxide.

  • Post-Labeling Recovery:

    • Resuspend the final cell pellet in fresh, pre-warmed cell culture medium.

    • Take an aliquot for cell counting and viability assessment.

    • Return the cells to the incubator for a recovery period before downstream applications.

Protocol 2: Assessment of Cell Viability and Apoptosis Post-Labeling

This protocol describes how to evaluate the impact of this compound labeling on cell health using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound-labeled and control (unlabeled) cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both labeled and control cells at desired time points post-labeling (e.g., 4, 24, and 48 hours).

    • Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post Post-Labeling cluster_analysis Analysis start Healthy Cells (>95% Viability) wash1 Wash with Buffer start->wash1 labeling Incubate with This compound wash1->labeling quench Quench Reaction labeling->quench wash2 Wash Cells quench->wash2 recover Resuspend in Media & Recover wash2->recover viability Assess Viability (e.g., Trypan Blue) recover->viability downstream Downstream Application viability->downstream

Caption: Optimized workflow for this compound labeling to enhance cell viability.

cytotoxicity_pathway cluster_trigger Trigger cluster_stress Cellular Stress cluster_apoptosis Apoptosis Induction cluster_intervention Interventions This compound This compound Derivative (e.g., 1,4-diamino-2-butanone) oxidation Metal-Catalyzed Aerobic Oxidation This compound->oxidation ros Increased ROS (e.g., H₂O₂) oxidation->ros redox Redox Imbalance (GSH Depletion) ros->redox caspase Caspase Activation redox->caspase parp PARP Cleavage caspase->parp apoptosis Apoptosis / Cell Death parp->apoptosis antioxidants Antioxidants (NAC, GSH) antioxidants->redox Inhibits catalase Catalase catalase->ros Degrades H₂O₂

Caption: Proposed signaling pathway for this compound-related cytotoxicity.

References

Technical Support Center: Validating Diaminobiotin Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaminobiotin labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the specificity of their this compound labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from standard biotin (B1667282)?

A1: this compound is an analog of biotin where the ureido group of biotin is replaced by a guanidinium (B1211019) group. This structural change can alter its binding affinity to streptavidin and its analogs, which can be leveraged for specific experimental designs. While this compound can mimic some of biotin's biological activities, its applications in labeling are distinct.[1][2]

Q2: What are the common causes of non-specific this compound labeling?

A2: Non-specific labeling can arise from several factors:

  • Reactive Labeling Reagents: Highly reactive forms of this compound, such as NHS esters, can react with non-target molecules if not properly quenched.

  • Hydrophobic Interactions: The biotin moiety itself can engage in non-specific hydrophobic interactions with proteins.

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins (e.g., carboxylases) that can be detected by streptavidin-based methods, leading to false-positive signals.[3]

  • Contaminants: The presence of unlabeled contaminants that bind to streptavidin affinity resins can be mistaken for specifically labeled proteins in mass spectrometry analysis.[4]

Q3: How can I minimize background signal from endogenous biotin?

A3: Endogenous biotin can significantly interfere with streptavidin-based detection.[5][6][7][8] To mitigate this:

  • Depletion: In animal models, endogenous biotin levels can be reduced through dietary changes or by injecting streptavidin to sequester circulating biotin.[5]

  • Blocking: Before adding a streptavidin-based detection reagent, pre-incubate the sample with free streptavidin to block endogenous biotin.

  • Alternative Detection: Consider using detection methods that are not based on the biotin-streptavidin interaction if endogenous biotin is a persistent issue.[3]

Q4: My protein precipitates after this compound labeling. What should I do?

A4: Protein precipitation upon labeling is a common issue.[9][10] This can happen if the labeling reaction alters the protein's charge or hydrophobicity.

  • Optimize Labeling Ratio: Reduce the molar excess of the this compound reagent to decrease the degree of labeling.

  • Buffer Composition: Ensure the buffer pH is appropriate for your protein's stability and the labeling chemistry. Avoid buffers containing primary amines like Tris if using NHS-ester chemistry.[11][12]

  • Solubility Enhancers: Consider adding mild detergents or other solubilizing agents to your buffer system.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding

If you are observing high background signal or non-specific binding in your this compound labeling experiments, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Excess Labeling Reagent Decrease the molar ratio of the this compound reagent to the target molecule.
Suboptimal Blocking Increase the concentration or incubation time of the blocking agent (e.g., BSA, skim milk).
Endogenous Biotin Interference Implement a pre-clearing step with streptavidin-agarose beads to remove endogenous biotinylated proteins.[3]
Insufficient Washing Increase the number and stringency of wash steps after incubation with streptavidin conjugates.
Hydrophobic Interactions Add a non-ionic detergent (e.g., Tween-20) to your wash buffers to reduce non-specific binding.
Issue 2: Low or No Labeling Signal

If you are detecting a weak or absent signal from your this compound-labeled target, use the following guide to troubleshoot the problem.

Potential Cause Recommended Solution
Inactive Labeling Reagent Ensure the this compound reagent has been stored correctly and is not expired. Test its activity on a known positive control.[11]
Inefficient Labeling Reaction Optimize the reaction pH, temperature, and incubation time. For NHS-ester chemistry, a pH of 7.2-8.5 is generally recommended.[11][12]
Insufficient Target Protein Increase the amount of target protein in the labeling reaction.
Steric Hindrance If using an enzymatic labeling system, ensure the recognition tag is accessible. Consider using a longer linker arm on the this compound reagent.[13]
Quenching of Signal If using a fluorescent streptavidin conjugate, excessive labeling can lead to dye-dye quenching.[9] Determine the degree of labeling to optimize the signal.

Experimental Protocols

Protocol 1: Competition Assay to Validate Labeling Specificity

This protocol is designed to confirm that the signal observed is due to the specific binding of the this compound label to the target and not to non-specific interactions.

Materials:

  • This compound-labeled sample

  • Unlabeled competitor (e.g., free biotin or the unlabeled parent molecule of a this compound-conjugated probe)

  • Streptavidin-conjugated detection reagent (e.g., streptavidin-HRP or streptavidin-fluorophore)

  • Appropriate buffers and detection substrates

Procedure:

  • Prepare a series of tubes with your this compound-labeled sample.

  • To these tubes, add increasing concentrations of the unlabeled competitor (e.g., 0x, 1x, 10x, 100x molar excess relative to the labeled molecule).

  • Incubate the samples to allow the competitor to displace the this compound-labeled molecule from non-specific binding sites.

  • Add the streptavidin-conjugated detection reagent and incubate.

  • Wash the samples to remove unbound detection reagent.

  • Develop the signal using the appropriate substrate and measure the output.

Expected Result: A dose-dependent decrease in signal with increasing concentrations of the unlabeled competitor indicates specific labeling.

Protocol 2: Negative Control Experiment for Proximity Labeling

In proximity labeling experiments (e.g., using a promiscuous biotin ligase), it is crucial to distinguish true proximity-based labeling from non-specific background.

Materials:

  • Cells expressing the fusion protein of interest (e.g., Target-APEX2)

  • Cells expressing a non-localizing control (e.g., cytosolic APEX2)

  • Biotin-phenol or this compound-phenol

  • Hydrogen peroxide

  • Lysis buffer

  • Streptavidin-agarose beads

  • Mass spectrometer for analysis

Procedure:

  • Culture both sets of cells under identical conditions.

  • Incubate the cells with the biotin/diaminobiotin-phenol substrate.

  • Initiate the labeling reaction by adding hydrogen peroxide for a short duration.

  • Quench the reaction and lyse the cells.

  • Enrich for biotinylated proteins using streptavidin-agarose beads.

  • Elute the bound proteins and prepare them for mass spectrometry analysis.

Expected Result: Proteins that are significantly enriched in the Target-APEX2 sample compared to the cytosolic APEX2 control are considered specific proximity-labeled targets.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_labeling Labeling cluster_validation Validation cluster_controls Controls Target Target Protein Labeled_Target Labeled Target Target->Labeled_Target Labeling Reaction DB_Label This compound Reagent DB_Label->Labeled_Target Detection Streptavidin Detection Labeled_Target->Detection Competitor Unlabeled Competitor Competitor->Detection Competition Analysis Signal Analysis Detection->Analysis Negative_Control Negative Control (e.g., no label) Negative_Control->Analysis Positive_Control Positive Control (e.g., known biotinylated protein) Positive_Control->Analysis

Caption: Workflow for validating this compound labeling specificity.

proximity_labeling_logic cluster_labeling_reaction Proximity Labeling Reaction cluster_analysis Analysis POI Protein of Interest (POI) -Ligase Fusion Interactor Interactor Protein POI->Interactor Proximity Labeled_POI Labeled_POI POI->Labeled_POI Self-Labeling Labeled_Interactor Labeled_Interactor Interactor->Labeled_Interactor Labeling Distal Distal Non-Interactor Unlabeled_Distal Unlabeled_Distal Distal->Unlabeled_Distal No Labeling Enrichment Streptavidin Enrichment Labeled_Interactor->Enrichment Labeled_POI->Enrichment Unlabeled_Distal->Enrichment Non-specific binding MassSpec Mass Spectrometry Enrichment->MassSpec Specific_Hits Specific Hits: POI & Interactor MassSpec->Specific_Hits Identified Proteins

Caption: Logical flow of a proximity labeling experiment.

References

Diaminobiotin Mass Spectrometry Data Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaminobiotin mass spectrometry data analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to proximity labeling experiments such as BioID and APEX-MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound mass spectrometry experiments.

Issue 1: High Background of Non-specific Proteins

Q: My mass spectrometry results show a high number of background proteins. What are the possible causes and how can I reduce this background?

A: High background is a common issue and can originate from several sources throughout the experimental workflow. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Non-specific binding to affinity beads. Proteins can non-specifically adhere to the streptavidin beads used for biotinylated protein enrichment.

    • Solution: Incorporate a pre-clearing step by incubating your cell lysate with beads that do not have streptavidin before proceeding to the affinity purification step. Additionally, ensure your wash buffers are stringent enough to remove non-specific binders without eluting truly biotinylated proteins. Increasing the number and duration of washes can also be beneficial.[1][2]

  • Cause 2: Endogenously biotinylated proteins. Cells naturally contain a small number of biotinylated proteins, primarily carboxylases located in the mitochondria, which can be a major source of background.[1]

    • Solution: While difficult to eliminate completely, their presence can be accounted for by using appropriate controls. A control experiment using cells that do not express the biotin (B1667282) ligase fusion protein can help identify these endogenous binders.[1][3] Some studies have also successfully used these endogenous proteins for data normalization across different experimental batches.

  • Cause 3: Overexpression of the bait-biotin ligase fusion protein. High expression levels of the fusion protein can lead to its mislocalization and an increase in random, non-proximal biotinylation.

    • Solution: Aim for stable, low-level expression of your fusion protein, ideally close to the endogenous level of the protein of interest. This can be achieved by using inducible expression systems or by carefully selecting stable cell lines with low expression.[1]

  • Cause 4: Contamination during sample preparation. Keratin (B1170402) from skin and hair is a frequent contaminant in proteomics experiments.

    • Solution: Work in a clean environment, such as a laminar flow hood, wear gloves, and use filtered pipette tips to minimize keratin contamination.

Issue 2: Low Yield of Biotinylated Proteins

Q: I'm not detecting my protein of interest or known interactors, or the overall yield of biotinylated proteins is very low. What could be the problem?

A: Low yield can be frustrating and can point to issues in the labeling, enrichment, or mass spectrometry steps.

  • Cause 1: Inefficient biotinylation. The biotin ligase activity might be compromised.

    • Solution for BioID/TurboID: Ensure that the concentration of supplemented biotin is optimal and that the incubation time is sufficient (typically 16-24 hours for BioID).[4] For TurboID, which has faster kinetics, a shorter labeling time is required.

    • Solution for APEX: The labeling reaction is very short (typically 1 minute). Ensure that the hydrogen peroxide (H₂O₂) is fresh and at the correct concentration, as it is unstable. The biotin-phenol substrate should also be fully dissolved.[3][5]

  • Cause 2: Inefficient capture of biotinylated proteins. The streptavidin bead enrichment may not be working effectively.

    • Solution: Ensure you are using a sufficient amount of streptavidin beads for the amount of protein lysate. Also, confirm that the binding capacity of your beads has not been compromised due to improper storage or age.

  • Cause 3: Loss of sample during preparation. Proteins can be lost at various stages, including cell lysis, washing, and elution.

    • Solution: Use low-protein-binding tubes and pipette tips. Be careful not to aspirate the beads during wash steps. Optimize your elution protocol to ensure efficient release of biotinylated proteins from the beads. On-bead digestion with trypsin is a common method to circumvent elution issues.[4]

  • Cause 4: Low abundance of the bait protein or its interactors. The proteins you are targeting may be expressed at very low levels.

    • Solution: Increase the amount of starting material (cell number). Consider using more sensitive mass spectrometry techniques, such as data-independent acquisition (DIA), which can improve the detection of low-abundance peptides.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding experimental design and data analysis in this compound mass spectrometry.

Q1: What are the essential negative controls for a BioID or APEX experiment?

A1: Appropriate negative controls are crucial for distinguishing true proximal proteins from background. The most important controls are:

  • Empty Vector or Unfused Biotin Ligase Control: Expressing the biotin ligase (e.g., BirA* or APEX2) alone, without being fused to a protein of interest. This helps to identify proteins that are biotinylated simply due to their high abundance or non-specific interactions with the ligase itself.[1][4][7]

  • Parental Cell Line Control: Using the same cell line without any transfected construct. This control helps to identify endogenously biotinylated proteins and proteins that non-specifically bind to the streptavidin beads.[1]

  • Control for Subcellular Localization: If your protein of interest is localized to a specific organelle, using a control where the biotin ligase is targeted to a different subcellular compartment can help to identify compartment-specific background.[3][8]

Q2: How should I normalize my quantitative proteomics data?

A2: Normalization is essential to correct for variations in sample loading and processing. A common approach is to normalize the abundance of each identified protein to the total ion current (TIC) of the mass spectrometry run. Another strategy is to normalize to the abundance of a set of housekeeping proteins that are expected to remain constant across samples. For proximity labeling data, it has been shown that normalizing to the intensity of highly abundant, endogenously biotinylated proteins, such as Propionyl-CoA carboxylase alpha chain (PCCA), can reduce variability between biological replicates.[9]

Q3: How do I interpret a volcano plot from my data analysis?

A3: A volcano plot is a scatter plot that visualizes the results of a statistical test (like a t-test) comparing your experimental sample to a control.[10][11]

  • The x-axis represents the fold change in protein abundance (usually on a log2 scale). Proteins enriched in your experimental sample will have positive values, while depleted proteins will have negative values.

  • The y-axis represents the statistical significance (usually as the -log10 of the p-value). The higher the value on the y-axis, the more statistically significant the difference in abundance.

  • Significant hits are typically found in the upper left and upper right quadrants of the plot, representing proteins that are both statistically significant and have a large fold change.[11] You will need to set thresholds for fold change and p-value (or false discovery rate, FDR) to determine your list of candidate interactors.[12]

Data Presentation

Quantitative data from this compound mass spectrometry experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantitative Data from a BioID Experiment Targeting a Hypothetical Protein "XYZ"

Protein IDGene NameAvg. Spectral Counts (XYZ-BioID)Avg. Spectral Counts (Control-BioID)Fold Change (XYZ/Control)p-valueFalse Discovery Rate (FDR)
P04637TP53152.35.129.861.2E-054.5E-04
Q06323MDM289.72.535.888.9E-052.1E-03
P62993GRB275.415.24.960.00150.023
P42345SOS168.112.85.320.00210.029
P11362HSP90AA1210.5195.31.080.450.89
P60709ACTB543.2530.11.020.880.95

This table illustrates how to present quantitative data, including protein identification, raw abundance values (e.g., spectral counts or intensity), fold change, and statistical significance.

Experimental Protocols

Detailed Methodology: BioID Experimental Workflow
  • Construct Generation: Clone the cDNA of your protein of interest (POI) in-frame with the BirA* biotin ligase in a suitable expression vector.

  • Cell Line Generation: Transfect the construct into your cell line of choice and select for stable expression. It is recommended to screen multiple clones to find one with low, near-endogenous expression levels of the fusion protein.

  • Biotin Labeling: Culture the stable cell line and a control cell line (expressing BirA* alone) in media supplemented with 50 µM biotin for 16-24 hours.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing strong detergents (e.g., SDS) and protease inhibitors to denature proteins and disrupt non-covalent interactions.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.

    • Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

  • Peptide Elution and Preparation: Collect the supernatant containing the peptides. Further process the peptides by desalting and concentrating them using C18 spin columns.

  • Mass Spectrometry Analysis: Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify peptides and proteins using a database search algorithm (e.g., MaxQuant, Sequest).

    • Perform statistical analysis to identify proteins that are significantly enriched in the POI-BioID sample compared to the control.

    • Filter the data to remove common contaminants and non-specific binders.

Mandatory Visualizations

Experimental and Data Analysis Workflows

BioID_Workflow BioID Experimental and Data Analysis Workflow cluster_experimental Experimental Workflow cluster_analysis Data Analysis Workflow construct Construct Generation (POI-BirA*) transfection Stable Cell Line Generation construct->transfection labeling Biotin Labeling (16-24h) transfection->labeling lysis Cell Lysis labeling->lysis enrichment Streptavidin Affinity Purification lysis->enrichment digestion On-Bead Digestion (Trypsin) enrichment->digestion ms_prep Peptide Preparation digestion->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis database_search Database Search (Protein ID & Quant) stat_analysis Statistical Analysis (Fold Change, p-value) database_search->stat_analysis filtering Data Filtering (Remove Background) stat_analysis->filtering candidates Candidate Proximal Proteins filtering->candidates

Caption: A flowchart illustrating the key steps in a BioID experiment, from construct design to data analysis.

Signaling Pathway Diagrams

mTOR_Signaling Simplified mTORC1 Signaling Pathway cluster_inputs Upstream Signals cluster_core mTORC1 Complex cluster_outputs Downstream Effects Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR Amino_Acids Amino Acids Amino_Acids->mTOR S6K1 S6K1 mTOR->S6K1 _4EBP1 4E-BP1 mTOR->_4EBP1 ULK1 ULK1 (inhibition) mTOR->ULK1 Raptor Raptor mLST8 mLST8 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy

Caption: Key components of the mTORC1 signaling pathway, a common target for BioID studies.

EGFR_Signaling Simplified EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: A simplified representation of the EGFR signaling cascade, often investigated using APEX-MS.

References

Technical Support Center: Optimizing Diaminobiotin-Based Proximity Labeling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of diaminobiotin-based proximity labeling protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your proximity labeling experiments across various cell types.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between TurboID and APEX2 for proximity labeling?

A1: TurboID and APEX2 are the two most common enzymes used for this compound-based proximity labeling, and they have distinct characteristics. TurboID is an engineered biotin (B1667282) ligase that utilizes ATP to convert biotin into a reactive biotin-AMP intermediate, which then covalently labels proximal proteins.[1][2][3] APEX2 is an engineered ascorbate (B8700270) peroxidase that, in the presence of hydrogen peroxide (H₂O₂), generates short-lived biotin-phenoxyl radicals that label nearby proteins.[3]

The primary advantages of TurboID are its high catalytic efficiency, allowing for shorter labeling times (as short as 10 minutes), and its use of non-toxic biotin as a substrate.[1][2][3] In contrast, APEX2 labeling is extremely fast (typically 1 minute) but requires the use of H₂O₂, which can be toxic to cells and may perturb cellular processes.[3] The choice between TurboID and APEX2 often depends on the specific experimental goals and the sensitivity of the cell type to oxidative stress.

Q2: How do I choose the optimal concentration of biotin for my TurboID experiment?

A2: The optimal biotin concentration for TurboID-based labeling can vary depending on the cell type and the expression level of the TurboID-fusion protein. A good starting point for many mammalian cell lines is 50 µM. However, it is recommended to perform a titration experiment to determine the optimal concentration for your specific system. Increasing the biotin concentration does not always lead to better labeling and can sometimes increase background. For instance, in plant protoplasts, a concentration of 50-200 µM biotin is recommended, as higher concentrations can lead to increased free biotin that interferes with downstream streptavidin-based enrichment.

Q3: What are common causes of low biotinylation efficiency?

A3: Low biotinylation efficiency can stem from several factors:

  • Suboptimal enzyme activity: Ensure your TurboID or APEX2 fusion protein is correctly folded and active. Verify expression and localization via Western blot and immunofluorescence, respectively.

  • Insufficient substrate: For TurboID, ensure adequate biotin is supplied in the labeling medium. For APEX2, both biotin-phenol and H₂O₂ concentrations are critical.

  • Short labeling time: While TurboID is fast, very low expression levels might require longer incubation times.

  • Inaccessible lysines (for TurboID) or tyrosines (for APEX2): The proximity and accessibility of reactive residues on neighboring proteins are crucial for labeling.

  • Cellular health: Ensure cells are healthy and not stressed before and during the labeling experiment.

Q4: How can I minimize background biotinylation?

A4: Background biotinylation can be a significant issue. Here are some strategies to minimize it:

  • Use of controls: Always include negative controls, such as cells expressing an untagged TurboID/APEX2 or a fusion protein localized to a different subcellular compartment.

  • Optimize labeling time: Use the shortest labeling time that provides sufficient signal for your protein of interest.

  • Stringent washes: After labeling and cell lysis, perform stringent washes of the streptavidin beads to remove non-specifically bound proteins. Buffers containing high salt concentrations and detergents like SDS can be effective.

  • Reduce endogenous biotin: For TurboID experiments, culturing cells in biotin-depleted medium prior to labeling can reduce background from endogenously biotinylated proteins.

  • Quenching: For APEX2, ensure the reaction is properly quenched with an antioxidant solution to stop the generation of reactive radicals.

Troubleshooting Guides

Issue 1: High Background in Proximity Labeling Experiments in Primary Neurons

Primary neurons can be particularly sensitive, and high background can obscure true interactors.

Potential Cause Troubleshooting Step
Endogenous Biotinylated Proteins Culture neurons in biotin-free medium for 24-48 hours prior to the experiment to reduce the pool of endogenously biotinylated carboxylases.
Overexpression of Fusion Protein Use a neuron-specific promoter with lower expression levels (e.g., Synapsin) instead of a strong constitutive promoter (e.g., CMV) to express your TurboID/APEX2 fusion protein. High expression can lead to mislocalization and non-specific labeling.
Neuronal Health Ensure optimal culture conditions. Stressed or unhealthy neurons may exhibit altered protein expression and localization, contributing to background. Monitor neuronal morphology and viability.
Insufficient Quenching (APEX2) For APEX2-based labeling, ensure rapid and thorough quenching with a solution containing antioxidants like sodium ascorbate and Trolox to prevent prolonged radical activity.
Non-specific Binding to Beads Pre-clear cell lysates with unconjugated beads before adding streptavidin beads. Increase the stringency of wash buffers (e.g., higher salt, additional detergent).
Issue 2: Low Labeling Efficiency in Plant Protoplasts with TurboID

Adapting proximity labeling to plant cells requires specific optimizations.

Potential Cause Troubleshooting Step
Inefficient Delivery of TurboID Construct Optimize your protoplast transformation protocol (e.g., PEG concentration, incubation time) to ensure efficient delivery and expression of the TurboID-fusion construct. Verify expression levels by Western blot.
Poor Biotin Uptake Ensure the biotin concentration in the incubation medium is sufficient. A typical starting range is 50-200 µM. Test different concentrations to find the optimal balance between labeling and background.
Suboptimal Temperature While TurboID is more active at lower temperatures than its predecessor BioID, ensure the incubation temperature is suitable for your plant species. Room temperature (22-25°C) is generally effective.
Short Labeling Duration While 10 minutes can be sufficient, you may need to extend the labeling time to a few hours for low-abundance proteins of interest. Perform a time-course experiment to determine the optimal duration.
Protein Degradation Include protease inhibitors in your lysis buffer to prevent the degradation of biotinylated proteins during extraction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for TurboID and APEX2 to aid in experimental design.

Table 1: Comparison of TurboID and APEX2 Properties

Property TurboID APEX2
Enzyme Type Biotin LigasePeroxidase
Substrates Biotin, ATPBiotin-phenol, H₂O₂
Labeled Residues LysineTyrosine
Labeling Time 10 minutes - hours1 minute
Toxicity Low (Biotin is non-toxic)High (H₂O₂ is cytotoxic)
Labeling Radius ~10 nm~20 nm

Table 2: Recommended Starting Conditions for Different Cell Types

Cell Type Enzyme Biotin/Biotin-Phenol Conc. Labeling Time Key Considerations
HEK293T TurboID50 µM Biotin10 - 30 minutesRobust and widely used. Good for initial protocol optimization.
Primary Neurons TurboID50 µM Biotin30 - 60 minutesUse neuron-specific promoters. Monitor cell health closely.
Primary Immune Cells TurboID25-50 µM Biotin15 - 45 minutesCells are in suspension; ensure adequate mixing during labeling.
Plant Protoplasts TurboID50-200 µM Biotin30 minutes - 3 hoursOptimize transformation and biotin uptake.
Yeast (S. cerevisiae) APEX2500 µM Biotin-phenol1 minuteCell wall can be a barrier; spheroplasting may be necessary.

Experimental Protocols

Detailed Protocol for TurboID-based Proximity Labeling in Primary T-cells

This protocol is designed for primary T-cells, which are non-adherent and can be sensitive to manipulation.

1. T-cell Isolation and Culture:

  • Isolate primary T-cells from whole blood or spleen using a standard negative selection kit.

  • Culture T-cells in appropriate medium (e.g., RPMI-1640) supplemented with FBS, penicillin/streptomycin, and IL-2.

2. Lentiviral Transduction:

  • Produce lentivirus encoding your V5-tagged TurboID-fusion protein.

  • Transduce T-cells with the lentivirus. A spin-infection protocol can improve efficiency.

  • Allow cells to recover and express the fusion protein for 48-72 hours.

3. Biotin Labeling:

  • Wash the T-cells once with pre-warmed PBS.

  • Resuspend the cells in complete medium containing 50 µM biotin.

  • Incubate for 30 minutes at 37°C with gentle agitation.

4. Cell Lysis:

  • Pellet the cells and wash twice with ice-cold PBS to remove excess biotin.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Sonicate the lysate briefly to shear chromatin and reduce viscosity.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

5. Streptavidin Pulldown:

  • Incubate the cleared lysate with streptavidin-conjugated magnetic beads for 2 hours at 4°C with rotation.

  • Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer, and final wash with PBS).

6. Elution and Sample Preparation for Mass Spectrometry:

  • Elute biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Perform in-gel or on-bead tryptic digestion for mass spectrometry analysis.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Proximity Labeling cluster_enrichment Enrichment cluster_analysis Analysis Cell_Culture Cell Culture (Specific Cell Type) Transfection_Transduction Transfection/ Transduction of TurboID/APEX2 Fusion Cell_Culture->Transfection_Transduction Expression Expression of Fusion Protein Transfection_Transduction->Expression Add_Substrate Add Biotin (TurboID) or Biotin-Phenol + H2O2 (APEX2) Expression->Add_Substrate Incubation Incubation (Time & Temp Dependent) Add_Substrate->Incubation Quench Quench Reaction Incubation->Quench Cell_Lysis Cell Lysis Quench->Cell_Lysis Streptavidin_Pulldown Streptavidin Pulldown Cell_Lysis->Streptavidin_Pulldown Washes Stringent Washes Streptavidin_Pulldown->Washes Elution Elution Washes->Elution MS_Analysis Mass Spectrometry Elution->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis mtor_signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 (Raptor) Akt->mTORC1 mTORC2 mTORC2 (RICTOR) mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Translation Protein Synthesis & Cell Growth S6K->Translation 4EBP1->Translation | Proximity_Labeling Proximity Labeling (e.g., TurboID-RICTOR) Proximity_Labeling->mTORC2 Identifies interactors wnt_signaling Wnt Wnt Ligand Frizzled Frizzled (Fzd) Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin LRP5_6->Axin Destruction_Complex Destruction Complex Dvl->Destruction_Complex | APC APC GSK3b GSK3β CK1 CK1 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Proximity_Labeling Proximity Labeling (e.g., APEX2-Fzd) Proximity_Labeling->Frizzled Identifies interactors

References

How to improve the signal-to-noise ratio in BioID with diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent biotin (B1667282) identification (BioID) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the proteomic landscape of subcellular compartments in living cells. The method relies on a promiscuous biotin ligase fused to a protein of interest, which biotinylates nearby proteins. These biotinylated proteins are then captured using streptavidin affinity purification and identified by mass spectrometry.

While biotin is the standard substrate used in BioID experiments, this guide addresses inquiries regarding the use of diaminobiotin and provides comprehensive troubleshooting strategies to improve the signal-to-noise ratio in BioID experiments. Based on extensive review of scientific literature, this compound is not a commonly documented or utilized substrate for promiscuous biotin ligases in BioID protocols. Therefore, the information, protocols, and troubleshooting advice provided herein are based on the well-established principles of biotin-based BioID and are intended to serve as a guide for optimizing proximity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between biotin and this compound for BioID?

Standard BioID protocols utilize biotin as the substrate for the promiscuous biotin ligase (e.g., BirA*, BioID2, TurboID). There is currently a lack of published evidence supporting the use of this compound as a direct substitute for biotin in these assays. The structural differences between biotin and this compound may affect recognition and activation by the biotin ligase, as well as the subsequent binding affinity to streptavidin. Researchers opting to experiment with this compound should perform preliminary validation experiments to assess its efficacy as a substrate.

Q2: What are the most critical factors for achieving a high signal-to-noise ratio in BioID?

Key factors include:

  • Low expression level of the fusion protein: Overexpression can lead to mislocalization and non-specific biotinylation.[1]

  • Appropriate controls: Negative controls (e.g., cells expressing only the promiscuous ligase, or untransfected cells) are essential to distinguish true proximity partners from background contaminants.[2]

  • Optimal biotin (or biotin analog) concentration and labeling time: These parameters need to be empirically determined for each experimental system.

  • Stringent wash conditions: Effective washing is crucial to remove non-specifically bound proteins.

  • Efficient elution of biotinylated proteins: The elution method should effectively release biotinylated proteins without co-eluting significant amounts of streptavidin.

Q3: Which promiscuous biotin ligase should I use?

Several generations of biotin ligases are available, each with distinct characteristics:

Biotin LigaseKey FeaturesRecommended Labeling Time
BioID (BirA)*The original promiscuous biotin ligase.18-24 hours
BioID2 Smaller than BioID, potentially causing less steric hindrance. Requires lower biotin concentrations.[1][3]16-24 hours
TurboID Engineered for much faster kinetics.[4]10 minutes - 4 hours
miniTurbo A smaller version of TurboID.10 minutes - 4 hours

The choice of ligase depends on the specific biological question. For studying dynamic or transient interactions, the faster kinetics of TurboID or miniTurbo are advantageous. For generating a history of interactions over a longer period, BioID or BioID2 may be more suitable.

Q4: How can I minimize background from endogenously biotinylated proteins?

Endogenously biotinylated proteins, such as carboxylases in the mitochondria, are a common source of background. Using cytosolic-targeted biotin ligase fusions will inherently have this background. If your protein of interest is in the mitochondria, it can be challenging to distinguish true interactors from these abundant biotinylated proteins. Careful data analysis and comparison with appropriate controls are crucial. Some studies have suggested that methanol (B129727) fixation can increase the detection of these mitochondrial proteins in immunofluorescence, so paraformaldehyde fixation is often recommended.

Troubleshooting Guide

High background and a low signal-to-noise ratio are common challenges in BioID experiments. The following guide provides solutions to frequently encountered problems.

ProblemPossible Cause(s)Recommended Solution(s)
High Background in No-Biotin Control Leaky expression of the fusion protein leading to basal biotinylation (especially with highly active ligases like TurboID). Contamination from endogenous biotinylated proteins. Non-specific binding of proteins to the streptavidin beads.- Use a tightly controlled expression system (e.g., inducible promoter). - Perform thorough washes. - Pre-clear cell lysate with streptavidin beads before pulldown.
High Background in BirA-only Control The BirA protein itself may have non-specific interactions. Abundant cellular proteins are being biotinylated.- This control is crucial for identifying and filtering out background proteins during data analysis. - Ensure expression levels of BirA*-only control are comparable to the fusion protein.
Low Yield of Biotinylated Proteins Inefficient biotinylation (suboptimal biotin concentration or labeling time). Low expression of the fusion protein. Inefficient lysis or protein denaturation. Inefficient pulldown.- Optimize biotin concentration (typically 10-50 µM for BioID) and labeling time.[5] - Confirm expression and correct localization of the fusion protein by Western blot and immunofluorescence. - Use a lysis buffer with sufficient detergents (e.g., SDS) to ensure complete denaturation.[3] - Ensure sufficient amount of streptavidin beads and adequate incubation time for the pulldown.
Contamination with Streptavidin Peptides in Mass Spectrometry On-bead digestion of proteins can lead to the co-elution of peptides from the streptavidin protein itself.- Use elution methods that release the biotinylated proteins from the beads before digestion. - Consider using modified streptavidin resins that are more resistant to trypsin digestion. - Perform a two-step elution, with the second step being a harsh elution to recover biotinylated peptides.[6]
Poor Reproducibility Between Replicates Inconsistent cell culture conditions, transfection efficiency, or protein extraction. Variability in bead handling and washing steps.- Standardize all experimental procedures. - Automated workflows can improve reproducibility.[6] - Perform experiments in at least triplicate.

Experimental Protocols

General Workflow for a BioID Experiment

This protocol provides a general framework. Specific steps should be optimized for your protein of interest and cell type.

General BioID Workflow

Protocol 1: Optimizing Lysis and Wash Buffers to Reduce Background

High-stringency wash buffers are critical for removing non-specifically bound proteins.

Lysis Buffer:

  • 50 mM Tris-HCl, pH 7.4

  • 500 mM NaCl

  • 0.4% SDS

  • 1 mM DTT

  • Protease inhibitors

Wash Buffer 1 (High Salt):

  • 2% SDS in 50 mM Tris-HCl, pH 7.4

Wash Buffer 2 (High Salt, High Detergent):

  • 0.1% deoxycholate

  • 1% Triton X-100

  • 500 mM NaCl

  • 1 mM EDTA

  • 50 mM HEPES, pH 7.5

Wash Buffer 3 (Urea Buffer):

Procedure:

  • After the pulldown, wash the streptavidin beads sequentially with the different wash buffers.

  • For example, perform two washes with Lysis Buffer, followed by two washes with Wash Buffer 1, two washes with Wash Buffer 2, and a final two washes with a less stringent buffer (e.g., 50 mM Tris-HCl, pH 7.4) before elution.

  • The optimal combination and number of washes should be determined empirically.

Protocol 2: Elution of Biotinylated Proteins

The very strong interaction between biotin and streptavidin makes elution challenging. Here are two common approaches.

Method A: On-Bead Digestion

  • After washing, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Add trypsin and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides for mass spectrometry analysis.

    • Advantage: Efficiently generates peptides for MS.

    • Disadvantage: Can lead to high contamination with streptavidin-derived peptides.

Method B: Competitive Elution with Biotin

  • After washing, resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in 50 mM ammonium bicarbonate).

  • Incubate at room temperature or with gentle heating (e.g., 37°C) to facilitate the release of biotinylated proteins. Some protocols suggest boiling in a buffer containing SDS and biotin.[7][8]

  • Collect the supernatant containing the eluted proteins.

    • Advantage: Elutes intact proteins and reduces streptavidin contamination in the final sample.

    • Disadvantage: Can be less efficient than on-bead digestion, and the high concentration of biotin may need to be removed before MS analysis.

Data Presentation

Effective data analysis is key to identifying high-confidence proximal proteins. The following table illustrates how to present quantitative mass spectrometry data to compare your bait protein experiment with controls.

Table 1: Example Quantitative Proteomics Data from a BioID Experiment

Protein IDGene NameAvg. Spectral Counts (Bait)Avg. Spectral Counts (BirA*-only Control)Fold Change (Bait/Control)p-valueIdentified as High-Confidence Interactor?
P12345PROTEIN_A150275.0< 0.001Yes
Q67890PROTEIN_B125525.0< 0.005Yes
P98765PROTEIN_C20151.30.45No
O12345PROTEIN_D50--Yes
A67890PCCB2502401.040.90No (Endogenous Biotinylated)

Data is hypothetical for illustrative purposes.

Signaling Pathways and Logical Relationships

Understanding the relationships between different experimental steps and outcomes is crucial for troubleshooting and optimization.

Signal_To_Noise_Logic cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise (Background) cluster_outcome Experimental Outcome A Correct Localization of Bait-BirA* Fusion I High Signal-to-Noise Ratio A->I B Optimal Biotin Concentration & Time B->I C Efficient Lysis & Protein Solubilization C->I D High-Affinity Capture (Streptavidin Beads) D->I E Overexpression/Mislocalization of Bait-BirA* Fusion J Low Signal-to-Noise Ratio E->J F Endogenous Biotinylated Proteins F->J G Non-specific Binding to Beads G->J H Inefficient Washing H->J

References

Addressing issues with diaminobiotin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing issues related to diaminobiotin solubility in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols for working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

This compound is reported to have a solubility of up to 20 mg/mL in water.[1] However, its solubility can be significantly influenced by the pH and composition of the buffer.

Q2: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

Similar to its parent compound, biotin, this compound's solubility is pH-dependent. At neutral pH, solubility can be limited, which may result in incomplete dissolution. For many compounds, solubility is lowest near their isoelectric point and increases in more acidic or basic conditions.[2][3]

Q3: Can I heat the buffer to improve solubility?

While heating can increase the dissolution rate of some compounds, it's important to consider the stability of this compound at elevated temperatures. Biotin, for instance, is stable at 100°C in moderately acidic or neutral solutions, but less stable at a pH above 9.[4] If you choose to heat the solution, do so gently and for a minimal amount of time.

Q4: How should I store this compound stock solutions?

Aseptically prepared and filtered stock solutions should be stored in aliquots at -20°C to ensure stability and prevent repeated freeze-thaw cycles.[5] United States Biological suggests storing the solid compound at 4°C.[6]

Q5: Is there a difference in solubility between this compound free base and its salt forms (e.g., hydrochloride)?

Yes. Salt forms of compounds, such as hydrochloride (HCl) or mesylate salts, are generally designed to have significantly higher aqueous solubility compared to the free base form.[7][8][9] If you are consistently facing solubility issues with the free base, consider using a commercially available salt form of this compound.

Troubleshooting Guide

Problem: Precipitate forms immediately after adding this compound powder to my buffer.

Potential Cause Suggested Solution
Low Intrinsic Solubility at Buffer pH The pH of your buffer may be close to the isoelectric point of this compound, minimizing its solubility.
1. Prepare a Concentrated Stock: First, dissolve the this compound in a small volume of a suitable solvent where it is more soluble (see protocols below). Then, add this stock solution dropwise to your final buffer while vortexing.[10][11]
2. Adjust pH: Prepare the this compound solution in water and slightly increase the pH by adding a few drops of a base like 1N NaOH until it dissolves, then adjust the pH of the final buffer as needed.[5]
Buffer Saturation The concentration you are trying to achieve exceeds the maximum solubility of this compound in that specific buffer.
1. Review Concentration: Confirm that your target concentration is not higher than the reported solubility limit (approx. 20 mg/mL in water).[1]
2. Increase Solvent Volume: Use a larger volume of buffer to dissolve the same amount of compound.

Problem: Precipitate forms when my concentrated stock solution (e.g., in DMSO) is diluted into the aqueous buffer.

Potential Cause Suggested Solution
Solvent Shift / Supersaturation The compound was soluble in the organic stock solvent but precipitates when introduced to the aqueous buffer where its solubility is much lower. This is a common issue when diluting a high-concentration organic stock.[12]
1. Lower Stock Concentration: Prepare a more dilute stock solution in the organic solvent.
2. Modify Dilution Method: Pre-warm the aqueous buffer and add the stock solution very slowly while vigorously stirring or vortexing. This helps prevent localized high concentrations that can trigger precipitation.
3. Reduce Final Organic Solvent %: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and compatible with your experimental system.[13]
Common Ion Effect If using a salt form of this compound (e.g., hydrochloride), high concentrations of the same counter-ion in your buffer (e.g., high chloride) can suppress solubility.[14]
1. Change Buffer: Switch to a buffer system that does not contain the common ion. For example, if using a hydrochloride salt, consider a phosphate (B84403) or HEPES buffer instead of a high-chloride buffer.

Quantitative Solubility Data

The following table summarizes available solubility data for this compound and related compounds. Note that the solubility of derivatives can vary significantly.

CompoundSolventTemperatureSolubility
This compound H₂ONot Specified20 mg/mL
d-Biotin H₂O25°C~0.22 mg/mL[4]
d-Biotin 95% Ethanol25°C~0.8 mg/mL[4]
d-Biotin 2M NH₄OHNot Specified50 mg/mL (clear solution)[4]
D-Desthiobiotin EthanolNot Specified~0.5 mg/mL[10]
D-Desthiobiotin DMSO / DMFNot Specified~20 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution via pH Adjustment

This method is suitable for preparing an aqueous stock solution.

  • Weigh Compound: Weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a final 10 mL solution).

  • Initial Mixing: Vortex the suspension. The powder will likely not dissolve completely.

  • Adjust pH: While vortexing, add 1N NaOH dropwise (typically 1-2 drops at a time). Continue adding drops and vortexing until the this compound is fully dissolved and the solution is clear.[5]

  • Final Volume: Adjust the solution to the final desired volume with high-purity water.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller volumes and store at -20°C.[5]

Protocol 2: Preparation of a Concentrated this compound Stock Solution using an Organic Co-Solvent

This method is useful when a high concentration is needed and the final application can tolerate a small amount of organic solvent.

  • Weigh Compound: Weigh the desired amount of this compound powder and place it in a sterile, solvent-compatible tube.

  • Add Solvent: Add the required volume of 100% Dimethyl Sulfoxide (DMSO) to achieve the target concentration.

  • Dissolve: Vortex or sonicate briefly until the this compound is completely dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C, protected from light and moisture.

  • Usage: To prepare a working solution, dilute the stock into your aqueous buffer. Add the stock slowly to the buffer while vortexing to minimize precipitation. Ensure the final DMSO concentration is non-disruptive to your experiment (typically <1%).

Visual Guides

G cluster_prep Workflow: this compound Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (e.g., Water, DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Adjust pH if needed) add_solvent->dissolve stock 4. Concentrated Stock Solution dissolve->stock dilute 5. Dilute Stock into Final Aqueous Buffer stock->dilute working 6. Final Working Solution dilute->working G cluster_troubleshoot Troubleshooting: Precipitation Issues start Precipitate Observed? cause1 Cause: Low Solubility at Buffer pH / Concentration start->cause1 ...in aqueous buffer cause2 Cause: Solvent Shift from Organic Stock start->cause2 ...when diluting stock solution1a Solution: 1. Prepare concentrated stock using pH adjustment or DMSO. cause1->solution1a solution1b Solution: 2. Lower the final concentration. cause1->solution1b solution2a Solution: 1. Add stock slowly to warmed, stirring buffer. cause2->solution2a solution2b Solution: 2. Lower stock concentration or final DMSO %. cause2->solution2b

References

Technical Support Center: Optimizing Lysis Buffers for Diaminobiotin-Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing lysis buffers in diaminobiotin-based proximity labeling experiments, such as BioID, TurboID, and APEX.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a lysis buffer in a this compound labeling experiment?

The main objective is to efficiently solubilize cellular proteins while preserving the biotin (B1667282) tags on labeled proteins and ensuring their accessibility for streptavidin-based affinity purification. The buffer must be strong enough to break open cells and organelles but not so harsh that it disrupts the biotin-streptavidin interaction or leads to protein aggregation.

Q2: What are the essential components of a lysis buffer for biotinylated samples?

A typical lysis buffer for this application is a modified Radioimmunoprecipitation Assay (RIPA) buffer. Key components include:

  • Buffering Agent: Maintains a stable pH (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Salts: To maintain ionic strength (e.g., 150 mM NaCl).[2]

  • Detergents: To solubilize proteins and membranes. A combination of non-ionic (e.g., NP-40 or Triton X-100) and ionic detergents (e.g., SDS, sodium deoxycholate) is common.[3]

  • Chelating Agents: To inhibit metalloproteases (e.g., EDTA, EGTA).[3]

  • Protease and Phosphatase Inhibitors: Crucial for preventing degradation and dephosphorylation of target proteins after cell lysis.[4][5] These should be added fresh to the lysis buffer immediately before use.

Q3: Why is a modified RIPA buffer often recommended?

Modified RIPA buffer provides a good balance between stringent lysis and maintaining protein integrity. The inclusion of ionic detergents like SDS helps to denature proteins and disrupt protein-protein interactions that might otherwise lead to the co-purification of non-biotinylated contaminants.[6] However, the concentration of these detergents needs to be carefully optimized.

Q4: Can the lysis buffer composition affect the downstream streptavidin pulldown?

Yes, significantly. The type and concentration of detergents in the lysis buffer can impact the efficiency of both the binding of biotinylated proteins to streptavidin beads and their subsequent elution.[7] For instance, higher concentrations of strong detergents like SDS can interfere with the biotin-streptavidin interaction if not properly managed during the binding step.

Q5: Should I sonicate my samples after adding the lysis buffer?

Sonication is often recommended to shear DNA and reduce the viscosity of the cell lysate, which can improve the efficiency of subsequent steps.[1][8] Alternatively, a nuclease like Benzonase can be added to the lysis buffer to digest nucleic acids.[1]

Troubleshooting Guide

Issue 1: Low Yield of Biotinylated Proteins
Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure the lysis buffer is appropriate for your cell type. For cells with tough walls or nuclear proteins of interest, a harsher buffer (e.g., higher detergent concentration) may be needed.[6] Confirm complete lysis by microscopy. Consider adding a sonication step.[1]
Protein Degradation Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[4][5] Keep samples on ice or at 4°C throughout the lysis and purification process.
Loss of Biotinylated Proteins in the Insoluble Pellet Increase the strength of your lysis buffer by moderately increasing the concentration of detergents like SDS.[7] Ensure adequate mixing and incubation time during lysis.
Inefficient Binding to Streptavidin Beads Ensure the detergent concentrations are not so high that they disrupt the biotin-streptavidin interaction. You may need to dilute the lysate before adding it to the beads.
Issue 2: High Background of Non-Biotinylated Proteins
Potential Cause Recommended Solution
Non-specific Binding to Beads Pre-clear your lysate by incubating it with beads that do not have streptavidin. Increase the stringency of your wash buffers (e.g., increase salt or detergent concentration). Perform additional wash steps.[9]
Co-purification of Interacting Proteins The goal of proximity labeling is to identify proximal proteins, so some co-purification is expected. However, if the background is too high, consider using a more stringent lysis buffer with a higher concentration of ionic detergents to disrupt non-covalent protein-protein interactions.[6]
Contamination from Endogenously Biotinylated Proteins Mitochondria contain naturally biotinylated carboxylases which can be a source of background.[10] Ensure your lysis buffer is effectively solubilizing mitochondrial proteins to allow for their removal during washes.

Data Presentation: Lysis Buffer Detergent Effects

The concentration of detergents in the lysis buffer has a significant impact on the efficiency of eluting biotinylated proteins from streptavidin beads. The following table summarizes the effects of varying SDS and IGEPAL-CA630 concentrations on elution.

Lysis Buffer Detergent CompositionRelative Elution Efficiency (with excess biotin and heat)Observations
0.1% SDS, 1% IGEPAL-CA630+++High elution efficiency.
0.2% SDS, 1% IGEPAL-CA630++++Very high elution efficiency.
0.4% SDS, 1% IGEPAL-CA630+++++Optimal elution efficiency observed in the cited study.
0.4% SDS, 0.5% IGEPAL-CA630+++Reduced IGEPAL-CA630 concentration slightly decreases elution efficiency.
0.4% SDS, 0% IGEPAL-CA630++Absence of IGEPAL-CA630 significantly reduces elution efficiency.

This table is a qualitative summary based on the findings that detergent concentrations in the lysis buffer alter the efficiency of biotinylated protein elution.[7]

Experimental Protocols

Detailed Protocol for Cell Lysis

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

  • Preparation:

    • Prepare the Modified RIPA Lysis Buffer (see recipe below).

    • Immediately before use, add protease and phosphatase inhibitor cocktails to the required volume of lysis buffer.

    • Keep the buffer and all subsequent steps on ice.

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells once with ice-cold PBS.

    • Harvest cells by scraping in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C.

    • Carefully remove the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Modified RIPA Lysis Buffer (e.g., 1 mL for a 10 cm dish).

    • Vortex briefly and incubate on ice for 30 minutes, with periodic vortexing every 10 minutes.

  • Lysate Clarification:

    • For viscous lysates, sonicate the sample on ice to shear DNA. Use short pulses to avoid overheating. Alternatively, add a universal nuclease and incubate at room temperature for 15 minutes.[1][11]

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the soluble biotinylated proteins.

  • Downstream Processing:

    • The cleared lysate is now ready for protein concentration determination and subsequent affinity purification on streptavidin beads.

Modified RIPA Lysis Buffer Recipe

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMIonic strength
SDS0.1% - 0.4%Ionic detergent, denaturing
Sodium Deoxycholate0.5%Ionic detergent
NP-40 or IGEPAL CA-6301%Non-ionic detergent
EDTA1 mMChelating agent
Protease Inhibitor Cocktail1xPrevents protein degradation
Phosphatase Inhibitor Cocktail1xPrevents dephosphorylation

Note: The optimal concentration of SDS may need to be determined empirically.[7]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis Cell Lysis cluster_purification Affinity Purification cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture with Bait-Ligase Expression Biotin_Addition 2. Add this compound (e.g., Biotin, Bio-phenol) Cell_Culture->Biotin_Addition Labeling 3. Proximity Labeling of Proximal Proteins Biotin_Addition->Labeling Harvest_Wash 4. Harvest and Wash Cells Labeling->Harvest_Wash Lysis 5. Resuspend in Optimized Lysis Buffer Harvest_Wash->Lysis Clarification 6. Clarify Lysate (Centrifugation) Lysis->Clarification Binding 7. Bind to Streptavidin Beads Clarification->Binding Washing 8. Stringent Washing Binding->Washing Elution 9. Elute Biotinylated Proteins Washing->Elution Analysis 10. Mass Spectrometry or Western Blot Elution->Analysis troubleshooting_tree Start Problem with Biotin Pulldown Low_Yield Low Yield of Biotinylated Proteins? Start->Low_Yield High_Background High Background of Non-Biotinylated Proteins? Start->High_Background Lysis_Check Lysis_Check Low_Yield->Lysis_Check Yes Washing_Check Washing_Check High_Background->Washing_Check Yes Increase_Detergent Increase Detergent Strength or Add Sonication Degradation_Check Protein Degradation? Add_Inhibitors Add Fresh Protease/ Phosphatase Inhibitors Degradation_Check->Add_Inhibitors Yes Binding_Check Inefficient Binding? Degradation_Check->Binding_Check No Dilute_Lysate Dilute Lysate Before Adding to Beads Binding_Check->Dilute_Lysate Yes Increase_Wash_Stringency Increase Salt/Detergent in Wash Buffers Interaction_Check Too Many Co-purified Interactors? Increase_Lysis_Stringency Use Harsher Lysis Buffer (e.g., more SDS) Interaction_Check->Increase_Lysis_Stringency Yes Lysis_Check->Increase_Detergent No Lysis_Check->Degradation_Check Yes Washing_Check->Increase_Wash_Stringency No Washing_Check->Interaction_Check Yes

References

Diaminobiotin-Based Proximity Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using diaminobiotin (DAB)-based proximity labeling techniques such as APEX, TurboID, and BioID.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for a this compound-based proximity labeling experiment?

A1: A robust proximity labeling experiment should include several negative controls to ensure the identified proteins are true positives resulting from specific labeling by the fusion protein of interest. The key negative controls are:

  • Parental/Empty Vector Control: Cells that do not express the enzyme-fusion protein but are subjected to the same experimental conditions, including biotin (B1667282) incubation and lysis. This control identifies proteins that endogenously bind to the affinity purification resin (e.g., streptavidin beads).

  • Unfused Enzyme Control: Cells expressing the proximity labeling enzyme (e.g., TurboID, APEX2) without being fused to the protein of interest. This helps to identify background biotinylation caused by the enzyme's expression and activity, independent of its specific localization.

  • No Biotin Control: Cells expressing the fusion protein but not treated with biotin. This control is crucial for identifying endogenously biotinylated proteins, which would otherwise be mistaken for proximity-labeled candidates.

Q2: How can I confirm that my fusion protein is correctly localized within the cell?

A2: Correct subcellular localization of the enzyme-fusion protein is critical for the validity of the experiment. Mislocalization can lead to the biotinylation of proteins in incorrect compartments, resulting in misleading data. It is essential to validate the localization using established methods such as:

  • Immunofluorescence (IF): This is the most common method. Use an antibody against your protein of interest or a tag on the fusion construct to visualize its location. Co-staining with known markers for specific organelles can confirm precise localization.

  • Western Blotting of Subcellular Fractions: Biochemically fractionate the cell lysate into different compartments (e.g., nuclear, cytoplasmic, mitochondrial) and perform a Western blot to detect the presence of your fusion protein in the expected fraction.

Q3: My final protein list contains many known contaminants. How can I reduce this background?

A3: The presence of common contaminants (e.g., keratins, ribosomal proteins, heat shock proteins) is a frequent issue. Here are several strategies to minimize them:

  • Optimize Enzyme Concentration and Labeling Time: Titrate the expression level of your fusion protein to the lowest detectable level that still provides sufficient labeling. Shorter biotin incubation times can also reduce non-specific background biotinylation.

  • Stringent Wash Buffers: Increase the stringency of your wash buffers during the streptavidin pulldown. This can include increasing the detergent concentration (e.g., up to 2% SDS), salt concentration, or adding urea (B33335) (up to 8M) to disrupt non-specific protein interactions.

  • Use a Contaminant Repository Database: Bioinformatic tools and databases, such as the Contaminant Repository for Affinity Purification (CRAPome), can help to filter out proteins that are frequently identified as non-specific binders in affinity purification-mass spectrometry (AP-MS) experiments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of biotinylated proteins 1. Inefficient enzyme activity.2. Suboptimal biotin concentration or incubation time.3. Fusion protein is not expressed or is degraded.4. Inefficient lysis or pulldown.1. Confirm enzyme activity via a dot blot or Western blot with streptavidin-HRP.2. Optimize biotin concentration (typically 50-500 µM) and labeling time (can range from 10 minutes for TurboID to 16-24 hours for BioID).3. Verify fusion protein expression and stability via Western blot.4. Ensure complete cell lysis and sufficient incubation time with streptavidin beads.
High background of non-specific proteins 1. Overexpression of the fusion protein.2. Labeling time is too long.3. Insufficiently stringent washes.4. Endogenous biotinylated proteins are being pulled down.1. Reduce the expression level of the fusion protein, possibly by using an inducible promoter.2. Decrease the biotin incubation time.3. Increase the stringency of wash buffers (e.g., add 1-2% SDS, 8M urea, or increase salt concentration).4. Perform a "no biotin" control to identify and subtract these proteins.
Fusion protein is mislocalized 1. The fusion tag interferes with protein folding or targeting signals.2. The protein is being overexpressed, leading to aggregation or accumulation in the wrong compartment.1. Try fusing the enzyme to the other terminus (N- vs. C-terminus) of your protein of interest.2. Use a weaker promoter or an inducible expression system to lower the expression level. Confirm localization with immunofluorescence.
Inconsistent results between replicates 1. Variability in cell culture conditions.2. Inconsistent timing of biotin addition or lysis.3. Incomplete cell lysis.4. Pipetting errors.1. Standardize cell passage number, confluency, and media conditions.2. Ensure precise and consistent timing for all experimental steps.3. Visually inspect for complete lysis under a microscope and optimize lysis buffer if necessary.4. Use calibrated pipettes and be meticulous with all liquid handling steps.

Experimental Workflow & Data Analysis

A typical proximity labeling workflow involves several key stages, from initial construct design to final data analysis. Proper controls must be integrated at each step to ensure the reliability of the results.

cluster_exp Experimental Phase cluster_ctrl Control Integration cluster_analysis Data Analysis Phase A Construct Design & Cloning B Transfection & Expression Validation A->B C Proximity Labeling (Biotin Addition) B->C C1 Localization Control (Immunofluorescence) B->C1 C3 Expression Control (Western Blot) B->C3 D Cell Lysis C->D C2 Negative Controls: - Parental/Empty Vector - Unfused Enzyme - No Biotin C->C2 E Streptavidin Affinity Purification D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Peptide/Protein Identification G->H I Data Normalization & Filtering H->I J Statistical Analysis (e.g., SAINT, CRAPome) I->J K Candidate Prioritization & Validation J->K

Caption: Proximity Labeling Workflow with Integrated Controls.

This diagram illustrates the major steps in a this compound-based proximity labeling experiment, from the initial experimental phase through to data analysis. It highlights the critical points for integrating essential controls, such as localization and negative controls, to ensure data quality and reliability.

Logic for Prioritizing Protein Candidates

After obtaining a list of identified proteins from the mass spectrometry data, a logical filtering process is necessary to distinguish high-confidence candidates from background noise. This involves comparing the results from your experimental sample against the various negative controls.

Total Total Proteins Identified (from Experimental Sample) Filtered1 Initial Filtered List Total->Filtered1 Subtract Control1 Proteins in 'No Biotin' Control (Endogenously Biotinylated) Control1->Filtered1 Control2 Proteins in 'Unfused Enzyme' Control (Non-specific Labeling) Control2->Filtered1 Control3 Proteins in 'Parental' Control (Bead Contaminants) Control3->Filtered1 SAINT Statistical Analysis (e.g., SAINT, Perseus) Filtered1->SAINT Final High-Confidence Proximity Candidates SAINT->Final Prioritize based on score and abundance

Caption: Data Filtering and Candidate Prioritization Logic.

This flowchart outlines the process for refining the raw protein list from a proximity labeling experiment. By systematically subtracting proteins identified in the negative controls, and then applying statistical analysis, researchers can significantly increase the confidence in their final list of candidate proteins.

Validation & Comparative

Diaminobiotin vs. Biotin: A Comparative Guide to Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and proteomics, the specific and efficient labeling of proteins is paramount for a multitude of applications, including protein purification, localization, and interaction studies. Biotin (B1667282), a small vitamin, has long been a cornerstone of protein labeling due to its remarkably strong and specific interaction with avidin (B1170675) and streptavidin. This guide provides a detailed comparison of the well-established biotin with a lesser-known derivative, diaminobiotin, in the context of protein labeling efficiency.

While biotin is a widely utilized and extensively documented tool for protein labeling, this compound remains a more obscure compound with limited available data regarding its application and efficiency in this context. This guide will therefore focus on the established methodologies for biotinylation and draw a theoretical comparison with this compound based on its chemical structure.

Chemical Structures and Reactive Moieties

The primary difference between biotin and this compound lies in their chemical structures, which dictates their potential for protein conjugation.

Biotin (Vitamin H) possesses a valeric acid side chain that can be activated, most commonly with an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues.[1][2]

This compound is a derivative of biotin where the ureido ring is opened, resulting in two primary amine groups.[3] These amine groups themselves could potentially be targets for conjugation or could be involved in alternative labeling chemistries.

Protein Labeling Methodologies

The most prevalent method for biotinylating proteins involves the use of amine-reactive biotin derivatives, particularly NHS esters of biotin.[4][5][6] This process, known as biotinylation, results in the formation of a stable amide bond between biotin and the protein.[6]

Amine-Reactive Labeling with Biotin-NHS Ester

The general workflow for labeling proteins with Biotin-NHS ester is a well-established and straightforward process.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution in Amine-Free Buffer (pH 7-9) Incubation Incubation (Room Temp or 4°C) Protein->Incubation BiotinNHS Biotin-NHS Ester (dissolved in DMSO/DMF) BiotinNHS->Incubation Purification Removal of Excess Biotin (Dialysis or Gel Filtration) Incubation->Purification QC Quantification of Labeling Efficiency Purification->QC

Figure 1: General workflow for protein labeling with Biotin-NHS ester.

The reaction mechanism involves the nucleophilic attack of a primary amine from the protein on the ester group of the Biotin-NHS, leading to the formation of a stable amide bond and the release of NHS.

Figure 2: Reaction of a primary amine with Biotin-NHS ester.

Due to the lack of commercially available reactive derivatives of this compound for protein labeling and the absence of published protocols, a direct experimental comparison is not feasible at this time.

Quantitative Comparison of Labeling Efficiency

A direct quantitative comparison of protein labeling efficiency between this compound and biotin is not possible due to the absence of experimental data for this compound in the scientific literature.

For biotin, the labeling efficiency is influenced by several factors:

  • pH of the reaction: The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[4][6]

  • Molar ratio of biotin to protein: Increasing the molar excess of the biotin reagent can lead to a higher degree of labeling.[7]

  • Protein concentration: Higher protein concentrations generally result in more efficient labeling.

  • Reaction time and temperature: Typical incubation times range from 30 minutes to a few hours at room temperature or 4°C.[6][8]

The degree of biotinylation can be quantified using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by using biotinylation reagents that incorporate a chromophore for spectrophotometric quantification.[9][10]

Table 1: Comparison of this compound and Biotin for Protein Labeling

FeatureThis compoundBiotin
Chemical Structure Contains two primary amine groups resulting from an opened ureido ring.[3]Contains a valeric acid side chain that can be activated for reaction.[1]
Common Reactive Form No commercially available amine-reactive derivatives for protein labeling found.N-hydroxysuccinimide (NHS) ester is widely used.[4][5]
Labeling Chemistry Potential for alternative conjugation chemistries via its primary amines.Forms a stable amide bond with primary amines on proteins.[6]
Published Protocols No detailed protocols for protein labeling were found in the search results.Numerous well-established protocols are available.[4][6][8]
Quantitative Data on Labeling Efficiency No data available.Labeling efficiency is well-characterized and influenced by pH, molar ratio, and concentration.[4][7]

Experimental Protocols

Protocol: Protein Labeling with Biotin-NHS Ester

This protocol is a general guideline for the biotinylation of proteins using an amine-reactive NHS ester of biotin.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Biotin-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[6]

  • Prepare Biotin-NHS Stock Solution: Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to a concentration of 10 mM.[4]

  • Labeling Reaction: Add a calculated molar excess of the Biotin-NHS stock solution to the protein solution. A common starting point is a 20-fold molar excess.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[6]

  • Quench Reaction: Add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Biotin-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted biotin and byproducts by dialysis against PBS or by using a desalting column.

  • Quantification (Optional): Determine the degree of biotinylation using a method such as the HABA assay.[9]

Conclusion

Based on the currently available scientific literature, biotin, particularly in the form of its NHS ester, is the unequivocally preferred and established reagent for protein labeling . It is supported by a vast body of research, with well-defined protocols and methods for quantifying its labeling efficiency.

This compound, in contrast, does not appear to be a commonly used reagent for protein labeling. The lack of commercially available reactive derivatives and published protocols makes it an impractical choice for researchers at this time. While its chemical structure suggests potential for alternative conjugation strategies, further research and development would be required to establish its utility and efficiency in protein labeling.

For researchers, scientists, and drug development professionals seeking a reliable and efficient method for protein labeling, the use of amine-reactive biotin derivatives remains the industry standard.

References

A Head-to-Head Comparison of Diaminobiotin and Desthiobiotin for Reversible Binding Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and reversible biotin-streptavidin binding systems, this guide provides a comprehensive comparison of two popular biotin (B1667282) analogs: diaminobiotin and desthiobiotin. We delve into their binding kinetics, elution characteristics, and practical applications, supported by experimental data and detailed protocols.

The streptavidin-biotin interaction is a cornerstone of many biotechnological applications, prized for its high affinity and specificity. However, the near-irreversible nature of this bond can be a significant drawback in applications requiring the gentle recovery of bound molecules. This compound and desthiobiotin have emerged as valuable alternatives, offering reversible binding to streptavidin, thus enabling the mild elution of captured targets. This guide presents a detailed comparison to aid in the selection of the most suitable analog for your specific research needs.

Quantitative Comparison of Binding Parameters

The binding affinity of biotin and its analogs to streptavidin is a critical parameter for designing affinity capture experiments. The dissociation constant (Kd) is a key measure of this affinity, with a lower Kd value indicating a stronger binding interaction.

LigandDissociation Constant (Kd) with StreptavidinKey Characteristics
Biotin ~10⁻¹⁴ M[1]Extremely high affinity, essentially irreversible binding under physiological conditions.
Desthiobiotin ~10⁻¹¹ M[2]Lower affinity than biotin, allowing for competitive elution with free biotin under mild conditions.[3]
This compound Weaker than biotin; evaluation via Raman spectroscopy suggests a measurable dissociation constant.[4]Binding is reversible, but quantitative affinity data with wild-type streptavidin is less commonly cited.

Elution Strategies: Recovering Your Target

The primary advantage of using this compound and desthiobiotin lies in the ability to elute the bound molecules under gentle conditions, preserving their structure and function.

Desthiobiotin: Elution is typically achieved through competitive displacement with an excess of free biotin.[3] This method is highly specific and avoids the harsh denaturing conditions required to break the native biotin-streptavidin bond.

This compound: While less documented, the elution of this compound-tagged molecules would likely also rely on competitive displacement with biotin or potentially by altering buffer conditions such as pH, taking advantage of its weaker binding affinity compared to biotin.

Visualizing the Reversible Binding Workflow

The following diagram illustrates a typical workflow for affinity purification using a reversible biotin analog like desthiobiotin.

Reversible_Binding_Workflow Workflow for Affinity Purification using Reversible Biotin Analogs cluster_binding Binding Phase cluster_washing Washing Phase cluster_elution Elution Phase cluster_analysis Downstream Analysis Biotinylated_Sample Sample containing This compound/desthiobiotin- tagged target Incubation Incubate to allow binding Biotinylated_Sample->Incubation Streptavidin_Beads Streptavidin-coated magnetic beads/resin Streptavidin_Beads->Incubation Wash_Buffer Wash with buffer to remove non-specific binders Incubation->Wash_Buffer Elution_Solution Add elution buffer (e.g., excess free biotin) Wash_Buffer->Elution_Solution Eluted_Target Collect eluted target molecule Elution_Solution->Eluted_Target Downstream_Analysis SDS-PAGE, Western Blot, Mass Spectrometry, etc. Eluted_Target->Downstream_Analysis

Caption: A generalized workflow for affinity capture and elution using reversible biotin analogs.

Experimental Protocols

Determining Binding Affinity via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for measuring the kinetics of molecular interactions in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of this compound and desthiobiotin binding to streptavidin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound and desthiobiotin solutions at various concentrations in running buffer

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Immobilization: Covalently immobilize streptavidin onto the sensor chip surface according to the manufacturer's instructions.

  • Analyte Injection: Inject a series of concentrations of this compound or desthiobiotin over the streptavidin-coated surface at a constant flow rate.

  • Association Phase: Monitor the change in response units (RU) as the analyte binds to the immobilized streptavidin.

  • Dissociation Phase: After the association phase, flow running buffer over the sensor surface and monitor the decrease in RU as the analyte dissociates.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Affinity Chromatography with Competitive Elution

This protocol describes a general procedure for capturing a biotinylated protein using streptavidin-coated beads and eluting it with free biotin.

Objective: To purify a protein of interest tagged with desthiobiotin.

Materials:

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM d-biotin)

  • Sample containing the desthiobiotin-tagged protein

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any preservatives.

  • Binding: Incubate the cell lysate or protein solution containing the desthiobiotin-tagged protein with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnet or by centrifugation and discard the supernatant. Wash the beads three times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Elution Buffer and incubate for 30-60 minutes at room temperature with gentle agitation.

  • Collection: Pellet the beads and carefully collect the supernatant containing the eluted protein. The elution step can be repeated to maximize recovery.

  • Analysis: Analyze the eluted fraction by SDS-PAGE, Western blotting, or other downstream applications.

Signaling Pathway and Logical Relationship Diagram

The interaction between biotin analogs and streptavidin is a direct binding event and does not involve a signaling pathway in the traditional sense. However, the logical relationship in a competitive elution experiment can be visualized.

Competitive_Elution Logical Diagram of Competitive Elution Streptavidin Streptavidin Streptavidin_Desthiobiotin Streptavidin-Desthiobiotin-Target Complex Streptavidin->Streptavidin_Desthiobiotin Binds Desthiobiotin_Target Desthiobiotin-Target Complex Desthiobiotin_Target->Streptavidin_Desthiobiotin Binds Free_Biotin Free Biotin (in excess) Streptavidin_Biotin Streptavidin-Biotin Complex Free_Biotin->Streptavidin_Biotin Binds with higher affinity Streptavidin_Desthiobiotin->Streptavidin_Biotin Displaces Eluted_Target Eluted Target Streptavidin_Desthiobiotin->Eluted_Target Releases

Caption: Competitive elution of a desthiobiotin-tagged target from streptavidin by free biotin.

References

Diaminobiotin: A Superior Alternative for Reversible Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the biotin-streptavidin interaction stands as a cornerstone for a myriad of applications, from affinity purification to immunoassays. However, the quasi-irreversible nature of this bond often presents a significant hurdle when the gentle recovery of tagged biomolecules is paramount. This has spurred the development of various biotin (B1667282) analogs that offer reversible binding. Among these, diaminobiotin emerges as a compelling alternative, offering distinct advantages over other commonly used analogs like desthiobiotin and iminobiotin. This guide provides a comprehensive comparison of this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

Unveiling the Advantages of this compound

This compound, a derivative of biotin where the ureido ring is replaced by two amino groups, presents a unique profile of binding affinity and elution characteristics. While it maintains a strong and specific interaction with streptavidin and avidin (B1170675), its binding is readily reversible under mild conditions, a feature that sets it apart from the tenacious grip of standard biotin.

Comparative Analysis of Biotin Analogs

The primary advantage of this compound and other reversible analogs lies in their dissociation constants (Kd) and the conditions required for elution. A higher Kd value signifies a weaker binding affinity, facilitating easier dissociation.

Biotin AnalogBinding PartnerDissociation Constant (Kd)Elution Conditions
Biotin Streptavidin~10⁻¹⁴ M[1]Harsh denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5)[2]
Avidin~10⁻¹⁵ M[3][4]Harsh denaturing conditions[3]
This compound Streptavidin (mutant)~3.7 x 10⁻⁵ M (Ka = 2.7 x 10⁴ M⁻¹)[5]pH shift (e.g., pH 10.0 for elution)[6]
AvidinN/AN/A
Desthiobiotin Streptavidin~10⁻¹¹ M[7]Competitive displacement with free biotin[8]
Avidin~10⁻⁹ M[9]Competitive displacement with free biotin[9]
Iminobiotin Streptavidin~10⁻⁵ M (pH-dependent)[10]pH shift (elution at pH 4.0)[11]
Avidin~10⁻¹¹ M (at basic pH)[12]pH shift (elution at pH 4.0)[11]

This compound in Action: Experimental Evidence

A key advantage of this compound is its ability to mimic biotin's biological activity in certain cellular contexts without interfering with essential metabolic pathways. A study on human T-cells (Jurkat cells) demonstrated that both this compound and desthiobiotin can upregulate the expression of genes encoding for Interleukin-2 (IL-2) and the gamma chain of the IL-2 receptor (IL-2Rγ), similar to biotin.[13] This suggests that this compound can be a valuable tool for studying specific signaling pathways without the global metabolic effects of biotin.[13] Crucially, the study also showed that unlike biotin, supplementation with this compound or desthiobiotin did not affect the activities of carboxylases, indicating a more targeted biological effect.[13]

IL-2 and IL-2Rγ Signaling Pathway

The upregulation of IL-2 and IL-2Rγ by this compound has significant implications for T-cell activation and proliferation. The binding of IL-2 to its receptor initiates a cascade of downstream signaling events crucial for an immune response.

IL2_Signaling cluster_receptor IL-2 Receptor Complex cluster_downstream Downstream Signaling IL2R_gamma IL-2Rγ (CD132) JAK3 JAK3 IL2R_gamma->JAK3 activates IL2R_beta IL-2Rβ (CD122) IL2R_beta->IL2R_gamma JAK1 JAK1 IL2R_beta->JAK1 activates PI3K PI3K IL2R_beta->PI3K activates RAS_RAF_MAPK Ras-Raf-MAPK IL2R_beta->RAS_RAF_MAPK activates IL2R_alpha IL-2Rα (CD25) IL2R_alpha->IL2R_beta IL2 IL-2 IL2->IL2R_alpha STAT5 STAT5 JAK1->STAT5 phosphorylates JAK3->STAT5 phosphorylates Gene_Expression Gene Transcription (e.g., Proliferation, Survival) STAT5->Gene_Expression regulates PI3K->Gene_Expression RAS_RAF_MAPK->Gene_Expression

IL-2 signaling pathway activated by IL-2 binding to its receptor.

Experimental Protocols

Synthesis of Amine-Reactive this compound (this compound-NHS Ester)

This protocol describes a general method for the synthesis of an N-hydroxysuccinimide (NHS) ester of this compound, making it reactive towards primary amines on proteins and other biomolecules.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and DCC (1.3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 19 hours.[14]

  • A precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

  • Concentrate the filtrate under high vacuum.

  • Dissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the this compound-NHS ester.

  • Characterize the product by NMR and mass spectrometry.

NHS_Ester_Synthesis This compound This compound (Carboxylic Acid) Reaction Coupling Reaction (DMF, RT, 19h) This compound->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction DCC DCC DCC->Reaction Activates Diaminobiotin_NHS This compound-NHS Ester DCU Dicyclohexylurea (Precipitate) Reaction->Diaminobiotin_NHS Reaction->DCU

Synthesis of this compound-NHS ester.
Protein Labeling with this compound-NHS Ester

This protocol outlines the procedure for labeling a protein with the synthesized this compound-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester dissolved in an organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Prepare a stock solution of this compound-NHS ester (e.g., 10 mg/mL) in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the protein solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes at room temperature.

  • Remove the excess, unreacted this compound-NHS ester and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Affinity Purification of a this compound-Labeled Protein

This protocol describes the capture and elution of a this compound-labeled protein using a streptavidin-agarose resin.

Materials:

  • Streptavidin-agarose resin

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 50 mM ammonium (B1175870) carbonate, 0.5 M NaCl, pH 10.0)[6]

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 7.0)

Procedure:

  • Equilibrate the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.

  • Load the this compound-labeled protein sample onto the column.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound this compound-labeled protein with 5-10 column volumes of Elution Buffer.

  • Collect the eluted fractions and immediately neutralize them by adding the Neutralization Buffer.

  • Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence of the purified protein.

Affinity_Purification cluster_workflow Affinity Purification Workflow Start This compound-labeled Protein Sample Equilibrate Equilibrate Streptavidin Resin with Binding Buffer Start->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with High pH Buffer Wash->Elute Neutralize Neutralize Eluted Fractions Elute->Neutralize End Purified Protein Neutralize->End

Affinity purification workflow for this compound-labeled proteins.

Conclusion

This compound presents a valuable and versatile alternative to traditional biotin and other reversible analogs for a range of applications in research and drug development. Its key advantages include a strong but reversible binding to streptavidin and avidin, allowing for gentle elution of tagged biomolecules. Furthermore, its ability to mimic biotin's activity in specific cellular signaling pathways without affecting general metabolic processes makes it a powerful tool for targeted studies. While more quantitative data on its binding kinetics with wild-type streptavidin and avidin would be beneficial, the available evidence and methodologies clearly demonstrate the potential of this compound to overcome the limitations of the conventional biotin-streptavidin system. By carefully considering the comparative data and experimental protocols provided in this guide, researchers can confidently incorporate this compound into their workflows to achieve more efficient and reliable results.

References

Validating Diaminobiotin-Identified Protein Interactions with Co-Immunoprecipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics, identifying protein-protein interactions (PPIs) is crucial for unraveling complex cellular processes and signaling networks. Proximity-dependent biotinylation identification (BioID), which utilizes a promiscuous biotin (B1667282) ligase (BirA*) fused to a protein of interest, has emerged as a powerful tool for mapping protein interactomes in a native cellular environment.[1][2][3] This method allows for the biotinylation of proteins in close proximity to the bait protein, enabling the capture of both stable and transient interactions. However, a key challenge with BioID is distinguishing direct, high-confidence interactors from proximal bystanders.[1] Consequently, co-immunoprecipitation (co-IP) is widely employed as a gold-standard method to validate the interactions identified through BioID.[4][5]

This guide provides a comprehensive comparison of BioID and co-IP, detailing their respective methodologies and presenting a case study on the nonsense-mediated mRNA decay (NMD) complex to illustrate how these techniques are synergistically used.

Diaminobiotin (BioID) vs. Co-Immunoprecipitation (Co-IP): A Head-to-Head Comparison

FeatureThis compound Identification (BioID)Co-Immunoprecipitation (Co-IP)
Principle A promiscuous biotin ligase (BirA) fused to a "bait" protein biotinylates nearby proteins ("prey") within a ~10 nm radius in living cells.[2][3]An antibody targets a "bait" protein, pulling it down from a cell lysate along with its directly bound interacting partners.[1]
Interaction Type Captures both stable and transient or weak interactions, as well as proximal proteins that may not directly interact.[1][2]Primarily identifies stable and direct protein-protein interactions that can withstand cell lysis and washing steps.
Cellular Context Biotinylation occurs in living cells, preserving the native cellular environment and interactions.Interactions are captured from cell lysates, which may lead to the loss of transient interactions or the formation of post-lysis artifacts.
Strengths - High sensitivity for weak or transient interactions.[1][2]- Provides spatial context by identifying proximal proteins.- Can be used for insoluble proteins.- High confidence in identifying direct and stable interactions.- Does not require genetic modification if a specific antibody is available.
Limitations - Does not distinguish between direct interactors and proximal bystanders.[1]- Potential for false positives due to the promiscuous nature of BirA.- May miss weak or transient interactions.[1]- Success is highly dependent on antibody specificity and affinity.- Susceptible to non-specific binding to the antibody or beads.
Validation Requires secondary validation, often with co-IP, to confirm direct interactions.[4][5]Can be self-validating to a degree, but reciprocal co-IPs are recommended for higher confidence.

Experimental Workflows: From Discovery to Validation

The general workflow for identifying and validating protein-protein interactions often begins with a broad screening method like BioID, followed by a more targeted validation approach such as co-IP.

G cluster_BioID BioID: Discovery Phase cluster_CoIP Co-IP: Validation Phase bait Bait Protein-BirA* Fusion biotin Add Biotin bait->biotin lysis_bioid Cell Lysis biotin->lysis_bioid streptavidin Streptavidin Pull-down lysis_bioid->streptavidin ms_bioid Mass Spectrometry streptavidin->ms_bioid candidates Candidate Interactors ms_bioid->candidates lysis_coip Cell Lysis candidates->lysis_coip Select candidates for validation antibody Add Specific Antibody lysis_coip->antibody beads Protein A/G Beads antibody->beads pulldown Immunoprecipitation beads->pulldown wash Wash Steps pulldown->wash elution Elution wash->elution wb Western Blot elution->wb validated Validated Interaction wb->validated

Caption: Combined BioID and Co-IP Workflow.

Experimental Protocol: this compound Identification (BioID)
  • Vector Construction and Cell Line Generation: The gene encoding the protein of interest ("bait") is fused in-frame with the promiscuous biotin ligase BirA*. This construct is then introduced into cells to generate a stable cell line expressing the fusion protein.

  • Biotin Labeling: The cells are incubated with excess biotin for a defined period (e.g., 16-24 hours). During this time, the BirA* enzyme will biotinylate proteins in close proximity to the bait protein.

  • Cell Lysis: Cells are harvested and lysed under denaturing conditions to stop the biotinylation reaction and solubilize proteins.

  • Streptavidin Affinity Purification: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.

  • Elution and Mass Spectrometry: The captured proteins are eluted from the beads and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are compared to a negative control (e.g., cells expressing BirA* alone) to identify specific proximal interactors of the bait protein.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): The cell lysate is incubated with beads alone to reduce non-specific binding in subsequent steps.

  • Immunoprecipitation: An antibody specific to the bait protein is added to the cell lysate and incubated to allow for the formation of antibody-antigen complexes.

  • Complex Capture: Protein A/G-coated beads are added to the lysate to capture the antibody-antigen complexes.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bait protein and its interacting partners are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting protein identified from the BioID screen.

Case Study: Validation of the NMD Complex Interactome

A study by Schweingruber et al. (2016) utilized BioID to identify proteins associated with the nonsense-mediated mRNA decay (NMD) factors UPF1, UPF2, and SMG5.[6] To increase the stringency and identify more stable interactors, they also employed a combined approach of co-IP followed by streptavidin affinity purification. The table below presents a selection of proteins identified for the bait protein UPF1 using both approaches. The data is represented as normalized spectral counts.

ProteinBioID (UPF1 Bait)Combined BioID/Co-IP (UPF1 Bait)Known NMD Interactor
UPF1 10581345Yes
UPF2 354487Yes
UPF3B 121201Yes
SMG1 98156Yes
SMG5 76112Yes
EIF4A3 152211Yes (EJC component)
CASC3 89134Yes (EJC component)
RNPS1 6598Yes (EJC component)
CRKL 4512Novel Candidate
EIF4A2 338Novel Candidate

Data adapted from Schweingruber et al., 2016.[6][7]

The results demonstrate that known core components of the NMD and associated exon junction complex (EJC) were robustly identified by both methods. The combined BioID/co-IP approach generally yielded higher spectral counts for these stable interactors, indicating an enrichment of proteins that are both in proximity and in a stable complex with UPF1. Conversely, novel, potentially transient interactors like CRKL and EIF4A2 were more prominently identified in the standard BioID experiment, highlighting the complementary nature of these techniques.

Signaling Pathway Context: The mTORC1 Pathway

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its activity is spatially regulated within the cell.[8][9][10] BioID has been instrumental in identifying the spatial association of mTORC1 with various cellular structures, such as focal adhesions, which can then be validated through co-IP and other methods.

mTORC1_Pathway GF Growth Factors PI3K PI3K GF->PI3K activates AA Amino Acids mTORC1 mTORC1 AA->mTORC1 activates AKT AKT PI3K->AKT activates TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth promotes EIF4EBP1->Protein_Synth inhibits

References

Anti-Biotin Antibodies: A Comparative Guide to Cross-Reactivity with Diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of anti-biotin antibodies is critical for the accuracy and reliability of various immunoassays. This guide provides a comparative analysis of the cross-reactivity of anti-biotin antibodies with diaminobiotin, a structurally similar analog. While direct quantitative comparisons in published literature are scarce, this document synthesizes available data and outlines experimental protocols to enable researchers to perform their own assessments.

Executive Summary

Anti-biotin antibodies are indispensable tools in biotechnology, widely used in techniques such as ELISA, Western blotting, and immunohistochemistry. Their high affinity and specificity for biotin (B1667282) enable sensitive detection and quantification of biotinylated molecules. However, the potential for cross-reactivity with biotin analogs like this compound can lead to inaccurate results. This guide explores the structural basis for this potential cross-reactivity, presents the limited available binding data, and provides a detailed experimental workflow for researchers to quantify this interaction.

Structural Comparison: Biotin vs. This compound

The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure of its antigen. Biotin and this compound share a common core structure, with a key difference in the ureido ring of biotin.

  • Biotin: Features a ureido (tetrahydroimidizalone) ring fused to a tetrahydrothiophene (B86538) ring. The ureido ring is crucial for the high-affinity interaction with both avidin (B1170675) and anti-biotin antibodies.

  • This compound: In this compound, the ureido ring of biotin is opened, resulting in two primary amine groups. This structural alteration is significant and would be expected to impact the binding affinity of anti-biotin antibodies.

Performance Data: A Gap in the Literature

A comprehensive search of scientific literature reveals a lack of direct, head-to-head quantitative comparisons of the binding affinity of a specific anti-biotin antibody to both biotin and this compound.

One study using a competitive enzyme immunoassay provided a relative "affinity index" for the interaction of a monoclonal anti-biotin antibody with d-biotin.[1] In this study, the interaction between streptavidin and d-biotin was set as the benchmark with an affinity/avidity index of 100. The interaction of the anti-biotin antibody with d-biotin had an affinity index of 0.001.[1]

Crucially, no corresponding affinity data for this compound with this or any other anti-biotin antibody was found in the reviewed literature. This highlights a significant data gap for researchers relying on the specificity of these antibodies in the presence of biotin analogs.

To address this, a standardized method to determine the cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a framework for determining the cross-reactivity of an anti-biotin antibody with this compound by comparing the concentration of each compound required to inhibit the binding of a biotinylated conjugate to the antibody.

Objective: To determine the 50% inhibitory concentration (IC50) for both biotin and this compound and calculate the percent cross-reactivity.

Materials:

  • Anti-biotin antibody

  • Biotinylated protein (e.g., Biotin-BSA)

  • d-Biotin (for standard curve)

  • This compound

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-biotin antibody at an optimized concentration in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of both d-biotin and this compound in a suitable buffer.

    • In separate wells, add a fixed, optimized concentration of the biotinylated protein.

    • Add the serial dilutions of d-biotin or this compound to the respective wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound reagents.

  • Detection: Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add the enzyme substrate and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the Stop Solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both biotin and this compound.

  • Determine the IC50 value for each compound from the resulting sigmoidal curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Biotin / IC50 of this compound) * 100

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and the principle of the competitive ELISA.

G cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat Plate with Anti-Biotin Antibody wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_conjugate Add Biotinylated Protein wash2->add_conjugate prepare Prepare Biotin & This compound Dilutions add_competitor Add Biotin or This compound prepare->add_competitor add_conjugate->add_competitor incubate_comp Incubate add_competitor->incubate_comp wash3 Wash incubate_comp->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary incubate_detect Incubate add_secondary->incubate_detect wash4 Wash incubate_detect->wash4 add_substrate Add TMB Substrate wash4->add_substrate incubate_sub Incubate add_substrate->incubate_sub add_stop Add Stop Solution incubate_sub->add_stop read Read Absorbance add_stop->read

Figure 1. Experimental workflow for competitive ELISA.

G cluster_no_competitor High Signal (No Competitor) cluster_with_competitor Low Signal (With Competitor) Ab Anti-Biotin Ab Biotin_conj Biotin-HRP Ab->Biotin_conj Binding Ab2 Anti-Biotin Ab Biotin_conj2 Biotin-HRP Ab2->Biotin_conj2 Inhibited Competitor Free Biotin or This compound Ab2->Competitor Binding

References

A Head-to-Head Battle of Proximity Labeling Titans: Diaminobiotin/APEX2 vs. TurboID

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the dynamic landscape of in-cell protein mapping, providing a detailed comparative analysis of two leading proximity labeling techniques: the diaminobiotin-based APEX2 and the engineered biotin (B1667282) ligase TurboID. This guide offers a deep dive into their mechanisms, performance, and experimental considerations, supported by quantitative data and detailed protocols to inform your experimental design.

Proximity labeling (PL) has emerged as an indispensable tool for elucidating the intricate web of protein-protein interactions and mapping the proteomes of specific subcellular compartments within the native cellular environment.[1][2] By fusing a promiscuous labeling enzyme to a protein of interest, researchers can tag nearby proteins with biotin, enabling their subsequent enrichment and identification by mass spectrometry.[1][2] Among the most prominent PL enzymes are the ascorbate (B8700270) peroxidase APEX2, which utilizes biotin-phenol, a derivative of this compound, and the engineered biotin ligase TurboID.[3][4] While both achieve the same fundamental goal, their distinct catalytic mechanisms give rise to significant differences in performance and application, making the choice between them a critical experimental decision.[3][4]

This guide provides a comparative analysis of APEX2 and TurboID, presenting key performance metrics in a clear, tabular format, outlining detailed experimental protocols, and visualizing their mechanisms and workflows to aid researchers in selecting the optimal tool for their biological questions.

At a Glance: Key Differences and Performance Metrics

The choice between APEX2 and TurboID hinges on the specific requirements of the experiment, such as the desired temporal resolution, the nature of the subcellular environment, and the biological processes under investigation. A direct comparison of their core features reveals their respective strengths and weaknesses.[3][4]

FeatureThis compound (APEX2)TurboID
Enzyme Type Engineered Ascorbate Peroxidase[3][5]Engineered Biotin Ligase[6][7]
Substrates Biotin-phenol and Hydrogen Peroxide (H₂O₂)[1]Biotin and ATP[1][6]
Reactive Intermediate Short-lived biotin-phenol radicals[3]Reactive biotin-AMP[6]
Target Residues Primarily Tyrosine[3]Primarily Lysine[3][7]
Labeling Time Seconds (~1 minute)[3][5]Minutes (~10 minutes)[7]
Labeling Radius ~20 nm[3]~10 nm[3][7]
Temporal Resolution High[3]High (compared to BioID)[6]
Toxicity Potential for H₂O₂-induced oxidative stress[5][8]Generally non-toxic, but concerns about protein instability and persistent biotinylation exist[9][10][11]

Quantitative Performance in Subcellular Compartments

A study directly comparing APEX2 and TurboID in HEK293 cells across different subcellular compartments provides valuable insights into their labeling efficiency and potential biases. The number of unique proteins identified highlights that TurboID may have broader coverage in certain compartments, while APEX2 shows enrichment for specific pathways.[3]

Subcellular CompartmentUnique Proteins Identified (TurboID)Unique Proteins Identified (APEX2)
Cytosol>2000>1500
Nucleus>2500>2000
Membrane21461696

Data synthesized from a comparative study in HEK293 cells. The exact numbers can vary based on experimental conditions and cell types.[3]

These findings suggest that TurboID may be preferable for broader proteomic studies, particularly of membrane and nuclear proteomes, while APEX2 could be better suited for investigating specific metabolic pathways or protein environments rich in tyrosine residues.[3][4]

Visualizing the Mechanisms and Workflows

To better understand the practical differences between these two powerful techniques, the following diagrams illustrate their respective catalytic mechanisms and a general experimental workflow for a proximity labeling experiment.

APEX2_Mechanism cluster_APEX2 APEX2 Catalytic Cycle APEX2 APEX2 Radical Biotin-Phenol Radical APEX2->Radical + H₂O₂ + Biotin-Phenol H2O2 H₂O₂ BiotinPhenol Biotin-Phenol BiotinylatedProtein Biotinylated Protein Radical->BiotinylatedProtein Reacts with Tyrosine Protein Proximal Protein (with Tyrosine)

Caption: APEX2 Mechanism.

TurboID_Mechanism cluster_TurboID TurboID Catalytic Cycle TurboID TurboID BiotinAMP Biotin-AMP TurboID->BiotinAMP + Biotin + ATP Biotin Biotin ATP ATP BiotinylatedProtein Biotinylated Protein BiotinAMP->BiotinylatedProtein Reacts with Lysine (B10760008) Protein Proximal Protein (with Lysine)

Caption: TurboID Mechanism.

Proximity_Labeling_Workflow cluster_Workflow General Proximity Labeling Workflow Construct 1. Construct Fusion Protein (POI-Enzyme) Expression 2. Express in Cells Construct->Expression Labeling 3. Add Substrate(s) (e.g., Biotin-Phenol/H₂O₂ or Biotin) Expression->Labeling Lysis 4. Cell Lysis Labeling->Lysis Enrichment 5. Streptavidin Affinity Purification Lysis->Enrichment MS 6. Mass Spectrometry Analysis Enrichment->MS Analysis 7. Data Analysis MS->Analysis

Caption: Proximity Labeling Workflow.

Experimental Protocols

The following are generalized protocols for performing proximity labeling experiments with APEX2 and TurboID in mammalian cells. Specific parameters may require optimization depending on the protein of interest, cell type, and experimental goals.

APEX2 Proximity Labeling Protocol
  • Construct Design and Expression:

    • Clone the APEX2 gene and fuse it to the N- or C-terminus of your protein of interest (POI) in a suitable mammalian expression vector.

    • Transfect the construct into your cell line of choice and establish stable or transient expression. Verify the correct localization and expression of the fusion protein via immunofluorescence or western blotting.

  • Biotin-Phenol Labeling:

    • Incubate the cells with 500 µM biotin-phenol for 30 minutes at 37°C.

    • Initiate the labeling reaction by adding 1 mM H₂O₂ to the cells and incubate for 1 minute at room temperature.[5]

    • Quench the reaction by adding an antioxidant buffer (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).[1]

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Streptavidin Affinity Purification:

    • Incubate the cleared cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Sample Preparation:

    • Elute the biotinylated proteins from the beads.

    • Perform in-solution or on-bead trypsin digestion to generate peptides for mass spectrometry analysis.

TurboID Proximity Labeling Protocol
  • Construct Design and Expression:

    • Clone the TurboID gene and fuse it to your POI in a mammalian expression vector.

    • Transfect the construct into your cell line and verify expression and localization as described for APEX2.

  • Biotin Labeling:

    • Incubate the cells with 50 µM biotin for 10 minutes at 37°C.[7] Note that some studies report persistent biotinylation even without the addition of exogenous biotin, so careful controls are crucial.[9][10][11]

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Streptavidin Affinity Purification:

    • Follow the same procedure as for APEX2 to capture and wash biotinylated proteins using streptavidin beads.

  • Mass Spectrometry Sample Preparation:

    • Elute and digest the captured proteins for subsequent mass spectrometry analysis.

Concluding Remarks: Making an Informed Choice

Both this compound-based APEX2 and TurboID are powerful and versatile tools for proximity labeling, each with a unique set of advantages and disadvantages. The extremely fast kinetics of APEX2 make it ideal for capturing highly transient interactions with high temporal resolution.[3] However, the requirement for H₂O₂ can be a source of cellular stress.[5][8]

TurboID offers a less toxic alternative with a significantly faster labeling time compared to its predecessor, BioID.[6][7] Its preference for labeling lysine residues and its reported broader coverage in certain cellular compartments make it a strong candidate for comprehensive proteomic mapping.[3][4] However, researchers should be mindful of potential background biotinylation and reported protein instability.[9][10][11]

Ultimately, the optimal choice of enzyme will depend on the specific biological question. For studies demanding high temporal resolution of dynamic processes, APEX2 may be the superior choice. For broader, less time-sensitive proteomic profiling in living cells and organisms where toxicity is a major concern, TurboID presents a compelling option. Careful consideration of the experimental goals, coupled with the information provided in this guide, will empower researchers to harness the full potential of proximity labeling in their scientific endeavors.

References

A Head-to-Head Comparison of Proximity Labeling Techniques: Understanding the Roles of BioID2 and Diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, understanding protein-protein interactions within their native cellular environment is paramount for deciphering complex biological processes and accelerating drug development. Proximity labeling (PL) has emerged as a powerful technique to map these intricate networks. Among the various PL methods, those utilizing biotin (B1667282) ligases have gained significant traction. This guide provides a detailed comparison of BioID2, a widely used promiscuous biotin ligase, and clarifies the role of diaminobiotin, a biotin analog, in this context. It is crucial to note that BioID2 is a proximity labeling system, while this compound is a small molecule substrate, representing a fundamental difference in their application.

This compound: A Biotin Analog

This compound is a derivative of biotin where the ureido group of biotin is replaced by two amino groups. While it is structurally similar to biotin and can interact with biotin-binding proteins like streptavidin, it is not, by itself, a tool for proximity labeling.[1][2] Its primary relevance in this context is as a potential, albeit not commonly used, substrate for biotin ligases. Research has shown that various biotin ligases can exhibit different substrate specificities, and some may utilize biotin analogs.[3] However, standard proximity labeling protocols, including those for BioID2, predominantly utilize biotin.

BioID2: An Engineered Promiscuous Biotin Ligase for Proximity Labeling

BioID2 is a second-generation proximity labeling tool derived from the biotin ligase of Aquifex aeolicus.[4][5] It is a significant improvement over its predecessor, BioID. The core principle of BioID2 involves genetically fusing it to a "bait" protein of interest. When expressed in cells and in the presence of exogenous biotin, the BioID2-bait fusion protein promiscuously biotinylates nearby proteins within a limited radius (typically ~10 nm).[6] These biotinylated "prey" proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry, providing a snapshot of the bait protein's interactome.[7]

Key Advantages of BioID2:
  • Smaller Size: BioID2 is significantly smaller than the original BioID, which reduces the likelihood of steric hindrance and mislocalization of the fusion protein.[4][8]

  • Reduced Biotin Requirement: It is effective at lower biotin concentrations compared to BioID.[8][9]

  • Improved Specificity: The smaller size and optimized activity can lead to more specific labeling of proximal interactors.[10]

Quantitative Comparison of Proximity Labeling Enzymes

While a direct quantitative comparison between this compound and BioID2 is not applicable, we can compare the performance of BioID2 with other commonly used proximity labeling enzymes like the original BioID and the more recent TurboID.

FeatureBioIDBioID2TurboID
Enzyme Origin Escherichia coli BirA (R118G)Aquifex aeolicus BirA (R40G)Engineered E. coli BirA
Size (amino acids) ~321~233~321 (miniTurbo ~257)
Labeling Time 18-24 hours16-24 hours10 minutes - 1 hour
Biotin Concentration High (e.g., 50 µM)Lower than BioID (e.g., 1-50 µM)High (e.g., 500 µM for short labeling)
Labeling Efficiency ModerateModerateHigh
Temporal Resolution LowLowHigh

This table summarizes key performance metrics for different biotin ligase-based proximity labeling tools. Data is compiled from multiple sources.[4][8][11][12]

Mechanism of Action and Experimental Workflow

The underlying mechanism for biotin ligase-based proximity labeling involves the enzymatic conversion of biotin to a highly reactive biotin-AMP intermediate. In promiscuous variants like BioID2, this intermediate is released from the active site and covalently attaches to accessible lysine (B10760008) residues of nearby proteins.

BioID2 Signaling and Labeling Pathway

cluster_cell Cell Bait Bait Protein BioID2 BioID2 Bait->BioID2 Fusion BiotinAMP Reactive Biotin-AMP BioID2->BiotinAMP Catalysis Biotin Biotin (exogenous) Biotin->BioID2 Substrates ATP ATP ATP->BioID2 Substrates Prey Proximal Prey Protein BiotinAMP->Prey Proximity Labeling (~10 nm radius) BiotinylatedPrey Biotinylated Prey Protein Prey->BiotinylatedPrey

Caption: Mechanism of BioID2-mediated proximity labeling.

General Experimental Workflow for BioID2

The successful implementation of a BioID2 experiment involves several key steps, from molecular cloning to data analysis.

A 1. Construct Generation (Bait-BioID2 fusion) B 2. Cell Transfection & Expression A->B C 3. Biotin Incubation (Labeling) B->C D 4. Cell Lysis C->D E 5. Streptavidin Affinity Purification D->E F 6. On-bead Digestion (Trypsin) E->F G 7. Mass Spectrometry (LC-MS/MS) F->G H 8. Data Analysis (Protein Identification & Quantification) G->H

Caption: A typical experimental workflow for BioID2.

Experimental Protocols

Detailed protocols for BioID2 experiments are readily available and should be optimized for the specific cell type and protein of interest. A general outline is provided below.

Generation of Bait-BioID2 Fusion Construct
  • Cloning: The coding sequence of the bait protein is cloned into a mammalian expression vector containing the BioID2 sequence. The fusion can be N-terminal or C-terminal, and the choice may depend on the known topology and function of the bait protein. A flexible linker between the bait and BioID2 is often included to minimize interference.

Cell Culture, Transfection, and Expression
  • Cell Line: A suitable cell line (e.g., HEK293T) is chosen.

  • Transfection: The expression vector is transfected into the cells using a standard method (e.g., lipofection).

  • Expression: The fusion protein is expressed for a sufficient period (e.g., 24 hours). It is crucial to include proper controls, such as cells expressing BioID2 alone or a non-related bait protein fused to BioID2.

Biotin Labeling
  • Incubation: The cell culture medium is supplemented with biotin (typically 50 µM) and incubated for 16-24 hours to allow for promiscuous biotinylation.[4]

Cell Lysis and Protein Extraction
  • Lysis: Cells are harvested and lysed under denaturing conditions to solubilize all proteins and disrupt non-covalent protein interactions. This is a key advantage over methods like co-immunoprecipitation.

Affinity Purification of Biotinylated Proteins
  • Streptavidin Beads: The cell lysate is incubated with streptavidin-coated beads (e.g., magnetic beads or sepharose) to capture biotinylated proteins.

  • Washing: The beads are washed extensively with stringent buffers to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry
  • On-Bead Digestion: The captured proteins are digested into peptides directly on the beads using an enzyme like trypsin.

  • Elution: The resulting peptides are eluted for analysis.

LC-MS/MS Analysis and Data Interpretation
  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the sequence of the peptides.

  • Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the proteins present in the sample.

  • Quantitative Analysis: The abundance of each identified protein is quantified. Proteins that are significantly enriched in the bait-BioID2 sample compared to the controls are considered high-confidence proximal interactors.

Conclusion

References

A Comparative Guide to Diaminobiotin and Biotin Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics, the precise and efficient labeling of proteins is paramount for the accurate identification and quantification of protein-protein interactions, post-translational modifications, and subcellular proteomes. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, followed by affinity purification using streptavidin or avidin, is a cornerstone technique. This guide provides an objective comparison between the conventional biotin and a lesser-known derivative, diaminobiotin, for use in quantitative proteomics workflows. While direct comparative experimental data on their performance in proteomics is limited, this guide synthesizes available information on their chemical properties and binding affinities to provide a framework for informed decision-making.

Key Differences and Considerations

The primary distinction between biotin and this compound lies in their chemical structure, which in turn influences their binding affinity to streptavidin. This difference has significant implications for experimental design, particularly in the elution of biotinylated proteins for mass spectrometry analysis.

Chemical Structures

Biotin possesses a ureido ring fused with a tetrahydrothiophene (B86538) ring. In contrast, this compound features a diaminothiolane ring. This structural alteration is the basis for their differing interactions with streptavidin.

G Chemical Structures of Biotin and this compound cluster_biotin Biotin cluster_this compound This compound Biotin This compound

Figure 1. Chemical structures of Biotin and this compound.

Quantitative Data Summary

FeatureBiotinThis compoundReference
Binding Affinity to Streptavidin (Kd) Extremely High (~10⁻¹⁴ M)Weaker than Biotin (Exact Kd not readily available)[1]
Elution Conditions Harsh (e.g., boiling in SDS-PAGE buffer, strong denaturants, extreme pH)Potentially Milder (e.g., competitive elution with free biotin, lower concentrations of denaturants)[2]
Published Proteomics Applications ExtensiveLimitedGeneral proteomics literature

Experimental Protocols

Due to the scarcity of proteomics studies utilizing this compound, a specific, validated protocol is not available. Therefore, a general biotinylation protocol is provided below, with specific considerations and potential modifications for the use of this compound highlighted.

General NHS-Ester Biotinylation Protocol for Cell Lysates

This protocol describes the labeling of primary amines (lysine residues and N-termini) in proteins within a cell lysate using an N-hydroxysuccinimide (NHS)-ester activated biotinylation reagent.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., RIPA buffer, supplemented with protease inhibitors)

  • NHS-Biotin or NHS-Diaminobiotin

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., High salt buffer)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (See discussion below)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Reducing Agent (e.g., DTT)

  • Alkylating Agent (e.g., Iodoacetamide)

  • Formic Acid

Procedure:

  • Cell Lysis: Harvest and lyse cells in an appropriate lysis buffer. Determine the protein concentration of the lysate.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve NHS-Biotin or NHS-Diaminobiotin in anhydrous DMSO to a stock concentration (e.g., 10 mM).

  • Protein Labeling: Add the biotinylation reagent to the cell lysate at a specific molar excess. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Quenching: Stop the labeling reaction by adding a quenching buffer to consume any unreacted NHS-ester.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-conjugated magnetic beads to the quenched lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

    • Separate the beads from the lysate using a magnetic stand.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • Elution and Digestion:

    • For Biotin: Due to the strong interaction, on-bead digestion is a common strategy. Resuspend the beads in digestion buffer, add trypsin, and incubate overnight at 37°C. Alternatively, elute with a harsh buffer (e.g., 2% SDS, 50 mM biotin, heated to 95°C).

    • Considerations for this compound: Given the weaker binding, elution with a milder buffer containing a lower concentration of free biotin or a lower concentration of denaturant may be sufficient. This could be advantageous for preserving protein complexes if studying protein-protein interactions. On-bead digestion can also be performed.

  • Sample Preparation for Mass Spectrometry:

    • If eluted, reduce and alkylate the proteins.

    • Perform in-solution or on-bead tryptic digestion.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 spin tips.

    • Analyze the peptides by LC-MS/MS.

G General Workflow for Biotin/Diaminobiotin Labeling in Quantitative Proteomics start Cell Lysis & Protein Extraction labeling Protein Labeling with NHS-Biotin or NHS-Diaminobiotin start->labeling quenching Quench Reaction labeling->quenching enrichment Enrichment with Streptavidin Beads quenching->enrichment washing Wash Beads enrichment->washing elution Elution / On-Bead Digestion washing->elution ms_prep Sample Preparation for MS elution->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Figure 2. Generalized workflow for quantitative proteomics using biotin or this compound labeling.

Discussion and Future Perspectives

The primary advantage of using biotin in proteomics is the extremely high affinity of the biotin-streptavidin interaction, which allows for very stringent washing conditions to minimize non-specific protein binding.[1] However, this strong interaction makes the elution of intact biotinylated proteins challenging, often requiring harsh denaturing conditions that can be incompatible with downstream analyses or the study of non-covalently bound protein complexes.[2]

This compound, with its weaker binding to streptavidin, presents a potential solution to this elution problem. The use of this compound could facilitate the recovery of biotinylated proteins under milder conditions, thereby preserving the integrity of protein complexes and improving compatibility with subsequent analytical techniques. A Raman spectroscopic study has indicated that even slight modifications to the biotin structure, as is the case with this compound, can lead to a weaker binding interaction with streptavidin.

However, the weaker binding of this compound also necessitates a careful optimization of the experimental protocol. The washing steps must be gentle enough to prevent the premature dissociation of this compound-labeled proteins from the streptavidin matrix, which could lead to a lower yield of target proteins.

References

Orthogonal Validation of Diaminobiotin Proximity Labeling Hits Using Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A crucial step in ensuring the biological relevance of proximity labeling data is the orthogonal validation of identified protein-protein interactions. This guide provides a comparative overview of genetic methods used to validate hits from diaminobiotin-based techniques like BioID, TurboID, and MiniTurboID, complete with experimental protocols and data presentation examples.

Proximity-dependent biotinylation identification (BioID) and its more recent iterations, TurboID and MiniTurboID, have revolutionized the study of protein-protein interactions (PPIs) within their native cellular environment. These methods utilize a promiscuously active biotin (B1667282) ligase fused to a protein of interest (the "bait") to covalently tag nearby proteins (the "prey") with biotin. Subsequent affinity purification and mass spectrometry analysis reveal a snapshot of the bait protein's interactome.

However, a key challenge in interpreting proximity labeling data is distinguishing between true, functionally relevant interactors and proteins that are merely in close proximity without direct functional interaction. Therefore, orthogonal validation using independent methods is essential to confirm the biological significance of the identified hits. Genetic methods, such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi), offer powerful tools for this validation by allowing researchers to probe the functional consequences of disrupting the identified interactions.

Comparing Genetic Validation Strategies

Genetic validation of proximity labeling hits typically involves the targeted disruption of a gene encoding a prey protein and observing the resulting cellular or molecular phenotype. The choice of method depends on factors such as the desired timeline, the required level of gene expression silencing, and the specific biological question being addressed.

Method Principle Advantages Disadvantages
CRISPR-Cas9 Knockout Permanent gene disruption through targeted DNA double-strand breaks and error-prone repair.Complete and permanent loss of protein expression. High specificity.Can be lethal if the target gene is essential. Off-target effects are possible. Time-consuming to generate stable cell lines.
RNA Interference (shRNA/siRNA) Transient gene silencing by targeting mRNA for degradation.Rapid and relatively easy to implement. Suitable for high-throughput screening. Can be used for essential genes.Incomplete knockdown can lead to ambiguous results. Off-target effects are a concern. Transient effect.
Genetic Rescue Re-expression of the wild-type or a mutant version of the target protein in a knockout/knockdown background.Confirms that the observed phenotype is specifically due to the loss of the target protein. Allows for structure-function analysis.Requires generation of knockout/knockdown cells first. Can be complex to design and implement.

Experimental Protocols

Below are detailed protocols for the key genetic validation experiments cited in this guide.

Protocol 1: CRISPR-Cas9-Mediated Knockout for Validation of a BioID Hit

This protocol describes the generation of a stable knockout cell line for a candidate protein identified in a BioID screen, followed by validation of the knockout and a functional assay.

1. Design and Cloning of sgRNA:

  • Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the gene of interest using a publicly available tool (e.g., CHOPCHOP).

  • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

2. Transfection and Selection:

  • Transfect the sgRNA/Cas9 plasmids into the desired cell line using a suitable method (e.g., lipofection or electroporation).

  • 48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium at a pre-determined optimal concentration.

  • Culture the cells in selection medium for 3-5 days until non-transfected cells are eliminated.

3. Single-Cell Cloning and Expansion:

  • Serially dilute the selected cells to seed single cells into individual wells of a 96-well plate.

  • Expand the resulting single-cell clones.

4. Validation of Knockout:

  • Genomic DNA sequencing: Extract genomic DNA from the expanded clones. PCR amplify the targeted region and sequence the PCR products to confirm the presence of insertions or deletions (indels).

  • Western Blot: Prepare whole-cell lysates from the clones and perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression.

5. Functional Assay:

  • Perform a relevant functional assay to assess the phenotypic consequence of the knockout. For example, if the bait protein is involved in cell migration, a wound-healing assay or a transwell migration assay can be performed on the knockout and control cell lines.

Protocol 2: shRNA-Mediated Knockdown for Validation of a TurboID Hit

This protocol details the use of lentiviral-mediated shRNA delivery to transiently knock down a prey protein identified by TurboID, followed by Western blot analysis to confirm knockdown and a relevant functional assay.

1. shRNA Lentiviral Particle Production:

  • Obtain or produce lentiviral particles carrying an shRNA targeting the gene of interest and a non-targeting control shRNA. Several commercial sources provide pre-made lentiviral particles.

2. Transduction:

  • Seed the target cells in a 12-well plate 24 hours prior to transduction.

  • On the day of transduction, replace the medium with fresh medium containing Polybrene (a transduction enhancer) at a final concentration of 5 µg/ml.[1]

  • Add the shRNA lentiviral particles to the cells at an appropriate multiplicity of infection (MOI).

  • Incubate the cells overnight.

3. Selection and Knockdown Confirmation:

  • 24 hours post-transduction, replace the virus-containing medium with fresh medium containing puromycin for selection of transduced cells.

  • After 48-72 hours of selection, harvest a portion of the cells to confirm knockdown efficiency by Western blot.[1]

  • Western Blot Protocol:

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Functional Assay:

  • Use the remaining cells with confirmed knockdown to perform a functional assay relevant to the biological context of the bait-prey interaction.

Protocol 3: Genetic Rescue Experiment

This protocol outlines the steps to perform a genetic rescue experiment to confirm the specificity of a phenotype observed upon gene knockout or knockdown.

1. Design and Generation of a Rescue Construct:

  • Create an expression construct for the wild-type version of the target protein.

  • To make the rescue construct resistant to the shRNA being used for knockdown, introduce silent mutations in the shRNA-targeting sequence of the cDNA without altering the amino acid sequence.[2]

  • For knockout rescue, a wild-type cDNA expression vector is sufficient.

2. Transfection/Transduction of the Rescue Construct:

  • Introduce the rescue construct into the knockout or knockdown cell line. This can be done by transfection for transient expression or by generating a stable cell line.

3. Validation of Re-expression:

  • Confirm the re-expression of the target protein by Western blot.

4. Functional Assay:

  • Perform the same functional assay that was used to characterize the phenotype of the knockout/knockdown cells. A successful rescue is indicated by the reversal of the phenotype back to the wild-type state.

Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting the results of orthogonal validation experiments.

Quantitative Data Summary

The following table provides a template for summarizing and comparing the results from a proximity labeling screen with the outcomes of genetic validation.

Bait Protein: [Bait Protein Name]Proximity Labeling Method: [e.g., BioID, TurboID]
Prey Protein Proximity Labeling Score (e.g., SAINT score, Fold Change)
Protein A0.95
Protein B0.88
Protein C0.92
Protein D0.75
Visualization of Workflows and Pathways

Visualizing experimental workflows and signaling pathways can greatly enhance the understanding of the experimental design and the biological context of the findings.

Orthogonal_Validation_Workflow cluster_PL Proximity Labeling cluster_Validation Genetic Validation Bait Bait Protein-BioID/TurboID Fusion PL Proximity Labeling in vivo Bait->PL MS Mass Spectrometry PL->MS Hits Putative Interactors MS->Hits KO CRISPR Knockout of Hit Hits->KO Select hit for validation KD shRNA Knockdown of Hit Hits->KD Select hit for validation Rescue Genetic Rescue KO->Rescue Rescue experiment Phenotype Phenotypic/Functional Assay KO->Phenotype KD->Phenotype Rescue->Phenotype Rescue experiment Validation Validated Interactor Phenotype->Validation

Caption: Workflow for orthogonal validation of proximity labeling hits.

The following diagram illustrates a simplified signaling pathway where proximity labeling and subsequent genetic validation were used to identify and confirm a new component.

Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor (Bait) PL_Hit Identified Interactor (Prey) Receptor->PL_Hit Proximity Labeling Ligand Ligand Ligand->Receptor Downstream Downstream Effector PL_Hit->Downstream KO_Effect Knockout of Interactor Abolishes Response PL_Hit->KO_Effect Response Cellular Response Downstream->Response

Caption: A validated signaling pathway interaction.

Conclusion

The integration of this compound-based proximity labeling with genetic validation methods provides a robust framework for mapping and functionally annotating protein-protein interaction networks. While proximity labeling offers an unparalleled in vivo snapshot of the cellular interactome, genetic methods are indispensable for confirming the functional relevance of these interactions. The systematic application of the workflows and protocols described in this guide will enable researchers to move from a list of putative interactors to a functionally validated understanding of cellular pathways.

References

Literature review comparing different proximity labeling reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Proximity Labeling Reagents: A Comparative Review

Proximity labeling (PL) has emerged as a powerful technology for mapping protein-protein interactions and elucidating the composition of subcellular compartments in their native cellular environment. This guide provides a detailed comparison of commonly used proximity labeling reagents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design. We will delve into the performance of biotin (B1667282) ligase-based methods, including BioID, BioID2, TurboID, and miniTurbo, and the peroxidase-based APEX2, supported by experimental data and detailed protocols.

Introduction to Proximity Labeling

Proximity labeling techniques utilize an enzyme fused to a protein of interest (the "bait") to generate reactive molecules that covalently label nearby proteins and other biomolecules (the "prey") with a small tag, typically biotin.[1] These biotinylated molecules can then be enriched using streptavidin affinity purification and identified by mass spectrometry, providing a snapshot of the bait protein's microenvironment.[2] This approach is particularly advantageous for capturing transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation.[3]

Two main classes of enzymes are employed in proximity labeling: biotin ligases and peroxidases.[4] Biotin ligase-based methods, such as BioID and its successors, utilize a promiscuous biotin ligase to generate reactive biotinoyl-5'-AMP.[5] Peroxidase-based methods, like APEX2, use a peroxidase to generate short-lived biotin-phenoxyl radicals.[6] The choice of reagent depends on several factors, including the desired temporal resolution, the specific cellular context, and the potential for cellular toxicity.

Comparison of Proximity Labeling Reagents

The performance of different proximity labeling reagents varies significantly in terms of labeling speed, efficiency, and potential side effects. The following sections and tables summarize the key characteristics and quantitative data for the most widely used reagents.

Biotin Ligase-Based Reagents: BioID, BioID2, TurboID, and miniTurbo

BioID (Biotin Identification) was the first generation of biotin ligase-based PL and relies on a mutant E. coli biotin ligase (BirA*) that promiscuously biotinylates proximal proteins.[3] While effective, a major limitation of BioID is its long labeling time, typically requiring 18-24 hours.[7][8]

BioID2 , an optimized version of BioID, is smaller and exhibits higher precision with reduced interference.[8] However, it still requires a lengthy labeling period of 18-24 hours.[8][9]

TurboID and miniTurbo were developed through directed evolution of BirA to significantly improve catalytic efficiency.[5][10] TurboID can achieve robust biotinylation in as little as 10 minutes, a dramatic improvement over BioID.[5][11][12] miniTurbo , a smaller version of TurboID, retains the rapid labeling kinetics while being less intrusive, making it suitable for studies in confined cellular spaces.[13][14]

Peroxidase-Based Reagent: APEX2

APEX2 is an engineered ascorbate (B8700270) peroxidase that offers exceptional temporal resolution, with labeling times as short as one minute.[15] It catalyzes the formation of biotin-phenoxyl radicals in the presence of biotin-phenol and hydrogen peroxide (H₂O₂).[6] A key consideration for APEX2 is the potential for cellular toxicity due to the requirement of H₂O₂.[3][16]

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for the discussed proximity labeling reagents.

FeatureBioIDBioID2TurboIDminiTurboAPEX2
Enzyme Type Biotin Ligase (BirA*)Biotin LigaseBiotin LigaseBiotin LigaseAscorbate Peroxidase
Labeling Time 18-24 hours[7][8]18-24 hours[8][9]10 minutes - 1 hour[7][11]10 minutes - 1 hour[13]1 minute[15]
Labeling Radius ~10 nm[17]Not explicitly stated~10 nm[11]Not explicitly stated~20 nm[18]
Substrate(s) Biotin, ATPBiotin, ATPBiotin, ATPBiotin, ATPBiotin-phenol, H₂O₂
Toxicity LowLowLowLowPotential H₂O₂ toxicity[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for biotin ligase-based and APEX2-based labeling.

General Protocol for Biotin Ligase-Based Proximity Labeling (BioID, TurboID, miniTurbo)
  • Construct Generation: Clone the gene of interest in frame with the chosen biotin ligase (e.g., TurboID-fusion).

  • Cell Transfection and Expression: Transfect the construct into the desired cell line and select for stable expression.

  • Biotin Labeling: Supplement the cell culture medium with biotin to initiate the labeling reaction. The incubation time will vary depending on the reagent (e.g., 10 minutes for TurboID, 18-24 hours for BioID).[7][11]

  • Cell Lysis: After labeling, harvest and lyse the cells under denaturing conditions to stop the enzymatic reaction and solubilize proteins.

  • Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the biotinylated proteins from the beads and prepare them for mass spectrometry analysis (e.g., through on-bead digestion).

  • Mass Spectrometry and Data Analysis: Analyze the samples by LC-MS/MS and identify the enriched proteins.[2]

General Protocol for APEX2-Based Proximity Labeling
  • Construct Generation: Clone the gene of interest in frame with APEX2.

  • Cell Transfection and Expression: Transfect the construct into the desired cell line and select for stable expression.

  • Biotin-Phenol Incubation: Incubate the cells with biotin-phenol for a short period (e.g., 30 minutes).

  • H₂O₂ Labeling: Add H₂O₂ to the medium to initiate the labeling reaction for a very short duration (e.g., 1 minute).[15]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., sodium ascorbate, Trolox).[19]

  • Cell Lysis: Harvest and lyse the cells.

  • Streptavidin Affinity Purification: Capture biotinylated proteins using streptavidin-coated beads.

  • Washing, Elution, and Sample Preparation: Follow similar steps as for the biotin ligase-based methods.

  • Mass Spectrometry and Data Analysis: Analyze the samples by LC-MS/MS.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental steps, the following diagrams illustrate the enzymatic mechanisms and general workflows for proximity labeling.

Enzymatic_Mechanisms cluster_BiotinLigase Biotin Ligase-Based (e.g., TurboID) cluster_APEX2 Peroxidase-Based (APEX2) Bait_BL Bait Protein Bait_TurboID Bait_BL->Bait_TurboID TurboID TurboID TurboID->Bait_TurboID Biotin Biotin Biotin_AMP Biotinoyl-5'-AMP (Reactive) Biotin->Biotin_AMP TurboID ATP ATP ATP->Biotin_AMP TurboID Prey_BL Proximal Protein Biotin_AMP->Prey_BL Covalent Labeling Biotinylated_Prey_BL Biotinylated Prey Protein Prey_BL->Biotinylated_Prey_BL Bait_APEX Bait Protein Bait_APEX2 Bait_APEX->Bait_APEX2 APEX2 APEX2 APEX2->Bait_APEX2 BiotinPhenol Biotin-Phenol BiotinPhenoxylRadical Biotin-Phenoxyl Radical (Highly Reactive) BiotinPhenol->BiotinPhenoxylRadical APEX2 H2O2 H₂O₂ H2O2->BiotinPhenoxylRadical APEX2 Prey_APEX Proximal Protein BiotinPhenoxylRadical->Prey_APEX Covalent Labeling Biotinylated_Prey_APEX Biotinylated Prey Protein Prey_APEX->Biotinylated_Prey_APEX

Enzymatic mechanisms of proximity labeling reagents.

Experimental_Workflow start Start construct 1. Construct Generation (Bait-Enzyme Fusion) start->construct transfect 2. Cell Transfection & Expression construct->transfect labeling 3. Proximity Labeling (Add Substrate(s)) transfect->labeling lysis 4. Cell Lysis labeling->lysis enrichment 5. Streptavidin Affinity Purification lysis->enrichment ms 6. Mass Spectrometry enrichment->ms analysis 7. Data Analysis (Protein Identification) ms->analysis end End analysis->end

General experimental workflow for proximity labeling.

Conclusion

The development of advanced proximity labeling reagents has revolutionized the study of protein interaction networks and subcellular proteomes. TurboID and miniTurbo offer a significant advantage in terms of speed and reduced toxicity compared to the original BioID, making them suitable for a wide range of applications, including in vivo studies.[5][10] APEX2 provides unparalleled temporal resolution, which is ideal for capturing highly dynamic processes, though the potential for H₂O₂-induced cellular stress must be considered.[16] The choice of the most appropriate reagent will ultimately depend on the specific biological question and experimental system. By carefully considering the comparative data and protocols presented in this guide, researchers can better design and execute their proximity labeling experiments to gain novel insights into complex biological systems.

References

Evaluating Diaminobiotin vs. Biotin Labeling: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the precise and specific labeling of proteins is paramount for accurate detection, purification, and interaction studies. While standard biotinylation has long been a cornerstone technique, emerging alternatives like diaminobiotin labeling are gaining attention. This guide provides an objective comparison of the specificity of this compound labeling relative to traditional biotinylation, supported by experimental methodologies, to aid researchers in selecting the optimal tool for their needs.

Introduction to Biotin-Based Labeling

Biotin (B1667282), a small vitamin, exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (Kd ≈ 10-15 M)[1]. This robust affinity forms the basis of numerous applications in biotechnology. Typically, biotin is chemically conjugated to proteins, often through amine-reactive N-hydroxysuccinimide (NHS) esters that target primary amines on lysine (B10760008) residues and the N-terminus of polypeptide chains[2][3].

This compound is a derivative of biotin where the carboxyl group is replaced by an amino group. While it has been studied for its biological activities and its interaction with streptavidin, its direct application and comparative specificity in chemical protein labeling are less documented in readily available literature[4]. This guide aims to bridge this gap by outlining the established protocols for biotin labeling and providing a framework for evaluating the specificity of any amine-reactive this compound counterpart.

Comparative Analysis of Labeling Specificity

A direct quantitative comparison of the labeling specificity between this compound and biotin is not extensively documented in published literature. However, the specificity of any amine-reactive labeling reagent is influenced by several key factors:

  • Reactivity of the Labeling Reagent: Both biotin-NHS and a hypothetical this compound-NHS would target primary amines. The intrinsic reactivity of the NHS ester is a primary determinant of off-target reactions.

  • Reaction Conditions: pH, temperature, and incubation time can all influence the rate of labeling and the extent of non-specific binding.

  • Protein Accessibility: The location and accessibility of primary amines on the protein surface will dictate which sites are labeled.

To rigorously evaluate the specificity, a head-to-head comparison using quantitative mass spectrometry would be the gold standard. This would involve labeling a complex protein mixture with both biotin-NHS and this compound-NHS, followed by proteomic analysis to identify and quantify the labeled sites. A higher degree of specificity would be indicated by fewer off-target labeled proteins and a more consistent labeling pattern on the intended target.

While specific quantitative data for a this compound vs. biotin labeling comparison is not currently available in the searched literature, we can infer expected performance based on the principles of amine-reactive chemistry. The fundamental labeling chemistry for an amine-reactive this compound would be identical to that of biotin-NHS, targeting the same functional groups. Therefore, significant differences in specificity would likely arise from subtle differences in the reactivity of the NHS ester or steric hindrance effects of the respective molecules, which would need to be empirically determined.

Data Presentation

As direct comparative quantitative data is not available, the following table outlines the key parameters that should be evaluated in a comparative study to determine the specificity of this compound versus biotin labeling.

ParameterBiotin LabelingThis compound LabelingMethod of Evaluation
On-Target Labeling Efficiency Expected to be highTo be determinedQuantitative Mass Spectrometry (Number of labeled target peptides)
Off-Target Proteins Identified To be determinedTo be determinedQuantitative Proteomics (Number of non-target proteins identified)
Number of Labeled Sites per Protein VariableTo be determinedMass Spectrometry (Peptide mapping)
Reaction Kinetics Well-characterizedTo be determinedTime-course labeling experiment followed by quantification

Experimental Protocols

Detailed protocols are essential for reproducible and comparable results. Below are established methods for amine-reactive biotin labeling, which would serve as the foundation for a comparative study involving this compound.

Protocol 1: Amine-Reactive Biotinylation of Proteins

This protocol is a general guideline for labeling proteins with biotin-NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL[5].

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Biotin-NHS Ester Preparation:

    • Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to a concentration of 10 mg/mL[1].

  • Labeling Reaction:

    • Calculate the required amount of Biotin-NHS ester. A molar excess of 8-20 fold over the protein is a common starting point[5]. The optimal ratio should be determined empirically.

    • Add the dissolved Biotin-NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or on ice[1].

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess, non-reacted biotin by gel filtration using a desalting column or by dialysis against PBS.

Protocol 2: Hypothetical Amine-Reactive Diaminobiotinylation of Proteins

This protocol is a proposed adaptation for a hypothetical amine-reactive this compound-NHS ester, based on standard NHS-ester chemistry.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound-NHS ester

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines.

  • This compound-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of this compound-NHS ester using a similar molar excess as for biotin-NHS (e.g., 8-20 fold).

    • Add the dissolved this compound-NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or on ice.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the labeled protein using a desalting column or dialysis.

Mandatory Visualization

To illustrate the fundamental processes, the following diagrams depict the chemical labeling pathway and a typical experimental workflow for evaluating labeling specificity.

Chemical_Labeling_Pathway Protein Protein (with Primary Amines) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 7-9 Labeling_Reagent Amine-Reactive Biotin or this compound (NHS Ester) Labeling_Reagent->Labeled_Protein NHS_leaving_group N-Hydroxysuccinimide (Leaving Group)

Caption: Chemical pathway of amine-reactive labeling.

Experimental_Workflow Start Protein Sample Labeling Labeling with Biotin-NHS or This compound-NHS Start->Labeling Purification Purification of Labeled Protein Labeling->Purification Digestion Proteolytic Digestion Purification->Digestion Enrichment Enrichment of Biotinylated Peptides (optional) Digestion->Enrichment MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Direct Analysis Enrichment->MS_Analysis Data_Analysis Data Analysis: Identification and Quantification of Labeled Sites MS_Analysis->Data_Analysis Comparison Comparative Analysis of Specificity Data_Analysis->Comparison

Caption: Workflow for evaluating labeling specificity.

Conclusion

While this compound presents an interesting structural analog to biotin, a comprehensive, data-driven comparison of its protein labeling specificity is necessary to ascertain its advantages and disadvantages. The provided protocols and the proposed experimental workflow using quantitative mass spectrometry offer a robust framework for such an evaluation. Researchers are encouraged to perform head-to-head comparisons to determine the optimal labeling reagent for their specific application, paying close attention to on-target efficiency and off-target binding. The lack of direct comparative studies in the current literature highlights an opportunity for future research to clarify the relative merits of this compound in the context of chemical proteomics and drug discovery.

References

Unmasking the Cellular Neighborhood: A Comparative Guide to Diaminobiotin and Traditional Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein-protein interactions, the choice of purification method is a critical juncture. This guide provides a comprehensive comparison of diaminobiotin-based proximity labeling techniques, such as BioID and its successor TurboID, with traditional affinity purification methods like co-immunoprecipitation (Co-IP) and FLAG-tagging. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip you with the knowledge to select the optimal strategy for your research objectives.

The fundamental difference between these two approaches lies in the nature of the interactions they capture. Traditional affinity purification methods excel at isolating stable protein complexes, providing a snapshot of tightly bound interactors. In contrast, this compound-based methods cast a wider net, identifying not only stable partners but also transient and proximal proteins within a specific cellular microenvironment. This distinction is crucial for understanding the dynamic nature of cellular processes.

At a Glance: Key Differences

FeatureThis compound-Based Methods (e.g., TurboID, BioID)Traditional Affinity Purification (e.g., Co-IP, FLAG-tag)
Principle Enzymatic biotinylation of proximal proteins in vivo.Capture of a target protein and its stable binding partners from a cell lysate.
Interaction Type Captures stable, transient, and proximal interactions.Primarily captures stable and strong interactions.
Cellular Context Interactions are captured within living cells before lysis.Interactions are captured from a cell lysate, which can lead to post-lysis artifacts.[1]
Temporal Resolution TurboID allows for rapid labeling (as short as 10 minutes), enabling the study of dynamic processes.[2][3][4][5]Provides a snapshot of interactions at the time of cell lysis.
False Positives Can result from bystander proteins that are not true interactors but are in close proximity.Can arise from non-specific binding to the affinity resin or antibody.
False Negatives May miss interactions if the lysine (B10760008) residues on the interacting protein are not accessible for biotinylation.Often misses weak or transient interactions that dissociate during the purification process.[6]

Quantitative Comparison: Case Studies

The following tables summarize quantitative data from published studies directly comparing the number of high-confidence protein interactors identified by this compound-based methods and traditional affinity purification for the same "bait" protein.

Case Study 1: Transcription Factor Interactome

In a large-scale study of 109 human transcription factors, proximity-dependent biotinylation (BioID) and affinity purification-mass spectrometry (AP-MS) were used to identify protein-protein interactions. The results highlighted the complementary nature of the two techniques.

MethodTotal High-Confidence Interactions IdentifiedInteractions Identified by this Method OnlyInteractions Identified by Both Methods
BioID 67036503200
AP-MS 15361336200

Data sourced from a study on human transcription factors.[7]

This study demonstrates that BioID identified a significantly larger and more distinct set of interactors compared to AP-MS, emphasizing its strength in capturing a broader interaction landscape.[7]

Case Study 2: Subcellular Localization Markers

A study utilizing a MAC-tag that allows for both BioID and AP-MS from a single construct was applied to 18 known cellular localization markers. This integrated approach provided a comprehensive map of both physical and functional interactions.

MethodTotal Interactions Identified (before filtering)High-Confidence Interactions (after filtering)
BioID 26,5272,118
AP-MS 9,390679

Data from a study using a combined MAC-tag for BioID and AP-MS.[8][9]

For specific proteins like Rab9A and Rab11A, regulators of endosomal transport, BioID identified 16 and 11 times more high-confidence interacting proteins, respectively, than AP-MS. This highlights BioID's ability to capture transient interactions, such as those with cargo proteins in transit.[8]

Case Study 3: p53 Interactome

The tumor suppressor protein p53 is a critical hub in cellular signaling. A study employing proximity-based biotin (B1667282) labeling (miniTurboID) identified a significant number of interactors under different cellular conditions.

ConditionEnriched p53 Interactors Identified
Growth Medium 137
Starvation Medium 98
Both Conditions 37

Data from a study on the p53 interactome using miniTurboID.[10]

While this study did not perform a direct head-to-head with a traditional method for the same bait, other studies have used methods like co-immunoprecipitation to identify p53 interactors, often focusing on confirming specific known interactions rather than large-scale discovery.[11][12][13]

Experimental Workflows

To understand the practical differences between these methodologies, it is essential to examine their experimental workflows.

This compound-Based Proximity Labeling (TurboID) Workflow

The following diagram illustrates the key steps in a TurboID experiment, from the expression of the fusion protein to the identification of biotinylated proteins.

TurboID_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps Transfection 1. Transfection Express bait-TurboID fusion protein Biotinylation 2. Biotin Addition Incubate cells with biotin (10-60 min) Transfection->Biotinylation 24-48h Lysis 3. Cell Lysis Lyse cells under denaturing conditions Biotinylation->Lysis AffinityPurification 4. Affinity Purification Capture biotinylated proteins with streptavidin beads Lysis->AffinityPurification MS_Analysis 5. Mass Spectrometry Identify proteins by LC-MS/MS AffinityPurification->MS_Analysis

Caption: Workflow for TurboID-based proximity labeling.

Traditional Affinity Purification (FLAG-tag) Workflow

This diagram outlines the typical procedure for isolating a FLAG-tagged protein and its stable interactors.

FLAG_Tag_Workflow cluster_in_vivo In Vivo Step cluster_in_vitro In Vitro Steps Transfection 1. Transfection Express FLAG-tagged bait protein Lysis 2. Cell Lysis Lyse cells under native conditions Transfection->Lysis Immunoprecipitation 3. Immunoprecipitation Incubate lysate with anti-FLAG antibody-coupled beads Lysis->Immunoprecipitation Washing 4. Washing Remove non-specific binders Immunoprecipitation->Washing Elution 5. Elution Elute protein complexes Washing->Elution MS_Analysis 6. Mass Spectrometry Identify proteins by LC-MS/MS Elution->MS_Analysis

Caption: Workflow for FLAG-tag affinity purification.

Experimental Protocols

Below are detailed, representative protocols for both TurboID-based proximity labeling and traditional FLAG-tag affinity purification.

TurboID-Based Proximity Labeling Protocol

This protocol is adapted from established methods for TurboID in mammalian cells.[2][3]

  • Vector Construction and Cell Line Generation:

    • Clone the gene of interest in-frame with the TurboID sequence in a suitable expression vector.

    • Generate a stable cell line expressing the bait-TurboID fusion protein. It is crucial to include a negative control, such as a cell line expressing TurboID alone.

  • Cell Culture and Biotin Labeling:

    • Culture the stable cell line to the desired confluency.

    • Add biotin to the culture medium to a final concentration of 50 µM.

    • Incubate for the desired labeling time (e.g., 10-60 minutes for TurboID).

  • Cell Lysis:

    • After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and clarify by centrifugation.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the cleared lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with RIPA buffer, followed by washes with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins from the MS data using a proteomics software suite.

    • Filter the identified proteins against the negative control to identify high-confidence interactors of the bait protein.

FLAG-Tag Affinity Purification Protocol

This protocol is a standard procedure for immunoprecipitation of FLAG-tagged proteins.[14]

  • Vector Construction and Transfection:

    • Clone the gene of interest with a C- or N-terminal FLAG tag into an expression vector.

    • Transfect the plasmid into the desired cell line. Include a control transfection with an empty vector or a vector expressing an unrelated FLAG-tagged protein.

  • Cell Lysis:

    • After 24-48 hours of expression, wash the cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100) containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice and then clarify by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated agarose or magnetic beads for 2-4 hours or overnight at 4°C with rotation.

  • Washing:

    • Collect the beads by centrifugation or using a magnetic stand.

    • Wash the beads multiple times with the lysis buffer to remove unbound proteins.

  • Elution:

    • Elute the bound protein complexes from the beads. This can be done competitively by incubating with a 3xFLAG peptide solution or by using a low pH glycine (B1666218) buffer.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be run on an SDS-PAGE gel, and the entire lane can be excised and subjected to in-gel digestion with trypsin.

    • Alternatively, the eluted proteins can be subjected to in-solution digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins and compare the results from the experimental sample with the negative control to determine specific interactors.

Signaling Pathway Application: EGFR Interactome

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied network crucial for cell growth and proliferation, and its dysregulation is common in cancer. Both this compound and traditional affinity purification methods have been used to map the EGFR interactome, revealing different facets of its signaling complexes.

EGFR_Signaling cluster_TurboID TurboID Approach cluster_CoIP Co-IP Approach cluster_downstream Downstream Signaling EGFR_TurboID EGFR-TurboID Proximal Proximal Proteins (e.g., other receptors, adaptors, membrane-associated proteins) EGFR_TurboID->Proximal Biotinylates Transient Transient Interactors (e.g., kinases, phosphatases) EGFR_TurboID->Transient Biotinylates EGFR_FLAG EGFR-FLAG GRB2 GRB2 EGFR_FLAG->GRB2 Stable Complex SHC1 SHC1 EGFR_FLAG->SHC1 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS EGF EGF EGF->EGFR_TurboID EGF->EGFR_FLAG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK

Caption: EGFR signaling interactome as studied by TurboID and Co-IP.

A TurboID-based approach would identify a broad range of proximal proteins, including other membrane receptors and transiently interacting signaling molecules.[15] In contrast, a co-immunoprecipitation experiment would primarily isolate the core, stable signaling complex, including well-known interactors like GRB2, SOS1, and SHC1.[15]

Logical Framework for Method Selection

Choosing the right technique depends on the specific research question. The following logical flow diagram can guide your decision-making process.

Decision_Tree Start What is the primary research question? Q1 Are you looking for stable, long-lived protein complexes? Start->Q1 Q2 Do you want to capture transient or weak interactions and the broader cellular context? Start->Q2 Q1->Q2 No A_CoIP Use Traditional Affinity Purification (Co-IP, FLAG-tag) Q1->A_CoIP Yes Q3 Is the temporal dynamics of the interaction important? Q2->Q3 A_TurboID Use this compound-Based Method (TurboID) Q2->A_TurboID Yes Q4 Is your protein of interest part of an insoluble complex or cellular structure? Q3->Q4 No Q3->A_TurboID Yes Q4->A_CoIP No Q4->A_TurboID Yes

Caption: Decision tree for selecting an interaction proteomics method.

Conclusion

Both this compound-based proximity labeling and traditional affinity purification are powerful techniques for elucidating protein-protein interactions. They are not mutually exclusive but rather complementary approaches that provide different yet equally valuable insights into the intricate web of cellular networks.[8][9][16][17] this compound methods, particularly the rapid and efficient TurboID, are ideal for exploring the broader interactome, including transient and proximal interactions within the native cellular environment. Traditional methods like Co-IP and FLAG-tagging remain the gold standard for confirming and characterizing stable protein complexes. A comprehensive understanding of a protein's function and its role in signaling pathways can often be best achieved by integrating data from both of these powerful methodologies.

References

Safety Operating Guide

Proper Disposal of Diaminobiotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Diaminobiotin, a derivative of biotin (B1667282) (Vitamin B7), is a crucial reagent in various biochemical assays and research applications, particularly in avidin-biotin technologies. While this compound is not classified as a hazardous substance, proper management and disposal are essential to maintain a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the protection of researchers and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). The following table summarizes the recommended safety measures.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the powder form of the reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProvides a barrier against accidental spills.

It is recommended to handle the compound in a well-ventilated area, such as a fume hood, to minimize the inhalation of any fine particles. In the event of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its associated waste should be conducted with a clear and systematic approach. Although not classified as hazardous, it should not be disposed of down the drain or in regular solid waste. The following protocol outlines the approved procedure for its disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle). The choice of waste container (e.g., for halogenated or non-halogenated organic waste) will depend on the solvent used.

    • Clearly label the container with "Liquid waste containing this compound" and list all solvent components.

Step 2: Waste Labeling

Accurate and clear labeling of waste containers is mandatory for safety and compliance.

  • Attach a hazardous waste label to each container, even if the primary substance is not classified as hazardous. This is a best practice for all chemical waste.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration or estimated amount of the chemical.

    • Associated hazards of any other components in the waste stream.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Storage of Waste

Proper storage of chemical waste prevents accidents and ensures safety until disposal.

  • Store waste containers in a designated, secondary containment bin to prevent spills.

  • Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.

  • Ensure all waste containers are securely sealed to prevent leakage or evaporation.

Step 4: Disposal

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Hand over the properly labeled and sealed waste containers to your institution's EHS department for final disposal.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous chemical waste. Specific experimental use of this compound will generate waste that must be evaluated based on all components present. For example, if this compound is used in a solution with a hazardous solvent, the entire mixture must be treated as hazardous waste according to the hazards of the solvent.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream cluster_3 Final Disposal start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Powder, Contaminated Labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions) is_solid->liquid_waste Liquid label_solid Label as 'Solid this compound Waste' solid_waste->label_solid store_solid Store in Sealed Container in Secondary Containment label_solid->store_solid ehs_pickup Arrange for EHS Pickup store_solid->ehs_pickup solvent_check Is the solvent hazardous? liquid_waste->solvent_check label_liquid_non_haz Label with 'this compound' and all components solvent_check->label_liquid_non_haz No label_liquid_haz Label as Hazardous Waste with all components solvent_check->label_liquid_haz Yes store_liquid Store in Sealed, Leak-Proof Container in Secondary Containment label_liquid_non_haz->store_liquid label_liquid_haz->store_liquid store_liquid->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Diaminobiotin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Diaminobiotin in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and prevent potential skin sensitization.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Recommended Personal Protective Equipment

To ensure a safe laboratory environment, the following personal protective equipment should be utilized when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Nitrile GlovesWhile generally non-irritating to the skin, some iminobiotin (B1258364) products may cause an allergic skin reaction.[2] Nitrile gloves provide a sufficient barrier. It is crucial to wash hands thoroughly after removing gloves.
Eye Protection Safety Glasses with Side ShieldsProtects against accidental splashes of solutions containing this compound.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from potential contamination.[3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If creating aerosols or dust, a dust mask or working in a fume hood is recommended to avoid inhalation.[4][5]
Foot Protection Closed-toe ShoesMandatory in all laboratory settings to protect against spills and falling objects.[3]

Operational and Disposal Protocols

A systematic approach to handling and disposing of this compound will further enhance safety and prevent contamination.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Lab coat, gloves, safety glasses) prep_area Prepare well-ventilated work area prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_sol Prepare solution if necessary prep_weigh->prep_sol handle_exp Perform experimental procedures prep_sol->handle_exp Proceed with experiment cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon Experiment complete cleanup_dispose Dispose of waste in designated containers cleanup_decon->cleanup_dispose cleanup_remove Doff PPE cleanup_dispose->cleanup_remove cleanup_wash Wash hands thoroughly cleanup_remove->cleanup_wash

Figure 1. A step-by-step workflow for the safe handling of this compound.
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of in a designated chemical waste container.
This compound Solutions Dispose of in a designated chemical waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste bin.

Always adhere to your institution's specific chemical waste disposal guidelines. If you are unsure about the correct procedure, consult your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.